Technical Documentation Center

(Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one

Abstract This in-depth technical guide provides a comprehensive overview of the synthesis of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one, a rhodanine derivative with significant potential in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one, a rhodanine derivative with significant potential in medicinal chemistry and drug development. The core of this synthesis is the Knoevenagel condensation, a classic yet versatile carbon-carbon bond-forming reaction. This document elucidates the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and discusses the critical aspects of purification and characterization of the final compound. Drawing from established methodologies, this guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully and efficiently synthesize this and similar rhodanine-based compounds. The content is structured to provide not just a set of instructions, but a deeper understanding of the causality behind the experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Rhodanine Derivatives

The rhodanine scaffold, chemically known as 2-thioxothiazolidin-4-one, is a privileged heterocyclic moiety in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][2] The versatility of the rhodanine core allows for structural modifications at various positions, enabling the fine-tuning of its biological activity. The 5-arylidene rhodanine derivatives, in particular, have attracted considerable attention from medicinal chemists.[3] (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one is a member of this class, and its synthesis serves as an excellent case study for the preparation of a broader library of pharmacologically relevant compounds. The introduction of an iodine atom on the benzylidene moiety offers a handle for further functionalization, for instance, through cross-coupling reactions, thereby expanding its synthetic utility.

The Core Chemistry: Knoevenagel Condensation

The synthesis of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one is primarily achieved through the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound (in this case, 2-thioxothiazolidin-4-one) with a carbonyl compound (4-iodobenzaldehyde) in the presence of a basic catalyst.[4]

Reaction Mechanism

The mechanism of the Knoevenagel condensation in this context proceeds through several key steps:[4][5]

  • Deprotonation: A base abstracts a proton from the active methylene group (at the C5 position) of the 2-thioxothiazolidin-4-one ring, forming a highly nucleophilic enolate ion. The acidity of this proton is enhanced by the two adjacent electron-withdrawing groups (the thiocarbonyl and carbonyl groups).[4]

  • Nucleophilic Addition: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-iodobenzaldehyde. This results in the formation of an aldol-type addition intermediate.

  • Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form a stable carbon-carbon double bond, yielding the final α,β-unsaturated product, (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one. The formation of the thermodynamically more stable Z-isomer is generally favored in this reaction.[6]

Knoevenagel_Condensation cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Rhodanine 2-Thioxothiazolidin-4-one Deprotonation Deprotonation (Base Catalyst) Rhodanine->Deprotonation Aldehyde 4-Iodobenzaldehyde Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack Deprotonation->Nucleophilic_Attack Enolate Formation Dehydration Dehydration Nucleophilic_Attack->Dehydration Aldol Adduct Final_Product (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one Dehydration->Final_Product

Figure 1: A simplified workflow of the Knoevenagel condensation for the synthesis of the target compound.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed and validated protocol for the synthesis of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one. While various methods exist, including microwave-assisted and green chemistry approaches,[1][7] the following classical method using sodium acetate in glacial acetic acid is robust and widely applicable.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
2-Thioxothiazolidin-4-one (Rhodanine)≥98%Standard chemical supplier
4-Iodobenzaldehyde≥98%Standard chemical supplier
Glacial Acetic AcidACS GradeStandard chemical supplier
Anhydrous Sodium Acetate≥99%Standard chemical supplier
EthanolReagent GradeStandard chemical supplier
Distilled Water-In-house
Round-bottom flask (100 mL)-Standard laboratory glassware
Reflux condenser-Standard laboratory glassware
Magnetic stirrer and hotplate-Standard laboratory equipment
Büchner funnel and filter paper-Standard laboratory equipment
Synthetic Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-thioxothiazolidin-4-one (1.33 g, 10 mmol) and 4-iodobenzaldehyde (2.32 g, 10 mmol).

  • Solvent and Catalyst Addition: To the flask, add glacial acetic acid (30 mL) followed by anhydrous sodium acetate (0.82 g, 10 mmol). The sodium acetate acts as the base catalyst for the condensation.[8]

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. A yellow solid precipitate will form. Pour the mixture into ice-cold water (100 mL) to ensure complete precipitation of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold distilled water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the obtained solid product in a vacuum oven at 60 °C to a constant weight.

Synthesis_Workflow A 1. Combine Reactants: 2-Thioxothiazolidin-4-one 4-Iodobenzaldehyde B 2. Add Solvent and Catalyst: Glacial Acetic Acid Anhydrous Sodium Acetate A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Cool to Room Temperature C->D E 5. Precipitate in Ice-Cold Water D->E F 6. Vacuum Filtration E->F G 7. Wash with Water and Ethanol F->G H 8. Dry under Vacuum G->H I Final Product: (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one H->I

Figure 2: Step-by-step experimental workflow for the synthesis.

Purification and Characterization

Purification

The crude product obtained after filtration is often of high purity. However, for obtaining an analytically pure sample, recrystallization can be performed. A suitable solvent system for recrystallization is typically a mixture of ethanol and water or glacial acetic acid.

Characterization

The structure and purity of the synthesized (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one can be confirmed by various spectroscopic techniques.

Technique Expected Observations
Appearance Light yellow to yellow solid.[9]
Melting Point A sharp melting point is indicative of high purity.
¹H NMR The spectrum should be consistent with the structure.[9] Key signals include a singlet for the vinylic proton (=CH) in the range of δ 7.5-8.0 ppm, aromatic protons of the 4-iodobenzylidene group as a set of doublets, and a broad singlet for the N-H proton of the rhodanine ring at a downfield chemical shift. The observation of the vinylic proton signal confirms the Z configuration.[6]
¹³C NMR The spectrum will show characteristic peaks for the carbonyl carbon (C=O), thiocarbonyl carbon (C=S), the vinylic carbons, and the aromatic carbons.
IR Spectroscopy Characteristic absorption bands for the N-H stretching, C=O stretching (around 1700 cm⁻¹), C=S stretching, and C=C stretching of the aromatic ring and the exocyclic double bond.[10]
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₆INOS₂, MW: 347.20 g/mol ) should be observed.[9]

Conclusion

The synthesis of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one via the Knoevenagel condensation is a straightforward and efficient method for obtaining a valuable building block in drug discovery. This guide has provided a comprehensive framework, from the underlying chemical principles to a detailed experimental protocol and characterization techniques. By understanding the causality behind each step, researchers can confidently approach the synthesis of this and other related 5-arylidene rhodanine derivatives, paving the way for the development of novel therapeutic agents. The robustness of this synthetic pathway, coupled with the significant biological potential of the rhodanine scaffold, ensures its continued relevance in the field of medicinal chemistry.

References

  • Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. Der Pharma Chemica. Available at: [Link]

  • Synthesis of rhodanine derivatives via Knoevenagel condensation. ResearchGate. Available at: [Link]

  • CuFe2O4 NPs Mediated Green Synthesis of 5-arylidene Rhodanine Derivatives in Water and their Protective Effects in Terms of Oxid. MDPI. Available at: [Link]

  • Synthesis and Structural Determination of Novel 5-Arylidene-3-N(2-alkyloxyaryl)-2-thioxothiazolidin-4-ones. National Center for Biotechnology Information. Available at: [Link]

  • Recent Progress in the Synthesis and Reaction of Rhodanine: A Mini-Review. Zenodo. Available at: [Link]

  • Environmentally Benign Synthesis of 5-Arylidene-Rhodanine Derivatives in Room Temperature Diisopropyl Ethyl Ammonium Acetate. Scholars Research Library. Available at: [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Available at: [Link]

  • Mechanism of Knoevenagel condensation reaction of TZD. ResearchGate. Available at: [Link]

  • A simple and green procedure for the synthesis of 5-arylidene-4-thiazolidinones by grinding. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. MDPI. Available at: [Link]

  • Scheme 1. Synthesis of 5-arylidene-2,4-thiazolidinediones under ultrasonic irradiation. ResearchGate. Available at: [Link]

  • Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A. ResearchGate. Available at: [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications. Available at: [Link]

  • Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. ResearchGate. Available at: [Link]

  • Knoevenagel condensation mechanism and applications. Pure Chemistry. Available at: [Link]

  • Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. MDPI. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science. Available at: [Link]

  • 5-[(Z)-5-Chloro-2-oxoindolin-3-ylidene]-3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-thioxothiazolidin-4-one. ResearchGate. Available at: [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, in-silico Studies and Evaluation of Anticancer Activity of Some Novel Benzothiazole Substituted 4-Thiazolidinones. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • One-pot synthesis of 2-thioxothiazolidin-4-one, thiazolidine-2,4-dione, 2-iminothiazolidin. ARKAT USA, Inc.. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one

For Researchers, Scientists, and Drug Development Professionals Abstract (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one, a member of the rhodanine class of heterocyclic compounds, is a molecule of significant intere...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one, a member of the rhodanine class of heterocyclic compounds, is a molecule of significant interest in medicinal chemistry. Rhodanine derivatives are recognized as privileged scaffolds due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one, its synthesis, and its potential biological significance. The information presented herein is intended to support researchers and drug development professionals in their exploration of this promising compound and its analogues.

Introduction to (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one

(Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one is a synthetic organic compound characterized by a rhodanine core functionalized with a 4-iodobenzylidene group at the 5-position. The rhodanine moiety, a five-membered heterocyclic ring containing nitrogen and sulfur, is a versatile scaffold known to interact with various biological targets.[1] The introduction of an iodine atom on the benzylidene substituent can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and may enhance its biological activity through halogen bonding and other interactions. The "(Z)" designation in its name refers to the stereochemistry of the exocyclic double bond, which is the thermodynamically more stable configuration for this class of compounds.[4]

Key Structural Features:

  • Rhodanine Core: A 2-thioxothiazolidin-4-one ring system.

  • Benzylidene Substituent: An aromatic ring attached via a double bond to the rhodanine core.

  • Iodine Atom: A halogen substituent at the para-position of the benzylidene ring.

  • (Z)-Configuration: The thermodynamically stable geometric isomer.

Synthesis and Mechanism

The primary synthetic route to (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one is the Knoevenagel condensation . This well-established reaction involves the condensation of an active methylene compound (rhodanine in this case) with a carbonyl compound (4-iodobenzaldehyde).

Reaction Mechanism

The Knoevenagel condensation is typically base-catalyzed. The base abstracts a proton from the active methylene group of the rhodanine ring (C-5), creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 4-iodobenzaldehyde. The resulting intermediate subsequently undergoes dehydration to form the thermodynamically stable α,β-unsaturated product, (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one.

Knoevenagel_Condensation rhodanine Rhodanine carbanion Rhodanine Carbanion (Nucleophile) rhodanine->carbanion Base abstracts proton iodobenzaldehyde 4-Iodobenzaldehyde intermediate Aldol Addition Intermediate iodobenzaldehyde->intermediate base Base (e.g., Piperidine, Sodium Acetate) base->carbanion carbanion->intermediate Nucleophilic attack product (Z)-5-(4-iodobenzylidene)-2- thioxothiazolidin-4-one intermediate->product Dehydration water H₂O

Caption: Knoevenagel condensation for the synthesis of the target compound.

Experimental Protocol

While a specific protocol for the iodo-derivative is not detailed in the available literature, a general and adaptable procedure based on the synthesis of analogous compounds is as follows:[5]

Materials:

  • Rhodanine (1 equivalent)

  • 4-Iodobenzaldehyde (1 equivalent)

  • Anhydrous sodium acetate or piperidine (catalytic amount)

  • Glacial acetic acid (solvent)

Procedure:

  • A mixture of rhodanine, 4-iodobenzaldehyde, and a catalytic amount of anhydrous sodium acetate or piperidine in glacial acetic acid is prepared.

  • The reaction mixture is heated under reflux for a specified period, typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with water and a suitable organic solvent (e.g., ethanol) to remove impurities.

  • Further purification can be achieved by recrystallization from an appropriate solvent, such as glacial acetic acid or ethanol, to yield the pure (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one as a light yellow to yellow solid.

Physicochemical Properties

The physicochemical properties of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₆INOS₂[6]
Molecular Weight 347.20 g/mol [6]
Appearance Light yellow to yellow solid
Melting Point Not explicitly reported; analogous compounds melt in the range of 200-250 °C.[4]
Solubility Expected to be soluble in polar aprotic solvents like DMSO and DMF, with limited solubility in alcohols and water.
Purity (NMR) ≥98.0%
IUPAC Name (5Z)-5-[(4-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
SMILES O=C1NC(=S)S/C1=C/c1ccc(I)cc1

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one. The expected spectral data, based on analogous compounds, are detailed below.[7][8]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic, vinylic, and NH protons.

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
NH (thiazolidinone)~13.7 (broad singlet)br s
CH (vinylic)~7.6 (singlet)s
Aromatic CH (ortho to iodine)~7.8 (doublet)d
Aromatic CH (meta to iodine)~7.3 (doublet)d
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

CarbonExpected Chemical Shift (δ, ppm)
C=S (thioxo)~195
C=O (carbonyl)~170
C-I (aromatic)~95
C=CH (vinylic)~130
C-5 (thiazolidinone)~124
Aromatic Carbons128-138
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch3100-3300
C=O stretch (amide)1680-1720
C=C stretch (alkene)1600-1650
C=S stretch (thioamide)1200-1250
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show a molecular ion peak [M]+ at m/z 347, corresponding to the molecular weight of the compound.

Potential Biological Activities and Applications

While specific biological studies on (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one are not extensively reported, the broader class of rhodanine derivatives has demonstrated a wide array of pharmacological activities.[2][3] These include:

  • Anticancer Activity: Many rhodanine derivatives have shown potent cytotoxic effects against various cancer cell lines.[2] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways.

  • Antimicrobial Activity: Rhodanine-based compounds have been investigated as antibacterial and antifungal agents.[1]

  • Enzyme Inhibition: The rhodanine scaffold is a known inhibitor of several enzymes, including protein kinases, which are crucial targets in drug discovery.[4]

The presence of the iodine atom in (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one may confer unique biological properties. Halogenated compounds are of great interest in drug design as they can enhance binding affinity to target proteins through halogen bonding and can improve pharmacokinetic profiles.

Biological_Activities rhodanine (Z)-5-(4-iodobenzylidene)-2- thioxothiazolidin-4-one anticancer Anticancer rhodanine->anticancer antimicrobial Antimicrobial rhodanine->antimicrobial enzyme_inhibition Enzyme Inhibition rhodanine->enzyme_inhibition drug_discovery Drug Discovery & Development anticancer->drug_discovery antimicrobial->drug_discovery enzyme_inhibition->drug_discovery

Caption: Potential biological activities of the target compound.

Conclusion

(Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one is a promising heterocyclic compound with a well-defined chemical structure and accessible synthetic route. Its physicochemical properties, largely inferred from closely related analogues, suggest a stable compound amenable to further investigation. The known biological activities of the rhodanine scaffold, coupled with the potential benefits of the iodine substituent, make this molecule a compelling candidate for further research in drug discovery and development, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding for researchers to build upon in their future studies of this and related compounds.

References

  • Kinsey, B. M., Kassis, A. I., Fayad, F., Layne, W. W., & Adelstein, S. J. (1987). Synthesis and biological studies of iodinated (127/125I) derivatives of rhodamine 123. Journal of Medicinal Chemistry, 30(10), 1757–1761. [Link]

  • Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A. (2018). Molecules. [Link]

  • Novel Anti-Melanogenic Compounds, (Z)-5-(Substituted Benzylidene)-4-thioxothiazolidin-2-one Derivatives: In Vitro and In Silico Insights. (2021). Molecules. [Link]

  • Synthesis and Structural Determination of Novel 5-Arylidene-3-N(2-alkyloxyaryl)-2-thioxothiazolidin-4-ones. (2012). Molecules. [Link]

  • Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. (2022). Chemical Biology & Drug Design. [Link]

  • Crystal structure of (Z)-5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one - Dimethylsulfoxide (1:1), C12H12ClNO2S3. (2016). Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (2020). Journal of the Serbian Chemical Society. [Link]

  • Optimized structure of (E)-5-benzylidene-2-thioxothiazolidin-4-one (E5BTTO). (n.d.). ResearchGate. [Link]

  • [(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid. (n.d.). PubChem. [Link]

  • (5Z)-5-benzylidene-2-thioxo-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one. (n.d.). PubChem. [Link]

  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. (2022). Molecules. [Link]

  • Biological activities of some selected examples of reported rhodanines. (n.d.). ResearchGate. [Link]

  • One-pot synthesis of 2-thioxothiazolidin-4-one, thiazolidine-2,4-dione, 2-iminothiazolidin-4-one based spiro-thiolane and bicyc. (n.d.). ARKAT USA, Inc.. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2022). Molecules. [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. [Link]

  • A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. (2019). Expert Opinion on Drug Delivery. [Link]

  • Search Results. (n.d.). Beilstein Journals. [Link]

  • Design, synthesis, crystal structures and biological evaluation of some 1,3-thiazolidin-4-ones as dual CDK2/EGFR potent. (2022). TUHAT - University of Helsinki. [Link]

  • IR Spectra of 5-benzylidene-2-thioxothiazolidin-4-one (3a). (n.d.). ResearchGate. [Link]

  • (Z)-5-(4-bromobenzyliden)-2-thioxothiazolidin-4-one. (n.d.). PubChem. [Link]

  • Mass spectrometry of some arylidene thioxobenzyl or thioxobiphenyloxoethyl thiazolidinone compounds. (2004). Journal of the Brazilian Chemical Society. [Link]

  • Rhodanine. (n.d.). PubChem. [Link]

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one

Foreword Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in organic chemistry. For researchers engaged in medicinal chemistry and drug development, the unambiguous...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in organic chemistry. For researchers engaged in medicinal chemistry and drug development, the unambiguous characterization of novel synthetic compounds is a non-negotiable prerequisite for further investigation. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one, a molecule featuring the pharmacologically significant 2-thioxothiazolidin-4-one (rhodanine) scaffold. Our objective is to move beyond a simple recitation of spectral data, offering instead a detailed interpretation grounded in the fundamental principles of NMR and the specific electronic environment of the analyte. This document is intended to serve as a practical reference for scientists seeking to master the structural characterization of this and related heterocyclic systems.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral data, the following standardized numbering scheme for 5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one is employed throughout this guide.

Caption: Molecular structure and atom numbering scheme for NMR analysis.

Experimental Protocols: A Self-Validating System

The integrity of spectral data is contingent upon a rigorous and reproducible experimental methodology. The following protocol is designed to ensure high-quality data acquisition for compounds of this class.

Sample Preparation
  • Mass Determination: Accurately weigh 10-15 mg of the solid 5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one sample.

  • Solvent Selection: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is selected for its excellent solvating power for polar, often sparingly soluble compounds, and its ability to slow the chemical exchange of N-H protons, which facilitates their observation.

  • Standardization: Tetramethylsilane (TMS) is typically used as the internal standard for referencing chemical shifts to 0.00 ppm. Modern spectrometers often reference the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C), providing a reliable internal calibration.[1]

  • Dissolution: Gently agitate the tube or use brief sonication to ensure complete dissolution of the sample. A clear, homogenous solution is critical for acquiring sharp, well-resolved NMR signals.

NMR Data Acquisition Workflow

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis SamplePrep Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) Spectrometer Place in Spectrometer (e.g., 400 MHz) SamplePrep->Spectrometer LockTune Lock & Tune/Shim Spectrometer->LockTune H1_Acq ¹H Spectrum Acquisition (16-32 scans) LockTune->H1_Acq C13_Acq ¹³C Spectrum Acquisition (1024+ scans, proton decoupled) H1_Acq->C13_Acq FT Fourier Transform (FID -> Spectrum) C13_Acq->FT Phase Phase & Baseline Correction FT->Phase Reference Reference to Solvent Peak (DMSO-d6: 2.50 ppm) Phase->Reference Integrate Integration & Peak Picking Reference->Integrate Assign Structural Assignment Integrate->Assign

Caption: Standardized workflow for NMR characterization.

Part 1: ¹H NMR Spectral Analysis (400 MHz, DMSO-d₆)

The ¹H NMR spectrum provides critical information regarding the number of distinct proton environments, their relative abundance (integration), and their proximity to neighboring protons (multiplicity).[2][3]

Summary of ¹H NMR Data
Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N₁-H ~13.85broad singlet-1H
H ₇ (vinyl)~7.85singlet-1H
H ₉, H ₁₃ (aromatic)~7.95doublet~8.52H
H ₁₀, H ₁₂ (aromatic)~7.60doublet~8.52H

Note: Chemical shifts are predictive and may vary slightly based on experimental conditions.[4]

Detailed Signal Interpretation
  • N₁-H Proton (δ ~13.85 ppm): The amide proton signal appears as a significantly downfield, broad singlet. Its position is characteristic of an N-H proton within a conjugated system, where it experiences deshielding from the adjacent C=S and C=O groups. In DMSO-d₆, hydrogen bonding with the solvent slows proton exchange, making the signal readily observable.[5] The broadness is typical for exchangeable protons.

  • H₇ Vinylic Proton (δ ~7.85 ppm): This proton, attached to the exocyclic double bond (C₇), resonates as a sharp singlet. Its downfield shift is a result of several factors:

    • Anisotropy: It lies in the deshielding plane of the adjacent aromatic ring and the C=O group.[6]

    • Conjugation: The entire π-system, extending from the aromatic ring through the double bond to the thioxothiazolidin-4-one core, reduces electron density around this proton. The absence of splitting (singlet) confirms it has no neighboring protons within a three-bond distance.

  • H₉/H₁₃ and H₁₀/H₁₂ Aromatic Protons (δ ~7.95 and ~7.60 ppm): The para-substituted iodobenzene ring gives rise to a classic AA'BB' system, which simplifies to two distinct doublets of equal integration (2H each) due to the molecule's symmetry.[7]

    • The doublet at ~7.95 ppm is assigned to the protons ortho to the iodine atom (H₉, H₁₃). The electron-withdrawing nature of the iodine atom deshields these adjacent protons.

    • The doublet at ~7.60 ppm is assigned to the protons meta to the iodine atom (H₁₀, H₁₂), which are ortho to the electron-withdrawing benzylidene group, placing them in a similarly deshielded environment.

    • Both doublets exhibit an identical coupling constant (J) of approximately 8.5 Hz, which is characteristic of ortho-coupling in a benzene ring.

Part 2: ¹³C NMR Spectral Analysis (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment as a single line, offering a direct map of the carbon skeleton. The large chemical shift range allows for clear resolution of carbons in different functional groups.[8][9]

Summary of ¹³C NMR Data
Carbon AssignmentChemical Shift (δ, ppm)Expected Intensity
C₂ (C=S)~194.5Weak (Quaternary)
C₄ (C=O)~169.0Weak (Quaternary)
C₁₀, C₁₂ (aromatic)~138.0Strong
C₈ (aromatic)~133.5Weak (Quaternary)
C₉, C₁₃ (aromatic)~131.5Strong
C₇ (vinyl)~130.0Medium
C₅ (vinyl)~119.0Weak (Quaternary)
C₁₁ (C-I)~100.0Weak (Quaternary)

Note: Chemical shifts are predictive and based on data from similar structures.[10]

Detailed Signal Interpretation
  • C₂ Thiocarbonyl (δ ~194.5 ppm): The C=S carbon is the most deshielded carbon in the molecule, appearing furthest downfield. This significant deshielding is a well-documented characteristic of thiocarbonyls compared to their carbonyl analogues and is attributed to the electronic properties of the C=S double bond.[11][12][13] As a quaternary carbon, its signal is expected to be of low intensity.

  • C₄ Carbonyl (δ ~169.0 ppm): The C=O carbon of the amide group is also highly deshielded and appears in the characteristic carbonyl region. It is found significantly upfield from the thiocarbonyl carbon.[14][15] This signal will also be weak due to its quaternary nature.

  • Aromatic & Vinylic Region (δ ~119-138 ppm):

    • C₁₀, C₁₂ and C₉, C₁₃: These pairs of equivalent protonated aromatic carbons will show strong signals in the range of δ 131-138 ppm.

    • C₈: This quaternary carbon, linking the aromatic ring to the vinyl group, will have a weak signal around δ 133.5 ppm.

    • C₇: The protonated vinylic carbon will show a signal of medium intensity around δ 130.0 ppm.

    • C₅: The quaternary vinylic carbon within the rhodanine ring is expected around δ 119.0 ppm. Its attachment to the electron-donating sulfur atom and its position in the conjugated system influence its shift.

  • C₁₁ Iodo-substituted Carbon (δ ~100.0 ppm): The carbon directly bonded to the iodine atom (C₁₁) exhibits a distinct upfield shift to around 100.0 ppm. This is a classic example of the "heavy atom effect," where the large electron cloud of the iodine atom induces shielding at the directly attached carbon nucleus. This unique shift makes its assignment unambiguous.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, guided by established principles and supported by rigorous experimental protocol, enables the confident structural confirmation of 5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one. The characteristic signals, including the downfield N-H proton, the vinylic singlet, the distinct AA'BB' aromatic pattern, and the highly deshielded thiocarbonyl carbon, serve as reliable spectroscopic fingerprints for this important heterocyclic scaffold. This guide provides a framework for researchers to apply these principles to the characterization of related molecules, ensuring data integrity and advancing the pace of drug discovery and development.

References

  • A solid-state 13C NMR and theoretical investigation of carbonyl and thiocarbonyl carbon chemical shift tensors. Canadian Science Publishing.
  • How does solvent choice effect chemical shift in NMR experiments? Reddit r/chemhelp.
  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online.
  • A solid-state 13C NMR and theoretical investigation of carbonyl and thiocarbonyl carbon chemical shift tensors.
  • Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega.
  • Correlations Des DéPlacements Chimiques En Rmn 13C De ComposéS Carbonyles, Thiocarbonyles Et Selenocarbonyles. Taylor & Francis Online.
  • 6.
  • Comparative study of the 13C nuclear magnetic resonance shifts of carbonyl and thiocarbonyl compounds. Semantic Scholar.
  • Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds.' Comparison of chemical shifts for carbonyl and. Canadian Science Publishing.
  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived
  • Interpreting | OpenOChem Learn. OpenOChem Learn.
  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. ACD/Labs.
  • A Comparative Analysis of the 1H NMR Spectrum of 4-Bromobenzaldehyde. Benchchem.
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.
  • 13 C NMR Chemical Shifts.
  • Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. PubMed.
  • A guide to 13C NMR chemical shift values. Compound Interest.

Sources

Exploratory

Crystal Structure Analysis of Iodobenzylidene Thioxothiazolidinone Derivatives: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides an in-depth exploration of the crystal structure analysis of iodobenzylidene thioxothiazolidinone derivatives, a class of heterocyclic compounds with significant therapeutic potenti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the crystal structure analysis of iodobenzylidene thioxothiazolidinone derivatives, a class of heterocyclic compounds with significant therapeutic potential. Aimed at researchers, scientists, and drug development professionals, this document details the critical aspects of their synthesis, crystallization, and comprehensive structural elucidation via single-crystal X-ray diffraction. A core focus is placed on the pivotal role of the iodine substituent in directing crystal packing through halogen bonding and other non-covalent interactions. By integrating principles of crystal engineering with structure-activity relationship (SAR) studies, this guide offers a framework for the rational design of novel thioxothiazolidinone-based therapeutic agents.

Introduction: The Rising Prominence of Thioxothiazolidinones in Medicinal Chemistry

Thiazolidinone scaffolds are privileged structures in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a thioxo group at the 2-position to form 2-thioxothiazolidin-4-ones, often referred to as rhodanines, further enhances their therapeutic versatility.[4] The derivatization at the 5-position with a substituted benzylidene moiety allows for fine-tuning of their pharmacological profiles.

The incorporation of a halogen atom, particularly iodine, onto the benzylidene ring introduces a unique and powerful tool for crystal engineering and modulating biological activity.[5] The iodine atom's ability to form strong and highly directional halogen bonds plays a crucial role in determining the solid-state architecture of these molecules, which in turn influences their physicochemical properties such as solubility and stability, and their biological interactions.[6][7][8] This guide will systematically dissect the process of crystal structure analysis for this promising class of compounds, from initial synthesis to the interpretation of complex intermolecular interactions that govern their supramolecular assembly.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to understanding the three-dimensional structure of a molecule begins with its successful synthesis and the growth of high-quality single crystals.

Synthetic Pathway

The synthesis of 5-iodobenzylidene-2-thioxothiazolidin-4-one derivatives is typically achieved through a Knoevenagel condensation reaction. This involves the reaction of a 3-substituted-2-thioxothiazolidin-4-one with an appropriately substituted iodobenzaldehyde in the presence of a base catalyst.

Experimental Protocol: General Synthesis of 5-Iodobenzylidene-2-thioxothiazolidin-4-ones

  • Reactant Preparation: Dissolve equimolar amounts of the starting 3-substituted-2-thioxothiazolidin-4-one and the desired iodobenzaldehyde in a suitable solvent such as ethanol or glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium acetate, to the reaction mixture.

  • Reaction Conditions: Reflux the mixture for a specified period (typically 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with a cold solvent, and purify by recrystallization from an appropriate solvent system (e.g., ethanol, dimethylformamide) to yield the final product.

Crystallization Strategies

Obtaining single crystals of sufficient size and quality for X-ray diffraction is a critical, and often challenging, step.[9] Several techniques can be employed, and the optimal method is often determined empirically.

  • Slow Evaporation: This is the most common and straightforward method. A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.

  • Solvent Diffusion: This technique involves two miscible solvents, one in which the compound is soluble and another in which it is insoluble. The compound is dissolved in the "good" solvent, and the "poor" solvent is carefully layered on top or allowed to diffuse in as a vapor. As the solvents mix, the solubility of the compound decreases, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces the solubility, leading to crystallization.

The choice of solvent is paramount and can significantly influence crystal packing and even lead to the formation of different polymorphs.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10][11] The workflow involves a series of well-defined steps, from data collection to structure refinement.

Diagram: Single-Crystal X-ray Diffraction Workflow

sc_xrd_workflow crystal_selection Crystal Selection & Mounting data_collection Data Collection crystal_selection->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation_analysis Validation & Analysis structure_refinement->validation_analysis intermolecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B I1 Iodine O2 Carbonyl (O) I1->O2 I···O Halogen Bond S2 Thioxo (S) I1->S2 I···S Halogen Bond I2 Iodine I1->I2 I···I Interaction C1 Carbonyl (O) S1 Thioxo (S)

Sources

Foundational

A Researcher's Guide to the Preliminary Biological Screening of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one

Abstract This technical guide provides a comprehensive framework for the preliminary biological evaluation of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one, a member of the rhodanine class of heterocyclic compounds...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary biological evaluation of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one, a member of the rhodanine class of heterocyclic compounds. Rhodanine derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a structured, rationale-driven approach to elucidating the therapeutic potential of this specific molecule. We will detail a tiered screening cascade, beginning with fundamental cytotoxicity assessments and progressing to targeted assays for antimicrobial, antioxidant, and anti-inflammatory activities. Each section provides not only a step-by-step protocol but also the underlying scientific principles, ensuring a thorough understanding of the experimental design and data interpretation. The guide concludes with a perspective on the importance of early-stage ADMET considerations.

Introduction: The Therapeutic Potential of the Rhodanine Scaffold

The 2-thioxothiazolidin-4-one, commonly known as the rhodanine ring, is a five-membered heterocyclic motif that has garnered significant attention in drug discovery.[2][3] Its structural versatility, particularly at the C-5 and N-3 positions, allows for the creation of large, diverse chemical libraries.[3] The benzylidene substituent at the C-5 position, as seen in (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one, is a common feature of many biologically active rhodanines.[5][6] The iodine atom on the benzylidene ring offers a site for potential further functionalization and may influence the compound's pharmacokinetic and pharmacodynamic properties.

Given that (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one is classified as a drug intermediate, a systematic preliminary screening is essential to uncover its potential biological activities.[7] This guide proposes a logical and efficient screening workflow designed to maximize data acquisition from a limited supply of a novel compound.

G cluster_0 Initial Compound Handling cluster_1 Tier 1: Foundational Assays cluster_2 Tier 2: Targeted Functional Assays cluster_3 Tier 3: Early Drug-Likeness Profile Compound (Z)-5-(4-iodobenzylidene)- 2-thioxothiazolidin-4-one Stock Prepare DMSO Stock Solution (e.g., 10 mM) Compound->Stock Cytotoxicity Cytotoxicity Screening (MTT Assay) Stock->Cytotoxicity Primary screen for safe concentration range Antimicrobial Antimicrobial Screening (Broth Microdilution) Cytotoxicity->Antimicrobial Proceed if non-toxic at relevant concentrations Antioxidant Antioxidant Capacity (DPPH Assay) Antimicrobial->Antioxidant Parallel or sequential screening AntiInflammatory Anti-inflammatory Activity (COX/LOX Inhibition) Antioxidant->AntiInflammatory Investigate multiple mechanisms ADMET In Silico ADMET Prediction AntiInflammatory->ADMET Evaluate drug-like properties

Caption: Proposed hierarchical workflow for the preliminary biological screening of the target compound.

Foundational Screening: Cytotoxicity Assessment

Rationale: Before investigating any specific biological activity, it is crucial to determine the concentration range at which the compound is not toxic to mammalian cells. This ensures that any observed effects in subsequent assays are not merely a consequence of cell death. The MTT assay is a widely used, reliable, and efficient colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[9] The concentration of the dissolved formazan is directly proportional to the number of viable cells.[9]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Seed a human cell line (e.g., HEK293 for normal kidney cells or A549 for lung cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one from your DMSO stock solution in culture medium. Final concentrations should typically range from 0.1 µM to 100 µM.

  • Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for another 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation
Concentration (µM)Absorbance (570 nm)% Viability
Untreated Control1.25100
0.11.2398.4
11.1995.2
101.0584.0
500.6552.0
1000.2016.0

Primary Targeted Screening: Antimicrobial Activity

Rationale: Given that many rhodanine derivatives exhibit antimicrobial properties, a primary screen for antibacterial and antifungal activity is a logical next step.[3][6][11] The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.[5]

Experimental Protocol: Broth Microdilution Assay
  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative, and Candida albicans as a fungal representative) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium. The concentration range should be guided by the cytotoxicity data.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism). A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a reference standard.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation
MicroorganismTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureus321-
E. coli>1280.5-
C. albicans64-2

Secondary Targeted Screening: Mechanistic Assays

If the foundational and primary screens yield promising results (i.e., low cytotoxicity and significant antimicrobial activity, or if other activities are of interest), further mechanistic assays can be pursued.

Antioxidant Activity: DPPH Radical Scavenging Assay

Rationale: Some heterocyclic compounds possess antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to evaluate the free radical scavenging activity of a compound.[12] DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Experimental Protocol: DPPH Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound (dissolved in methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid should be used as a positive control.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value is then determined.

Anti-inflammatory Activity: COX and LOX Inhibition Assays

Rationale: Inflammation is a key pathological process in many diseases, and cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade.[13][14] COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, while 5-LOX is crucial for the production of leukotrienes.[13][14] Many anti-inflammatory drugs act by inhibiting these enzymes. Given that some thiazolidinone derivatives have shown anti-inflammatory potential, screening for COX and LOX inhibition is a valuable step.[15][16]

G cluster_0 Arachidonic Acid Cascade cluster_1 Enzymatic Pathways AA Arachidonic Acid COX COX-1 / COX-2 AA->COX Inhibited by NSAIDs LOX 5-LOX AA->LOX Target for anti- inflammatory drugs PGG2 PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins HPETE 5-HPETE LTA4 LTA4 HPETE->LTA4 Leukotrienes Leukotrienes (Inflammation, Asthma) LTA4->Leukotrienes COX->PGG2 LOX->HPETE

Caption: Simplified diagram of the COX and LOX inflammatory pathways originating from arachidonic acid.

Experimental Protocol: In Vitro COX-2 Inhibitor Screening (Fluorometric)

This protocol is adapted from commercially available kits.[17]

  • Reagent Preparation: Reconstitute human recombinant COX-2 enzyme and prepare assay buffer, probe, and cofactor solutions as per the kit's instructions.

  • Compound and Control Preparation: Prepare serial dilutions of the test compound. Use a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[14]

  • Reaction Setup: In a 96-well white opaque plate, add the assay buffer, COX-2 enzyme, and the test compound or control.

  • Reaction Mix Addition: Prepare a reaction mix containing the COX probe and cofactor. Add this mix to each well.

  • Initiation and Measurement: Initiate the reaction by adding arachidonic acid solution to all wells. Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition relative to the enzyme control and calculate the IC₅₀ value.

Experimental Protocol: In Vitro 5-LOX Inhibitor Screening (Fluorometric)

This protocol is adapted from commercially available kits.

  • Reagent Preparation: Prepare assay buffer, LOX probe, and dilute the 5-LOX enzyme and substrate solutions.

  • Compound and Control Preparation: Dissolve the test compound in a suitable solvent. Use a known 5-LOX inhibitor (e.g., zileuton) as a positive control.

  • Reaction Setup: In a 96-well white plate, add the test compound or control, followed by a reaction mix containing the assay buffer, LOX probe, and 5-LOX enzyme. Incubate at room temperature for 10 minutes.

  • Initiation and Measurement: Initiate the reaction by adding the diluted LOX substrate. Immediately measure fluorescence (Ex/Em = 500/536 nm) in kinetic mode.

  • Data Analysis: Calculate the reaction rate and the percentage of inhibition to determine the IC₅₀ value.

Early-Stage ADMET Considerations

Rationale: A biologically active compound is only a viable drug candidate if it possesses favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are critical. In the preliminary screening phase, in silico (computational) models can provide valuable early insights into a compound's drug-likeness, saving time and resources.[18]

In Silico ADMET Prediction

Various online tools and software packages can predict key ADMET properties based on the chemical structure of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one. Key parameters to assess include:

  • Lipinski's Rule of Five: Predicts oral bioavailability.

  • Aqueous Solubility: Affects absorption.

  • Blood-Brain Barrier Permeability: Important for CNS-targeting drugs.

  • CYP450 Enzyme Inhibition: Predicts potential for drug-drug interactions.

  • Predicted Toxicity: Flags potential liabilities like hepatotoxicity or cardiotoxicity.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to the preliminary biological screening of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one. The proposed workflow is designed to be both comprehensive and resource-efficient, enabling researchers to build a foundational biological profile for this novel compound. Positive results in any of these assays would warrant further investigation, including more extensive in vitro studies, mechanism of action elucidation, and eventual progression to in vivo models. The integration of in silico ADMET profiling at an early stage is a critical component of a modern drug discovery campaign, helping to prioritize compounds with a higher probability of success.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Measuring 5-Lipoxygenase (5-LOX) Inhibition In Vitro.
  • Benchchem. (n.d.). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay.
  • Grosicka-Maciąg, E., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3736. [Link]

  • Song, G., et al. (2018). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Mini-Reviews in Medicinal Chemistry, 18(11), 948-961. [Link]

  • Assay Genie. (2019). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • BioVision. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric).
  • Kaur, R., et al. (2023). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 101(3), 500-549. [Link]

  • Sławiński, J., et al. (2017). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 12(4), 393-411.
  • Song, G., et al. (2018). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Mini-Reviews in Medicinal Chemistry, 18(11), 948-961. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Abdel-Aziz, A. A.-M., et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. International Journal of Molecular Sciences, 16(12), 29107-29120. [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide on the Discovery and Synthesis of 5-Lipoxygenase (5-LOX) Inhibitors.
  • Kleszczyńska, H., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Molecules, 27(3), 894. [Link]

  • Cayman Chemical. (n.d.). COX Inhibitor Screening Assay Kit.
  • Kleszczyńska, H., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives.
  • Nair, D. G., & Funk, C. D. (2009). A cell-based assay for screening lipoxygenase inhibitors.
  • Khan, K., et al. (2023). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. Saudi Pharmaceutical Journal, 31(1), 127-135. [Link]

  • Patel, N. B., et al. (2024). Synthesis of (Z)-2-((5-(2-chlorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)butanoic Acid as Antimicrobial Agent. Letters in Applied NanoBioScience, 13(2), 92.
  • Szychowski, K. A., et al. (2019). Anticancer properties of 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one. Scientific Reports, 9(1), 10687. [Link]

  • Ma, Y., et al. (2010). (Z)-5-(4-methoxybenzylidene) thiazolidine-2, 4-dione ameliorates the adjuvant-induced arthritis via inhibiting the migration of macrophage and down-regulating the cytokine mRNA expression. International Immunopharmacology, 10(11), 1456-1462. [Link]

  • Buzun, K., et al. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 26(23), 7297. [Link]

  • MedChemExpress. (n.d.). (Z)-5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one.
  • McCarthy, C., et al. (2012). 5-benzylidenerhodanine and 5-benzylidene-2-4-thiazolidinedione based antibacterials. Bioorganic & Medicinal Chemistry Letters, 22(10), 3491-3494. [Link]

  • Drapak, I. V., et al. (2018). Synthesis and antimicrobial activity of 5-R-benzyl-2-(arylidenehydrazono)thiazolidin-4-ones.
  • Lesyk, R., et al. (2019). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 24(17), 3183. [Link]

  • Zimenkovsky, B., et al. (2016). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. Current Organic Chemistry, 20(27), 2848-2886. [Link]

  • de Oliveira, C. S. A., et al. (2012). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Molecules, 17(5), 5094-5105. [Link]

  • Vlase, L., et al. (2018). Molecular Docking Evaluation of (E)-5-arylidene-2-thioxothiazolidin-4-one Derivatives as Selective Bacterial Adenylate Kinase Inhibitors. International Journal of Molecular Sciences, 19(5), 1381. [Link]

Sources

Exploratory

literature review on the bioactivity of 2-thioxothiazolidin-4-ones

An In-depth Technical Guide on the Bioactivity of 2-Thioxothiazolidin-4-ones Abstract The 2-thioxothiazolidin-4-one, commonly known as the rhodanine scaffold, is a five-membered heterocyclic compound that has garnered si...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Bioactivity of 2-Thioxothiazolidin-4-ones

Abstract

The 2-thioxothiazolidin-4-one, commonly known as the rhodanine scaffold, is a five-membered heterocyclic compound that has garnered significant attention in medicinal chemistry. Recognized as a "privileged structure," its derivatives exhibit a vast spectrum of biological activities, stemming from their ability to interact with a multitude of biological targets.[1][2] This guide provides a comprehensive literature review on the bioactivity of 2-thioxothiazolidin-4-one derivatives, synthesizing key findings on their anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties. We delve into the structure-activity relationships (SAR), mechanisms of action, and relevant experimental methodologies, offering a technical resource for researchers, scientists, and professionals in drug development.

Introduction: The Rhodanine Scaffold

The 2-thioxothiazolidin-4-one ring system is a versatile pharmacophore in drug discovery.[3][4] Its structural rigidity, combined with the potential for diverse substitutions at the C5 and N3 positions, allows for the fine-tuning of its physicochemical properties and biological targeting.[1][2][5] The presence of thioamide and carbonyl groups enables it to act as both a hydrogen bond donor and acceptor, facilitating interactions with various enzyme active sites.[6] This structural versatility has led to the development of numerous derivatives with a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, antidiabetic, and anti-inflammatory effects.[3][7][8][9]

Synthesis of Bioactive 2-Thioxothiazolidin-4-one Derivatives

The primary route for synthesizing functionally diverse 2-thioxothiazolidin-4-ones is the Knoevenagel condensation. This reaction typically involves the condensation of the parent rhodanine ring (or an N3-substituted derivative) with various aldehydes or ketones. The active methylene group at the C5 position of the rhodanine ring readily reacts to form 5-ylidene derivatives, which are often the most biologically active compounds.[1][6][10]

Experimental Protocol: General Knoevenagel Condensation for 5-Ylidene-2-thioxothiazolidin-4-ones
  • Reactant Preparation: Dissolve equimolar amounts of 2-thioxothiazolidin-4-one and the desired aromatic aldehyde in a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF).[6]

  • Catalyst Addition: Add a catalytic amount of a base, such as sodium acetate or piperidine, to the mixture.[6][11]

  • Reaction: Reflux the mixture for a period ranging from a few hours to 15 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[1][11]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product often precipitates out of the solution.

  • Purification: Collect the precipitate by filtration, wash it with cold water or ethanol to remove impurities, and then recrystallize from an appropriate solvent (e.g., ethanol, acetic acid) to obtain the pure 5-ylidene derivative.[6]

G cluster_reactants Reactants cluster_conditions Conditions Rhodanine 2-Thioxothiazolidin-4-one Knoevenagel Knoevenagel Condensation Rhodanine->Knoevenagel Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Knoevenagel Solvent Solvent (e.g., Acetic Acid) Solvent->Knoevenagel Catalyst Base Catalyst (e.g., NaOAc) Catalyst->Knoevenagel Heat Heat (Reflux) Heat->Knoevenagel Product 5-Ylidene-2-thioxothiazolidin-4-one Knoevenagel->Product G cluster_upstream Upstream Signals cluster_pathway PIM Kinase Pathway cluster_inhibitor Therapeutic Intervention Cytokines Cytokines / Growth Factors PIM PIM Kinase Cytokines->PIM Upregulates BAD BAD PIM->BAD Phosphorylates pBAD pBAD (Inactive) Bcl2 Bcl-2 BAD->Bcl2 Sequesters pBAD->Bcl2 Releases Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Rhodanine 2-Thioxothiazolidin-4-one Derivative Rhodanine->PIM Inhibits

Caption: Inhibition of the PIM kinase anti-apoptotic pathway.

Standardized Workflow: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard preliminary screening method for evaluating the cytotoxic potential of anticancer compounds.

MTT_Workflow start Start: Cancer Cell Culture seed_plate 1. Seed cells into a 96-well plate start->seed_plate incubate1 2. Incubate for 24h (allow attachment) seed_plate->incubate1 add_compound 3. Add 2-thioxothiazolidin-4-one derivatives at various concentrations incubate1->add_compound incubate2 4. Incubate for 48-72h add_compound->incubate2 add_mtt 5. Add MTT reagent to each well incubate2->add_mtt incubate3 6. Incubate for 2-4h (Formazan crystal formation) add_mtt->incubate3 solubilize 7. Add solubilizing agent (e.g., DMSO) incubate3->solubilize read_plate 8. Read absorbance at ~570nm on a plate reader solubilize->read_plate analyze 9. Calculate % viability and determine IC50 values read_plate->analyze end End: Cytotoxicity Profile analyze->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The 2-thioxothiazolidin-4-one (rhodanine) scaffold is unequivocally a cornerstone in modern medicinal chemistry, demonstrating a remarkable range of biological activities. Its synthetic tractability allows for the creation of large, diverse chemical libraries, which continue to yield promising lead compounds against cancer, infectious diseases, and inflammatory conditions.

Future research should focus on several key areas. Firstly, enhancing the selectivity of these compounds for their intended targets over off-targets is crucial to minimize potential toxicity and side effects. Secondly, exploring novel derivatives through combinatorial chemistry and computational modeling could uncover compounds with improved potency and novel mechanisms of action. Finally, in-depth preclinical and clinical investigations of the most promising candidates are necessary to translate the vast potential of this privileged scaffold into tangible therapeutic agents for a variety of human diseases.

References

  • Malik, S., & Singh, J. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). RSC Publishing.
  • Mosula, L., et al. (n.d.). SYNTHESIS AND ANTITUMOR ACTIVITY OF NOVEL 2-THIOXO-4-THIAZOLIDINONES WITH BENZOTHIAZOLE MOIETIES. Farmacia Journal.
  • Malik, S., & Singh, J. (n.d.). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). PubMed Central.
  • Neeli, S., et al. (2023). One-pot synthesis of 2-thioxothiazolidin-4-one, thiazolidine-2,4-dione, 2-iminothiazolidin-4-one based spiro-thiolane and bicyc. Arkat USA.
  • Various Authors. (n.d.). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Bentham Science Publisher.
  • Stavnic, F., et al. (n.d.). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. PMC - NIH.
  • Various Authors. (n.d.). Scheme 1. Synthesis of 2-thioxo-thiazolidine-4-one derivatives... ResearchGate.
  • Various Authors. (n.d.). Scheme 1 Synthesis of 2-thioxo-thiazolidin-4-one (rhodanine) derivatives. ResearchGate.
  • Kumar, A. S., et al. (n.d.). Synthesis of Novel 2-Thioxothiazolidin-4-one and Thiazolidine-2, 4-dione Derivatives as Potential Anticancer Agents. ResearchGate.
  • Wang, Y., et al. (2020). Substituted 2-thioxothiazolidin-4-one derivatives showed protective effects against diabetic cataract via inhibition of aldose reductase. PubMed.
  • Li, Y., et al. (n.d.). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. PubMed.
  • Szczepański, J., Tuszewska, H., & Trotsko, N. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. MDPI.
  • Buzun, K., et al. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI.
  • Staszowska, A., & Płaziński, W. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. MDPI.
  • Various Authors. (n.d.). Anticancer mechanism of action of 2,4‐thiazolidinediones. ResearchGate.
  • Various Authors. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. PubMed.
  • Xu, Z., et al. (2018). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. PubMed.
  • Various Authors. (n.d.). Synthesis and biological activity of rhodanine-furan conjugates: A review. Semantic Scholar.
  • Various Authors. (2022). Green Synthesis of 2-thioxothiazolidin-4-one Derivatives in Deep Eutectic Solvents via Knoevenagel Condensation. Ingenta Connect.
  • Krátký, M., et al. (n.d.). New 3-Amino-2-Thioxothiazolidin-4-One-Based Inhibitors of Acetyl- and Butyryl-Cholinesterase: Synthesis and Activity. Future Science.
  • Lee, J., et al. (2021). 2-Thioxothiazolidin-4-one Analogs as Pan-PIM Kinase Inhibitors. J-Stage.
  • Lee, J., et al. (2021). 2-Thioxothiazolidin-4-one Analogs as Pan-PIM Kinase Inhibitors. PubMed.
  • Hasan, H. A., et al. (n.d.). Synthesis, Characterization and Molecular Docking Simulation of Thioxothiazolidin-4-One Derivatives as Acetylcholinesterase Inhibitors. Systematic Reviews in Pharmacy.
  • Various Authors. (n.d.). Antiviral activity of the novel series of rhodanine derivatives on... ResearchGate.
  • Klenkar, J., et al. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. PMC - NIH.
  • Al-Mulla, A. (n.d.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
  • Santos, L., et al. (2005). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF NEW THIAZOLIDINE-2,4-DIONES, 4-THIOXOTHIAZOLIDINONES AND 2-THIOXOIMIDAZOLIDINONES. Semantic Scholar.
  • Stoyanova, M., et al. (n.d.). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI.
  • Barakat, A., et al. (2015). Synthesis, molecular structure investigations and antimicrobial activity of 2-thioxothiazolidin-4-one derivatives. ResearchGate.
  • Krátký, M., et al. (2023). New 3-amino-2-thioxothiazolidin-4-one-based inhibitors of acetyl- and butyryl-cholinesterase: synthesis and activity. PubMed.
  • Wikipedia. (n.d.). Biofilm prevention. Wikipedia.
  • Santos, L., et al. (n.d.). Synthesis and anti-inflammatory activity of new thiazolidine-2,4-diones, 4-thioxothiazolidinones and 2-thioxoimidazolidinones. ResearchGate.
  • Stoyanova, M., et al. (n.d.). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI.
  • Various Authors. (n.d.). (PDF) Antiinflammatory, Analgesic and Antipyretic Activity of Certain Thiazolidinones. ResearchGate.
  • de Almeida, J. F., et al. (n.d.). Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates. PubMed.
  • Various Authors. (n.d.). (PDF) 2-Thioxothiazolidin-4-one (Rhodanine). ResearchGate.
  • Szczepański, J., & Karpińska, M. (n.d.). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC.
  • Szczepański, J., & Karpińska, M. (n.d.). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI.
  • Kumar, A., Rajput, C. S., & Bhati, S. K. (n.d.). Antiinflammatory, Analgesic and Antipyretic Activity of Certain Thiazolidinones. PMC.
  • Stoyanova, M., et al. (n.d.). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. ResearchGate.
  • Liu, Y., et al. (n.d.). Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. PMC - NIH.

Sources

Foundational

The Thiazolidinone Scaffold: A Privileged Motif in Enzyme Inhibition - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Thiazolidinone Core The thiazolidinone ring, a five-membered heterocycle containing both sulfur and nitrogen, has emerg...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Thiazolidinone Core

The thiazolidinone ring, a five-membered heterocycle containing both sulfur and nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry. Its synthetic tractability and ability to engage in a wide range of molecular interactions have led to the development of a diverse array of enzyme inhibitors with significant therapeutic potential. From the well-established anti-diabetic glitazones to promising candidates in oncology and infectious diseases, the thiazolidinone core has proven to be a versatile starting point for the design of potent and selective modulators of enzyme activity.[1][2]

This technical guide provides an in-depth exploration of the mechanisms of action employed by thiazolidinone-based enzyme inhibitors. Moving beyond a simple cataloging of targets, we will dissect the nuanced molecular interactions that underpin their inhibitory effects, broadly categorizing them into non-covalent and covalent mechanisms. We will also delve into the key experimental methodologies required to elucidate these mechanisms, providing field-proven insights to guide your research and development efforts.

Diagram: The Thiazolidinone Core and Points of Diversity

Caption: The versatile 4-thiazolidinone scaffold with key positions for chemical modification.

Part 1: Non-Covalent Inhibition - The Art of Reversible Binding

A significant number of thiazolidinone-based inhibitors function through non-covalent, reversible interactions with their target enzymes. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are dictated by the specific substitutions on the thiazolidinone core, leading to varying modes of inhibition and target selectivity.

Competitive Inhibition: A Race for the Active Site

In competitive inhibition, the thiazolidinone derivative directly competes with the endogenous substrate for binding to the enzyme's active site. The efficacy of these inhibitors is therefore dependent on their structural mimicry of the substrate or their ability to occupy the active site with higher affinity.

Target Showcase: Aldose Reductase

Aldose reductase, a key enzyme in the polyol pathway, has been implicated in the long-term complications of diabetes.[3] Thiazolidinone-based inhibitors have been developed to block its activity.

  • Structural Determinants: Structure-activity relationship (SAR) studies have revealed that a carboxylic acid moiety, often attached to the N3 position of the thiazolidinone ring, is crucial for potent aldose reductase inhibition. This acidic group mimics the carboxylate of the substrate, D-glucose, and forms key hydrogen bonds with active site residues. The 5-benzylidene group and its substituents are also critical for hydrophobic interactions within the active site pocket.[4][5] Electron-withdrawing groups on the benzylidene ring have been shown to enhance inhibitory activity.[5]

Target Showcase: Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a negative regulator of the insulin signaling pathway, making it an attractive target for the treatment of type 2 diabetes and obesity.[6]

  • Structural Determinants: Thiazolidinone-based PTP1B inhibitors often act as phosphotyrosine (pTyr) mimetics.[6] The 2,4-dione functionality of the thiazolidinone ring can engage in hydrogen bonding interactions with the backbone amides of the PTP loop, a key recognition motif in the active site.[7][8] SAR studies have highlighted the importance of a hydrophobic substituent at the 5-position and a nitro group on an aromatic ring for enhanced potency.[7][8]

Non-Competitive Inhibition: An Allosteric Approach

Non-competitive inhibitors bind to a site on the enzyme distinct from the active site (an allosteric site). This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency, regardless of the substrate concentration.

Target Showcase: Mur Ligases

Mur ligases are essential enzymes in bacterial peptidoglycan biosynthesis, making them attractive targets for novel antibiotics.

  • Mechanism of Action: Certain 5-benzylidenethiazolidin-4-ones have been identified as multi-target inhibitors of Mur ligases (MurD, MurE, and MurF). Kinetic studies have indicated a non-competitive mode of inhibition for some of these compounds, suggesting that they bind to an allosteric site on the enzyme, thereby impeding its function.

Part 2: Covalent Inhibition - The Irreversible Bond

A particularly compelling class of thiazolidinone inhibitors operates through a covalent, often irreversible, mechanism. This mode of action can offer advantages in terms of prolonged duration of action and high potency. The key structural feature enabling this mechanism is typically the presence of a Michael acceptor.

The Michael Acceptor: An Electrophilic "Warhead"

5-ene-4-thiazolidinones, which possess an exocyclic double bond at the C5 position, are potent Michael acceptors.[9][10] This electrophilic "warhead" can react with nucleophilic residues, most commonly cysteine, in the active site of target enzymes.

Diagram: Covalent Inhibition by a 5-ene-4-thiazolidinone

covalent_inhibition Inhibitor 5-ene-4-thiazolidinone Michael Acceptor Complex Non-covalent Complex Inhibitor binds reversibly Inhibitor->Complex Reversible Binding (k1, k-1) Enzyme Enzyme Active Site Cysteine (Nu:) Enzyme->Complex Adduct Covalent Adduct Irreversible bond formation Complex->Adduct Covalent Bond Formation (kinact)

Caption: Two-step mechanism of covalent inhibition by a 5-ene-4-thiazolidinone.

Target Showcase: Cysteine Proteases

The nucleophilic thiol group of the catalytic cysteine in cysteine proteases makes them prime targets for covalent inhibition by 5-ene-4-thiazolidinones.

  • Mechanism of Action: The inhibition proceeds via a two-step mechanism. First, the inhibitor reversibly binds to the active site. This is followed by the nucleophilic attack of the cysteine thiol on the β-carbon of the α,β-unsaturated carbonyl system of the 5-ene-4-thiazolidinone, leading to the formation of a stable, irreversible covalent adduct.

Part 3: Experimental Workflows for Mechanistic Elucidation

A robust and multi-faceted experimental approach is essential to unequivocally determine the mechanism of action of a thiazolidinone-based enzyme inhibitor.

Enzyme Kinetics: Differentiating Inhibition Modes

Enzyme kinetics are the cornerstone of mechanistic studies, providing quantitative data on how an inhibitor affects the rate of an enzyme-catalyzed reaction.

Experimental Protocol: Steady-State Enzyme Kinetics for Reversible Inhibition

  • Objective: To determine the mode of inhibition (competitive, non-competitive, or mixed) and the inhibition constant (Ki).

  • Materials:

    • Purified enzyme of interest

    • Substrate for the enzyme

    • Thiazolidinone inhibitor

    • Assay buffer

    • Microplate reader or spectrophotometer

  • Procedure: a. Prepare a series of dilutions of the inhibitor in the assay buffer. b. In a 96-well plate, set up reactions containing a fixed concentration of the enzyme and varying concentrations of the substrate. c. For each substrate concentration, run a set of reactions with different concentrations of the inhibitor (including a no-inhibitor control). d. Initiate the reaction by adding the enzyme or substrate. e. Monitor the reaction progress over time by measuring the change in absorbance or fluorescence. f. Calculate the initial reaction velocities (v₀) for each condition.

  • Data Analysis: a. Plot the initial velocities against the substrate concentration for each inhibitor concentration to generate Michaelis-Menten plots. b. Transform the data into a Lineweaver-Burk plot (1/v₀ vs. 1/[S]). c. Analyze the pattern of the lines to determine the mode of inhibition:

    • Competitive: Lines intersect on the y-axis.
    • Non-competitive: Lines intersect on the x-axis.
    • Mixed: Lines intersect in the second or third quadrant. d. Calculate the apparent Km and Vmax values. e. Use secondary plots (e.g., Dixon plots) or non-linear regression analysis of the primary data to determine the Ki.

Experimental Protocol: Kinetics of Irreversible Inhibition

  • Objective: To determine the inactivation rate constant (kinact) and the inhibitor affinity constant (KI).[11]

  • Procedure: a. Incubate the enzyme with various concentrations of the irreversible inhibitor for different time intervals. b. At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into an assay solution containing a high concentration of the substrate to measure the residual enzyme activity. c. Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration.

  • Data Analysis: a. The slope of each line will give the observed rate of inactivation (kobs). b. Plot kobs against the inhibitor concentration. c. If the plot is linear, the slope represents the second-order rate constant kinact/KI. d. If the plot is hyperbolic, fit the data to the equation: kobs = kinact[I] / (KI + [I]) to determine kinact and KI.[9][11]

Diagram: Experimental Workflow for Kinetic Analysis

kinetic_workflow cluster_reversible Reversible Inhibition cluster_irreversible Irreversible Inhibition Setup_Reversible Set up reactions with varying [Substrate] and [Inhibitor] Measure_Reversible Measure initial velocities (v₀) Setup_Reversible->Measure_Reversible Analyze_Reversible Generate Michaelis-Menten and Lineweaver-Burk plots Measure_Reversible->Analyze_Reversible Determine_Ki Determine Ki and mode of inhibition Analyze_Reversible->Determine_Ki Setup_Irreversible Pre-incubate enzyme with varying [Inhibitor] over time Measure_Irreversible Measure residual enzyme activity Setup_Irreversible->Measure_Irreversible Analyze_Irreversible Plot ln(% activity) vs. time to get kobs Measure_Irreversible->Analyze_Irreversible Determine_kinact_KI Plot kobs vs. [Inhibitor] to determine kinact and KI Analyze_Irreversible->Determine_kinact_KI

Caption: Workflow for characterizing reversible and irreversible enzyme inhibitors.

Mass Spectrometry: Confirming Covalent Adduct Formation

Mass spectrometry is a powerful tool for confirming the formation of a covalent bond between an inhibitor and its target enzyme.[12]

Experimental Protocol: Intact Protein Mass Spectrometry

  • Objective: To detect the mass increase of the protein corresponding to the covalent addition of the inhibitor.

  • Procedure: a. Incubate the purified enzyme with a molar excess of the covalent inhibitor. b. As a control, incubate the enzyme with DMSO or a non-reactive analog of the inhibitor. c. After incubation, desalt the protein samples to remove unbound inhibitor. d. Analyze the samples using electrospray ionization mass spectrometry (ESI-MS).

  • Data Analysis: a. Deconvolute the mass spectra to determine the molecular weight of the protein in both the treated and control samples. b. A mass shift in the treated sample corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.

Experimental Protocol: Peptide Mapping Mass Spectrometry

  • Objective: To identify the specific amino acid residue that is covalently modified by the inhibitor.

  • Procedure: a. Incubate the enzyme with the inhibitor as described above. b. Denature, reduce, and alkylate the protein samples. c. Digest the protein into smaller peptides using a protease such as trypsin. d. Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: a. Search the MS/MS data against the protein sequence database, specifying the mass of the inhibitor as a potential modification on nucleophilic residues (e.g., Cys, Lys, His). b. The identification of a peptide with a mass shift corresponding to the inhibitor and the fragmentation pattern in the MS/MS spectrum will pinpoint the exact site of modification.[12]

X-ray Crystallography: Visualizing the Molecular Interactions

X-ray crystallography provides the ultimate proof of the binding mode of an inhibitor by revealing its three-dimensional structure in complex with the target enzyme at atomic resolution.

Experimental Protocol: Co-crystallization or Soaking

  • Objective: To obtain a high-resolution crystal structure of the enzyme-inhibitor complex.

  • Methods:

    • Co-crystallization: The purified enzyme is mixed with the inhibitor prior to setting up crystallization trials. This method is suitable for both non-covalent and covalent inhibitors.

    • Soaking: Pre-grown crystals of the apo-enzyme are soaked in a solution containing the inhibitor. This is often used for non-covalent inhibitors. For covalent inhibitors, this can be used if the reaction is slow enough to allow diffusion into the crystal before reaction.

  • Procedure: a. Screen a wide range of crystallization conditions (precipitants, buffers, additives) to find conditions that yield well-diffracting crystals. b. Collect X-ray diffraction data from the crystals at a synchrotron source. c. Process the diffraction data and solve the crystal structure.

  • Data Analysis: a. Build and refine the atomic model of the enzyme-inhibitor complex. b. Analyze the electron density map to confirm the binding of the inhibitor and its orientation in the active site. c. Visualize the specific hydrogen bonds, hydrophobic interactions, and, in the case of covalent inhibitors, the covalent bond formed between the inhibitor and the enzyme.

Data Presentation: Summary of Inhibitory Activities

Inhibitor Class Target Enzyme Mechanism of Action Key Structural Features Potency (IC₅₀/Kᵢ)
2,4-ThiazolidinedionesAldose ReductaseCompetitiveN3-acetic acid, 5-benzylideneMicromolar to sub-micromolar
2,4-ThiazolidinedionesPTP1BCompetitive5-arylmethylene, nitro groupMicromolar
5-Benzylidenethiazolidin-4-onesMur LigasesNon-competitiveHydroxy-substituted benzylideneMicromolar
5-ene-4-thiazolidinonesCysteine ProteasesCovalent (Irreversible)Exocyclic double bond at C5Nanomolar to micromolar

Conclusion: A Framework for Rational Design

The thiazolidinone scaffold continues to be a rich source of novel enzyme inhibitors. A thorough understanding of the underlying mechanisms of action is paramount for the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. By combining detailed structure-activity relationship studies with robust biophysical and structural biology techniques, researchers can effectively navigate the chemical space of thiazolidinone derivatives to develop highly effective modulators of enzymatic function. This guide provides a foundational framework for these endeavors, emphasizing the critical interplay between chemical structure, molecular interactions, and biological outcomes.

References

  • Computer-Aided Strategy on 5-(Substituted benzylidene) Thiazolidine-2,4-Diones to Develop New and Potent PTP1B Inhibitors: QSAR Modeling, Molecular Docking, Molecular Dynamics, PASS Predictions, and DFT Investigations. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Structural Optimization and Structure–Activity Relationship of 4-Thiazolidinone Derivatives as Novel Inhibitors of Human Dihydroorotate Dehydrogenase. (2018). MDPI. Retrieved January 7, 2026, from [Link]

  • Exploring structural requirements for aldose-reductase inhibition by 2,4-dioxo-5-(naphth-2-ylmethylene)-3-thiazolidinyl acetic acids and 2-thioxo analogues: Fujita-Ban and Hansch approach. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

  • Structures of some potential PTP1B inhibitors bearing thiazolidine or... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Structures of 4-thiazolidinone derivatives active as inhibitors of... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Development of Thiazolidinones as Fungal Carbonic Anhydrase Inhibitors. (2020). MDPI. Retrieved January 7, 2026, from [Link]

  • Thiazole-based and thiazolidine-based protein tyrosine phosphatase 1B inhibitors as potential anti-diabetes agents. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • A Library of Thiazolidin-4-one Derivatives as Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: An Attempt To Discover Novel Antidiabetic Agents. (2020). PubMed. Retrieved January 7, 2026, from [Link]

  • (PDF) A Library of Thiazolidin‐4‐one Derivatives as Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: An Attempt To Discover Novel Antidiabetic Agents. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Exploring structural feature of aldose-reductase inhibition by 5-[[2-(omega-carboxyalkoxy)aryl]methylene]-4-oxo-2-thioxothiazolidine derivatives employing Fujita-Ban and Hansch approach. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

  • 3D-QSAR Studies on a Series of 5-Arylidine-2, 4-Thiazolidinediones as Aldose Reductase Inhibitors: A Self-Organizing Molecular Field Analysis Approach. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2022). ACS Omega. Retrieved January 7, 2026, from [Link]

  • Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. (2017). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

  • Development of Thiazolidinones as Fungal Carbonic Anhydrase Inhibitors. (2020). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. (2017). PubMed Central. Retrieved January 7, 2026, from [Link]

  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. (2017). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Structural Optimization and Structure–Activity Relationship of 4-Thiazolidinone Derivatives as Novel Inhibitors of Human Dihydroorotate Dehydrogenase. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • Design Molecular Modelling and Biological Studies of Thiazolidinone Derivatives with Their Target Proteins. (2022). AIP Publishing. Retrieved January 7, 2026, from [Link]

  • A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. (2018). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2022). MDPI. Retrieved January 7, 2026, from [Link]

  • Synthesis and Aldose Reductase Inhibitory Effect of Some New Hydrazinecarbothioamides and 4-Thiazolidinones Bearing an Imidazo[2,1-b]Thiazole Moiety. (2017). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (2012). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. (2022). ACS Publications. Retrieved January 7, 2026, from [Link]

  • Enzyme inhibitors. (n.d.). University College London. Retrieved January 7, 2026, from [Link]

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • Kinetic scheme for irreversible inhibition of an enzyme. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • The design and development of covalent protein-protein interaction inhibitors for cancer treatment. (2020). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Protein-protein interactions: developing small-molecule inhibitors/stabilizers through covalent strategies. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Protein–protein interactions: developing small-molecule inhibitors/stabilizers through covalent strategies. (2023). eScholarship. Retrieved January 7, 2026, from [Link]

  • Introduction Co-crystallisation (Target protein) Soaking system (Off-target) Services/Contact Structure-aided drug design. (n.d.). Domainex. Retrieved January 7, 2026, from [Link]

Sources

Exploratory

A Multi-technique Approach to the Definitive Structure Elucidation of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The 2-thioxothiazolidin-4-one, commonly known as rhodanine, represents a privileged heterocyclic scaffold in medici...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-thioxothiazolidin-4-one, commonly known as rhodanine, represents a privileged heterocyclic scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The compound (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one is a specific derivative that combines the rhodanine core with an iodinated benzylidene substituent. The precise determination of its chemical structure, including the stereochemistry of the exocyclic double bond, is paramount for understanding its structure-activity relationships (SAR) and mechanism of action.

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one. Moving beyond a simple recitation of methods, this document, written from the perspective of a Senior Application Scientist, delves into the causality behind each analytical choice, demonstrating how orthogonal techniques are synergistically employed to build an irrefutable structural proof. The protocols described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.

The Synthetic Blueprint: Hypothesis Generation via Knoevenagel Condensation

The most logical synthetic route to 5-benzylidene rhodanine derivatives is the Knoevenagel condensation.[4][5][6] This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, rhodanine (2-thioxothiazolidin-4-one), with an aldehyde, 4-iodobenzaldehyde.[7]

The reaction mechanism provides the foundational hypothesis for our target structure. The active methylene group at the C5 position of the rhodanine ring is deprotonated by a mild base, forming a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of 4-iodobenzaldehyde. A subsequent dehydration step yields the α,β-unsaturated product.[5][6] This synthesis strongly suggests the formation of 5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one, but it does not definitively establish the stereochemistry of the exocyclic double bond.

Experimental Protocol: Synthesis via Knoevenagel Condensation [7]

  • To a solution of rhodanine (1.0 eq) and 4-iodobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a catalytic amount of a base (e.g., sodium acetate, piperidine, or ammonium acetate).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol and then water to remove unreacted starting materials and catalyst.

  • Dry the product under vacuum to yield the crude 5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one. Further purification can be achieved by recrystallization.

G cluster_start Starting Materials cluster_process Process cluster_end Hypothesized Product Rhodanine Rhodanine Condensation Knoevenagel Condensation (Base Catalyst, Heat) Rhodanine->Condensation Aldehyde 4-Iodobenzaldehyde Aldehyde->Condensation Product (Z)-5-(4-iodobenzylidene) -2-thioxothiazolidin-4-one Condensation->Product Forms structural hypothesis

Caption: Synthetic workflow forming the structural hypothesis.

Foundational Analysis: Confirming Molecular Formula and Functional Groups

With a synthesized compound in hand, the first step is to confirm its elemental composition and the presence of key functional groups. This foundational data validates the success of the synthesis and provides the initial pieces of the structural puzzle.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the theoretical mass of the hypothesized structure (C₁₀H₆INOS₂). The presence of iodine (¹²⁷I), a monoisotopic element, simplifies the spectrum, while sulfur's isotopic pattern (³²S, ³³S, ³⁴S) can also be observed.[8][9][10]

Experimental Protocol: HRMS Analysis

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the sample into an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Acquire the spectrum in positive or negative ion mode. For this molecule, negative ion mode might be favorable due to the acidic N-H proton.

  • Calibrate the instrument using a known standard to ensure high mass accuracy (< 5 ppm).

  • Analyze the resulting spectrum to identify the molecular ion peak [M-H]⁻ or [M+H]⁺ and compare its exact mass to the calculated value.

Table 1: Expected HRMS Data

ParameterExpected Value
Molecular FormulaC₁₀H₆INOS₂
Theoretical Mass [M]346.9018
Expected Ion (ESI-)[M-H]⁻
Expected m/z (ESI-)345.8940
Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is a rapid and effective technique for identifying the characteristic functional groups present in the molecule.[11] By passing infrared radiation through the sample, we can observe the vibrational frequencies of specific bonds, which act as fingerprints for functional groups such as the amide N-H, the carbonyl (C=O), the thiocarbonyl (C=S), and the aromatic C=C bonds.[12]

Experimental Protocol: FT-IR Analysis

  • Acquire a background spectrum of the empty sample compartment (using an ATR-FTIR spectrometer is recommended for solid samples).

  • Place a small amount of the dried, solid sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Process the spectrum (e.g., baseline correction, ATR correction) and identify the characteristic absorption bands.

Table 2: Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)VibrationFunctional GroupReference
~3100-3200N-H StretchThioamide[13]
~1700-1725C=O StretchAmide (Lactam)[11][14]
~1600C=C StretchExocyclic Alkene[15]
~1580C=C StretchAromatic Ring
~1150-1250C=S StretchThiocarbonyl
~790-830C-H Bending1,4-disubstituted aromatic[16]

The Core of Elucidation: Unraveling Connectivity with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A suite of 1D and 2D NMR experiments will be used to map out the complete carbon-hydrogen framework and establish atomic connectivity.

¹H and ¹³C NMR Spectroscopy

Causality: ¹H NMR provides information on the chemical environment, number, and connectivity of protons. ¹³C NMR reveals the number and types of carbon atoms. For our target molecule, we expect to see distinct signals for the N-H proton, the vinylic proton, and the aromatic protons on the 4-iodophenyl ring. The chemical shift of the vinylic proton is particularly diagnostic for the formation of the benzylidene moiety.

2D NMR for Connectivity (HSQC & HMBC)

Causality: While 1D NMR suggests the presence of certain fragments, 2D NMR proves their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). Crucial HMBC correlations will link the vinylic proton to carbons in both the rhodanine ring and the aromatic ring, unequivocally connecting all fragments of the molecule.

Experimental Protocol: NMR Analysis

  • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable protons like N-H).

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C{¹H} NMR spectrum.

  • Acquire 2D spectra: HSQC and HMBC. Optimize acquisition and processing parameters for best resolution and sensitivity.

  • Process and analyze all spectra to assign signals and map correlations.

Table 3: Expected NMR Data (in DMSO-d₆)

Atom Position¹H δ (ppm), Multiplicity¹³C δ (ppm)Key HMBC Correlations (from Proton)
N-H~13.6 (s, 1H)-C2, C4, C5
C2 (C=S)-~194-196-
C4 (C=O)-~168-170-
C5-~120-122-
C6 (=CH)~7.8 (s, 1H)~133-135C4, C5, C1', C2', C6'
C1'-~132-134-
C2'/C6'~7.6 (d, 2H)~132-133C4', C6/C2
C3'/C5'~7.9 (d, 2H)~138-139C1', C5'/C3'
C4' (C-I)-~98-100-

Note: Chemical shifts are estimates based on similar structures and can vary.[14][17]

G cluster_rhodanine Rhodanine Core cluster_aromatic Aromatic Ring H_vinyl H6 C4 C4 (C=O) H_vinyl->C4 ³J C5 C5 H_vinyl->C5 ²J C1_prime C1' H_vinyl->C1_prime ²J C2_prime C2'/C6' H_vinyl->C2_prime ³J

Caption: Key HMBC correlations from the vinylic proton (H6).

Stereochemical Assignment: The Definitive (Z)-Isomer Confirmation

The Knoevenagel condensation can potentially produce both (Z) and (E) isomers. The (Z)-isomer is generally thermodynamically favored for rhodanine derivatives. However, this must be proven experimentally.

2D NOESY/ROESY Spectroscopy

Causality: The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are in close proximity (< 5 Å), regardless of their bonding connectivity.[18] A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment can definitively establish the geometry of the exocyclic double bond.[19][20]

For the (Z)-isomer , the vinylic proton (on C6) and the ortho-protons of the 4-iodophenyl ring (on C2'/C6') are on the same side of the double bond and thus physically close. This proximity will result in a detectable NOE cross-peak between them.[21][22][23] Conversely, in the hypothetical (E)-isomer, these protons would be far apart, and no such correlation would be observed.

Experimental Protocol: NOESY Analysis

  • Using the same sample prepared for other NMR experiments, acquire a 2D NOESY spectrum.

  • Use a mixing time appropriate for a small molecule (e.g., 500-800 ms).

  • Process the spectrum and look for a cross-peak between the singlet corresponding to the vinylic proton (~7.8 ppm) and the doublet corresponding to the ortho-aromatic protons (~7.6 ppm).

  • The presence of this cross-peak is conclusive evidence for the (Z)-configuration.

Single-Crystal X-ray Crystallography

Causality: While NMR provides an unambiguous structure in solution, single-crystal X-ray crystallography provides the "gold standard" proof of molecular structure in the solid state.[24][25][26] It determines the precise spatial arrangement of every atom in the molecule, yielding accurate bond lengths, bond angles, and torsional angles, thereby confirming connectivity, constitution, and stereochemistry beyond any doubt.[27]

Experimental Protocol: X-ray Crystallography

  • Grow a single, diffraction-quality crystal of the compound, typically by slow evaporation of a saturated solution in a suitable solvent system.

  • Mount the crystal on a goniometer head of a single-crystal X-ray diffractometer.

  • Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal vibrations.

  • Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.

  • Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular geometry.

Conclusion

The structure elucidation of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one is a systematic process where each analytical technique provides a crucial piece of evidence. The journey begins with a synthetic hypothesis from the Knoevenagel condensation. HRMS and FT-IR confirm the expected molecular formula and functional groups, respectively. A comprehensive suite of 1D and 2D NMR experiments then meticulously maps the molecular framework and establishes all atomic connectivities. The final, critical pieces of the puzzle are provided by NOESY, which confirms the (Z)-stereochemistry in solution, and X-ray crystallography, which offers an absolute and definitive picture of the molecular structure in the solid state. This rigorous, orthogonal approach ensures the highest level of confidence in the final structural assignment, a prerequisite for any further research or development involving this promising scaffold.

References

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Electronic Supplementary Information, The Royal Society of Chemistry. Retrieved from [Link]

  • Teotonio, E. R., et al. (n.d.). Supplementary Information.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Subashchandrabose, S., et al. (2015). Synthesis and spectroscopical study of rhodanine derivative using DFT approaches. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 146, 261-272.
  • Subashchandrabose, S., et al. (2015). Synthesis and spectroscopical study of rhodanine derivative using DFT approaches. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 146, 261-272. doi: 10.1016/j.saa.2015.02.097. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a ha.... Retrieved from [Link]

  • MDPI. (n.d.). Studies on Rhodanine Derivatives for Estimation of Chemical Reactivity Parameters by DFT. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • Raoof, S. S., et al. (2020). Synthesis, Characterization and Molecular Docking Simulation of Thioxothiazolidin-4-One Derivatives as Acetylcholinesterase Inhibitors. ResearchGate. Retrieved from [Link]

  • Kamal, A., et al. (2015). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules, 20(8), 13686-13704. doi: 10.3390/molecules200813686. Retrieved from [Link]

  • ResearchGate. (n.d.). A vibrational spectroscopic investigation of rhodanine and its derivatives in the solid state. Retrieved from [Link]

  • ResearchGate. (n.d.). NOESY ¹H–¹H 2D NMR interactions of the E/Z-diastereomers of 5c. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Structural Determination of Novel 5-Arylidene-3-N(2-alkyloxyaryl)-2-thioxothiazolidin-4-ones. Retrieved from [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.).
  • ResearchGate. (n.d.). The synthesis, spectroscopic properties and crystal structures of some rhodanine merocyanine dyes for optical recording with a blue diode laser. Retrieved from [Link]

  • ResearchGate. (n.d.). Rhodanine–aldehyde (RA) Knoevenagel reaction. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • MDPI. (2024). Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. Retrieved from [Link]

  • ResearchGate. (n.d.). The Condensation Reaction of 4-Nitrobenzaldehyde and Rhodanine Catalyzed by Papain. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Reddit. (2018, August 25). E/Z isomer identification help. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NOESY NMR spectrum of the Z‐isomer of compound 13 in benzene‐d6. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Thioxothiazolidin-4-one (Rhodanine). Retrieved from [Link]

  • National Institutes of Health. (n.d.). x Ray crystallography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.).
  • ResearchGate. (n.d.). IR Spectra of 5-benzylidene-2-thioxothiazolidin-4-one (3a). Retrieved from [Link]

  • Beilstein Journals. (2024, January 5). BJOC - Search Results. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]

  • YouTube. (2021, September 26). Understanding x-ray crystallography structures. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Evaluating the Anticancer Activity of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one

For Researchers, Scientists, and Drug Development Professionals Introduction (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one, a rhodanine derivative, belongs to a class of heterocyclic compounds that have garnered si...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one, a rhodanine derivative, belongs to a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry for their diverse biological activities, including potent anticancer properties.[1][2] Rhodanine-based compounds have been shown to exert their effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling proteins crucial for cancer cell survival and proliferation.[1][3][4] This document provides a comprehensive guide for researchers to effectively test the anticancer activity of this specific compound, detailing the underlying principles and step-by-step protocols for key in vitro assays.

The core structure of rhodanine serves as a versatile scaffold for the synthesis of derivatives with a wide range of biological functions.[1][2][5] The anticancer potential of these compounds is often linked to their ability to modulate the activity of proteins such as Bcl-2 family members and phosphatases like PRL-3 (phosphatase of regenerating liver).[1][3] Furthermore, some derivatives have been observed to induce S-phase arrest in the cell cycle and increase the production of reactive oxygen species (ROS), leading to apoptosis.[1][6]

This guide will focus on three fundamental assays to characterize the anticancer profile of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one:

  • MTT Assay: To determine the compound's cytotoxic effect and calculate its half-maximal inhibitory concentration (IC50).

  • Annexin V/PI Staining: To quantify the induction of apoptosis.

  • Cell Cycle Analysis: To investigate the compound's impact on cell cycle progression.

Scientific Principles and Experimental Rationale

A logical workflow is essential for systematically evaluating the anticancer properties of a novel compound. The proposed series of experiments is designed to first establish cytotoxicity and then to elucidate the underlying mechanisms of cell death and growth inhibition.

G cluster_0 Phase 1: Cytotoxicity Screening A MTT Assay (Determine IC50 Value) B Annexin V / PI Staining (Quantify Apoptosis) A->B If cytotoxic, investigate apoptosis C Cell Cycle Analysis (Propidium Iodide Staining) A->C If cytotoxic, investigate cell cycle

Caption: Experimental workflow for anticancer activity testing.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely accepted method for assessing cell viability.[7] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.[7] By treating cancer cells with varying concentrations of the test compound, a dose-response curve can be generated to determine the IC50 value—the concentration at which 50% of cell growth is inhibited. This is a crucial first step in evaluating the compound's potency.[8]

Annexin V/Propidium Iodide (PI) Apoptosis Assay: Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.[9] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10] Annexin V is a protein with a high affinity for PS in the presence of calcium and can be conjugated to a fluorescent dye. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[11] Therefore, by using flow cytometry to analyze cells stained with both fluorescently-labeled Annexin V and PI, we can distinguish between:

  • Live cells: (Annexin V- / PI-)

  • Early apoptotic cells: (Annexin V+ / PI-)

  • Late apoptotic/necrotic cells: (Annexin V+ / PI+)[12]

Cell Cycle Analysis by Propidium Iodide Staining: Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry with PI staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11] Since PI binds stoichiometrically to DNA, the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[11] This allows for the quantification of cells in each phase, revealing whether the compound induces arrest at a specific checkpoint. Treatment with RNase is essential to prevent PI from binding to RNA.[11]

Detailed Protocols

Part 1: Cell Viability Assessment (MTT Assay)

This protocol is designed for adherent cancer cell lines in a 96-well plate format.

Materials and Reagents:

  • Selected cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)[8]

  • 96-well flat-bottom plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cells in their exponential growth phase.

    • Perform a cell count and determine viability (e.g., using trypan blue).

    • Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium.

    • Include wells for "medium only" blanks.

    • Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compound.

    • Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells (fresh medium only).[7]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2–4 hours at 37°C, allowing viable cells to form formazan crystals.[7][13]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[8]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[13]

Data Presentation and Analysis:

Treatment GroupConcentration (µM)Absorbance (OD 570nm)% Viability
Untreated Control01.250100%
Vehicle Control (DMSO)0.1%1.24599.6%
Compound X11.10088.0%
Compound X50.85068.0%
Compound X100.63050.4%
Compound X250.30024.0%
Compound X500.15012.0%
  • Calculation: % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

  • Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Part 2: Apoptosis Detection (Annexin V/PI Staining)

This protocol outlines the procedure for staining cells for flow cytometric analysis.

Materials and Reagents:

  • Treated and untreated cells

  • Fluorescently-conjugated Annexin V (e.g., Annexin V-FITC)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Preparation:

    • Culture and treat cells with the test compound at the determined IC50 concentration for a specified time (e.g., 24 hours).

    • Harvest both adherent and floating cells to include the apoptotic population.

    • Wash the cells twice with cold PBS by centrifuging at 300-600 x g for 5 minutes.[12][14]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1-5 x 10^6 cells/mL.[14]

    • Transfer 100 µL of the cell suspension (1-5 x 10^5 cells) to a flow cytometry tube.[10]

    • Add 5 µL of fluorescently-conjugated Annexin V.[10][14]

    • Add 5-10 µL of PI staining solution.[10]

    • Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[9][14]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[9]

    • Analyze the samples on a flow cytometer immediately.[14]

    • Use unstained, Annexin V only, and PI only controls to set up compensation and gates correctly.[12]

Data Presentation and Analysis:

Cell PopulationDescription% of Total Events (Control)% of Total Events (Treated)
Lower-Left (Q3)Live Cells (Annexin V- / PI-)95%45%
Lower-Right (Q4)Early Apoptotic (Annexin V+ / PI-)2%35%
Upper-Right (Q2)Late Apoptotic (Annexin V+ / PI+)1%15%
Upper-Left (Q1)Necrotic (Annexin V- / PI+)2%5%
Part 3: Cell Cycle Analysis (PI Staining)

This protocol describes fixing and staining cells for DNA content analysis.

Materials and Reagents:

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% Ethanol[15]

  • PI Staining Solution (containing PI and RNase A)[16]

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Collection and Fixation:

    • Harvest approximately 1-2 x 10^6 cells after treatment.

    • Wash the cells with cold PBS and centrifuge at ~300 x g for 5 minutes.[16]

    • Resuspend the cell pellet in a small volume of PBS to create a single-cell suspension.[15]

    • While gently vortexing, add the cell suspension dropwise into ice-cold 70% ethanol for fixation.[15]

    • Incubate the cells for at least 30 minutes on ice or store them at -20°C for later analysis.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet once with PBS.[16]

    • Resuspend the pellet in 500 µL of PI/RNase A staining solution.

    • Incubate for 15-30 minutes at room temperature in the dark.[15][16]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use software (e.g., FlowJo, FCS Express) to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation and Analysis:

Cell Cycle PhaseDNA Content% of Cells (Control)% of Cells (Treated)
G0/G12n60%30%
S>2n, <4n25%55%
G2/M4n15%15%

Potential Signaling Pathways

Rhodanine derivatives have been reported to influence several signaling pathways implicated in cancer. While the specific mechanism for (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one requires experimental validation, potential targets include pathways regulating apoptosis and cell proliferation.

G cluster_0 Potential Cellular Targets cluster_1 Cellular Outcomes Compound (Z)-5-(4-iodobenzylidene)- 2-thioxothiazolidin-4-one Bcl2 Bcl-2 Family Proteins Compound->Bcl2 Inhibition? PRL3 PRL-3 Phosphatase Compound->PRL3 Inhibition? CDKs Cyclin-Dependent Kinases (CDKs) Compound->CDKs Inhibition? Apoptosis Apoptosis Induction Bcl2->Apoptosis Inhibits PRL3->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest (e.g., S-Phase) CDKs->CellCycleArrest Promotes Progression

Caption: Potential signaling pathways affected by the compound.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. Available at: [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility - University of Virginia School of Medicine. Available at: [Link]

  • Annexin V/PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Available at: [Link]

  • Cell Cycle Analysis by DNA Content. Flow Cytometry - UC San Diego Moores Cancer Center. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. Available at: [Link]

  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. PubMed Central. Available at: [Link]

  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. (No specific source name, general scientific context). Available at: [Link]

  • Dose response curve of rhodanine derivatives on human cancer cell lines... ResearchGate. Available at: [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. PMC - NIH. Available at: [Link]

  • Novel rhodanine derivatives induce growth inhibition followed by apoptosis. ResearchGate. Available at: [Link]

  • Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor. ACS Publications. Available at: [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Digital Medicine Association. Available at: [Link]

  • ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5- BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES. Semantic Scholar. Available at: [Link]

  • Anticancer properties of 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one. (No specific source name, general scientific context). Available at: [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Available at: [Link]

  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. MDPI. Available at: [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH. Available at: [Link]

  • Anticancer Profile of Rhodanines. Encyclopedia.pub. Available at: [Link]

  • (PDF) ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5-BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES. ResearchGate. Available at: [Link]

  • 5-Isopropylidene-3-ethyl rhodanine induce growth inhibition followed by apoptosis in leukemia cells. PubMed. Available at: [Link]

Sources

Application

Application Note: A Luminescence-Based In Vitro Assay for Characterizing the Inhibition of PIM-1 Kinase by (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one

Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology.[1] The thioxothiazolidinone scaffold, o...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology.[1] The thioxothiazolidinone scaffold, often referred to as a rhodanine derivative, represents a privileged structure in medicinal chemistry, with numerous analogs identified as potent kinase inhibitors.[2][3] This application note provides a detailed protocol for determining the inhibitory potency of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one, a member of this chemical class, against PIM-1, a proto-oncogenic serine/threonine kinase. PIM kinases are implicated in cancer cell survival, proliferation, and apoptosis resistance, making them attractive therapeutic targets.[2] The described method utilizes a robust, high-throughput luminescence-based assay (ADP-Glo™ Kinase Assay) to quantify kinase activity by measuring the amount of ADP produced in the enzymatic reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel kinase inhibitors.

Introduction and Scientific Background

(Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one belongs to a well-documented class of heterocyclic compounds that have shown promise as inhibitors of various protein kinases.[3][4][5] The core rhodanine-like structure serves as a versatile scaffold for developing inhibitors that can target the ATP-binding pocket of these enzymes.[6][7] Specifically, derivatives of 2-thioxothiazolidin-4-one have been identified as potent, single-digit nanomolar inhibitors of the PIM kinase family (PIM-1, PIM-2, PIM-3).[2][8]

Causality of Inhibition: The inhibitory mechanism of many rhodanine-based compounds involves competitive binding at the ATP-binding site of the kinase. The planar heterocyclic core, functionalized with various substituents, can form key hydrogen bonds and hydrophobic interactions with residues in the kinase hinge region and surrounding pockets, preventing the binding of ATP and subsequent phosphorylation of the substrate.[6][7]

This protocol provides a comprehensive, self-validating system for quantifying the inhibitory activity of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one against PIM-1 kinase. The luminescence-based ADP-Glo™ assay platform was selected for its high sensitivity, broad dynamic range, and resistance to compound interference, which are common challenges in fluorescence-based methods.

Assay Principle

The ADP-Glo™ Kinase Assay is a homogenous, two-step luminescent assay that measures the amount of ADP produced during a kinase reaction. The intensity of the light signal generated is directly proportional to the kinase activity.

  • Kinase Reaction: The PIM-1 kinase catalyzes the transfer of a phosphate group from ATP to a specific peptide substrate, generating ADP. Inhibitors like (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one will reduce the rate of this reaction.

  • Signal Detection:

    • Step 1 (ATP Depletion): An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining unconsumed ATP. This is crucial as high ATP levels would create significant background noise.

    • Step 2 (ADP to ATP Conversion & Detection): A "Kinase Detection Reagent" is added, which contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin pair to produce a stable luminescent signal.

Therefore, a potent inhibitor will result in low ADP production and, consequently, a low luminescence signal.

cluster_0 Part 1: Kinase Reaction cluster_1 Part 2: Luminescence Detection PIM1 PIM-1 Kinase ADP ADP PIM1->ADP PIM1->ADP Phosphorylation pSubstrate Phospho-Substrate PIM1->pSubstrate Phosphorylation Substrate Peptide Substrate Substrate->PIM1 Substrate->ADP Phosphorylation Substrate->pSubstrate Phosphorylation ATP ATP ATP->PIM1 ATP->ADP Phosphorylation ATP->pSubstrate Phosphorylation Inhibitor (Z)-5-(4-iodobenzylidene)- 2-thioxothiazolidin-4-one Inhibitor->PIM1 Inhibition ADP_detect ADP (from reaction) Reagent2 Kinase Detection Reagent (ADP -> ATP Conversion) ADP_detect->Reagent2 ATP_new Newly Synthesized ATP Reagent2->ATP_new Luciferase Luciferase / Luciferin ATP_new->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Principle of the luminescence-based kinase inhibition assay.

Materials and Reagents

  • Compound: (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one (CAS No. 90947-00-5)[9][]

  • Enzyme: Recombinant Human PIM-1 Kinase

  • Substrate: PIMtide (ARKRRRHPSGPPTA), or similar validated PIM-1 peptide substrate

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), Molecular Biology Grade

  • Plates: White, opaque, flat-bottom 96-well or 384-well assay plates

  • Equipment:

    • Multichannel pipettes

    • Plate shaker/orbital mixer

    • Luminometer capable of reading glow luminescence

Experimental Protocol

This protocol is designed for a 96-well plate format. Volumes can be scaled down for 384-well plates. All reactions should include controls:

  • 100% Activity Control (Positive Control): All components except the inhibitor (substitute with DMSO).

  • 0% Activity Control (Negative Control): All components except the kinase enzyme.

prep 1. Reagent Preparation - Serial Dilution of Inhibitor - Prepare Kinase Solution - Prepare Substrate/ATP Mix dispense 2. Dispense Reagents - Add Inhibitor/DMSO to wells - Add Kinase to wells prep->dispense start 3. Start Reaction - Add Substrate/ATP Mix - Shake and Incubate at RT dispense->start stop 4. Stop Reaction & Deplete ATP - Add ADP-Glo™ Reagent - Shake and Incubate at RT start->stop detect 5. Generate Signal - Add Kinase Detection Reagent - Shake and Incubate at RT stop->detect read 6. Read Luminescence - Use Plate Luminometer detect->read analyze 7. Data Analysis - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 read->analyze

Caption: General experimental workflow for the PIM-1 kinase inhibition assay.

Step 1: Reagent Preparation
  • Compound Serial Dilution:

    • Prepare a 10 mM stock solution of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one in 100% DMSO.

    • Perform a serial dilution series in 100% DMSO. For a 10-point curve, a 1:3 dilution series is recommended, starting from 1 mM down to 50 nM (this will be further diluted in the assay). Expertise Note: Preparing the dilution series in DMSO minimizes compound precipitation and ensures accurate concentrations before addition to the aqueous assay buffer.

  • Kinase Solution Preparation (2X Concentration):

    • Dilute the PIM-1 kinase stock in Kinase Reaction Buffer to a 2X final concentration (e.g., 2 ng/µL). The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Substrate/ATP Solution Preparation (2X Concentration):

    • Dilute the peptide substrate and ATP in Kinase Reaction Buffer to their 2X final concentrations (e.g., 200 µM peptide and 20 µM ATP). Trustworthiness Note: The ATP concentration should ideally be at or below the Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of ATP-competitive inhibitors.

Step 2: Assay Procedure
  • Dispense Inhibitor: Add 1 µL of the serially diluted compound (or DMSO for controls) to the appropriate wells of the white assay plate.

  • Add Kinase: Add 12 µL of the 2X Kinase Solution to all wells except the "0% Activity" negative controls. Add 12 µL of Kinase Reaction Buffer to the negative control wells.

  • Pre-incubation: Gently tap the plate to mix and incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate Kinase Reaction: Add 12 µL of the 2X Substrate/ATP Solution to all wells to start the reaction. The total volume is now 25 µL.

  • Incubation: Mix the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 60 minutes. The optimal incubation time may vary and should be optimized to keep substrate consumption below 20% to maintain linear kinetics.

  • Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Shake for 30 seconds and incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well. Shake for 30 seconds and incubate at room temperature for 30-60 minutes to allow the signal to stabilize.

  • Measure Luminescence: Read the plate on a luminometer.

Data Analysis and Interpretation

  • Calculate Percent Inhibition: The raw luminescence units (RLU) are used to calculate the percent inhibition for each compound concentration using the following formula:

    % Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Negative_Control) / (RLU_Positive_Control - RLU_Negative_Control))

  • Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Determine IC₅₀ Value: Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R, or Python). The IC₅₀ is the concentration of the inhibitor that reduces the kinase activity by 50%.[11]

Sample Data Presentation
Compound Conc. (nM)Log [Compound]Avg. RLU% Inhibition
100004.0015,50098.2%
33333.5218,20094.8%
11113.0535,00074.5%
3702.57115,00051.1%
1232.09280,00022.8%
411.61410,0004.1%
13.71.14425,0000.8%
4.60.66429,0000.0%
Positive Control N/A429,0000.0%
Negative Control N/A12,000100.0%

Based on this sample data, the calculated IC₅₀ would be approximately 350-400 nM.

Conclusion

This application note details a robust and reliable method for characterizing the inhibitory activity of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one against PIM-1 kinase. The luminescence-based protocol is highly sensitive, easily adaptable for high-throughput screening, and provides a quantitative measure of inhibitor potency (IC₅₀). By following this self-validating protocol, researchers can accurately assess the potential of this and other novel compounds as kinase-targeted therapeutics.

References

  • Lee, J., et al. (2021). 2-Thioxothiazolidin-4-one Analogs as Pan-PIM Kinase Inhibitors. Chem Pharm Bull (Tokyo), 69(9), 854-861. Available at: [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

  • Molnar, M., et al. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(7), 839-846. Available at: [Link]

  • Rastija, V., et al. (2022). Rhodanine Derivatives as Anticancer Agents - QSAR and Molecular Docking Studies. ResearchGate. Available at: [Link]

  • Singh, J. P., & Park, R. (2015). In vitro NLK Kinase Assay. Bio-protocol, 5(21), e1636. Available at: [Link]

  • Molnar, M., et al. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(7), 839-846. Available at: [Link]

  • Molnar, M., et al. (2022). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Antoci, V., et al. (2019). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Bioorganic & Medicinal Chemistry, 27(18), 115001. Available at: [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Available at: [Link]

  • Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. Available at: [Link]

  • El-Damasy, D. A., et al. (2020). Thiazolidine-2,4-dione-based irreversible allosteric IKK-β kinase inhibitors: Optimization into in vivo active anti-inflammatory agents. Bioorganic Chemistry, 95, 103551. Available at: [Link]

  • Bataille, C., et al. (2017). Thiazolidine derivatives as potent and selective inhibitors of the PIM kinase family. Bioorganic & Medicinal Chemistry Letters, 27(9), 1932-1938. Available at: [Link]

  • Kumar, A., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of Biomolecular Structure & Dynamics, 40(19), 8827-8862. Available at: [Link]

  • Ha, Y.-M., et al. (2022). Novel Anti-Melanogenic Compounds, (Z)-5-(Substituted Benzylidene)-4-thioxothiazolidin-2-one Derivatives: In Vitro and In Silico Insights. Molecules, 27(21), 7247. Available at: [Link]

  • Manz, T. D., et al. (2017). Discovery and Structure-Activity Relationship Study of (Z)-5-Methylenethiazolidin-4-one Derivatives as Potent and Selective Pan-phosphatidylinositol 5-Phosphate 4-Kinase Inhibitors. Journal of Medicinal Chemistry, 60(5), 1897-1913. Available at: [Link]

  • Wang, Y., et al. (2020). Discovery of thiazolidin-4-one urea analogues as novel multikinase inhibitors that potently inhibit FLT3 and VEGFR2. European Journal of Medicinal Chemistry, 188, 112023. Available at: [Link]

  • Sadowska, K., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals (Basel), 16(11), 1598. Available at: [Link]

  • Manz, T. D., et al. (2017). Discovery and Structure–Activity Relationship Study of (Z)-5-Methylenethiazolidin-4-one Derivatives as Potent and Selective Pan-phosphatidylinositol 5-Phosphate 4-Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • EIE CHEMICALS. 5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one. Available at: [Link]

  • Kaspruk, K., et al. (2021). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 219, 113429. Available at: [Link]

  • Ionescu, M. I., & Oniga, O. (2018). Molecular Docking Evaluation of (E)-5-arylidene-2-thioxothiazolidin-4-one Derivatives as Selective Bacterial Adenylate Kinase Inhibitors. Molecules, 23(5), 1076. Available at: [Link]

  • Knurek, J. (2023). How to calculate IC50. ResearchGate. Available at: [Link]

  • Buzun, K., et al. (2022). 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. International Journal of Molecular Sciences, 23(8), 4153. Available at: [Link]

  • Yao, Y., et al. (2023). Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer. Cell Reports Medicine, 4(6), 101068. Available at: [Link]

Sources

Method

Application Notes and Protocols for (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one in Cell Culture Experiments

Introduction: Unveiling the Potential of a Rhodanine-Based Modulator (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one is a member of the rhodanine class of heterocyclic compounds, a privileged scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Rhodanine-Based Modulator

(Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one is a member of the rhodanine class of heterocyclic compounds, a privileged scaffold in medicinal chemistry known for a wide array of biological activities, including anticancer properties.[1] While this specific molecule is often supplied as a drug intermediate for the synthesis of more complex active compounds, its inherent biological activity warrants direct investigation.[2][3] Emerging evidence suggests that rhodanine derivatives can exert their effects through multiple mechanisms, including the induction of apoptosis and the modulation of key signaling pathways involved in cancer progression and inflammation.[1][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one in cell culture experiments. We will delve into its potential mechanisms of action, provide detailed protocols for its application in fundamental cell-based assays, and offer insights into data interpretation.

Scientific Foundation: Potential Mechanisms of Action

While extensive research on the specific biological targets of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one is ongoing, preliminary data and the activities of structurally related compounds point towards two primary signaling pathways that may be modulated by this molecule: the NLRP3 inflammasome and PIM kinases .

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and inducing the maturation of pro-inflammatory cytokines like IL-1β and IL-18.[5] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases and some cancers. Some rhodanine derivatives have been identified as inhibitors of the NLRP3 inflammasome.[6] (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one has been specifically noted for its potential to inhibit the assembly of the NLRP3 inflammasome.

Signaling Pathway: The NLRP3 Inflammasome

NLRP3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR Signal 1 (Priming) NFkB NF-κB TLR->NFkB pro_IL1B pro-IL-1β NFkB->pro_IL1B Transcription NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive Transcription IL1B IL-1β (mature) pro_IL1B->IL1B Inflammasome NLRP3 Inflammasome (Assembled) NLRP3_inactive->Inflammasome Signal 2 (Activation) ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome caspase1 Caspase-1 (active) Inflammasome->caspase1 Activation caspase1->pro_IL1B Cleavage Compound (Z)-5-(4-iodobenzylidene) -2-thioxothiazolidin-4-one Compound->Inflammasome Inhibition of Assembly

Caption: Proposed inhibition of NLRP3 inflammasome assembly.

PIM Kinase Inhibition

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are frequently overexpressed in a variety of human cancers.[7] PIM kinases play a crucial role in promoting cell survival, proliferation, and resistance to apoptosis by phosphorylating a range of downstream targets, including proteins involved in cell cycle regulation and apoptosis.[8] The 2-thioxothiazolidin-4-one scaffold, present in our compound of interest, is a known pharmacophore for pan-PIM kinase inhibitors.[7]

Signaling Pathway: PIM Kinase and Cell Survival

PIM_Kinase_Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm & Nucleus Cytokines Cytokines/Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Activation PIM PIM Kinase JAK_STAT->PIM Transcription BAD BAD PIM->BAD Phosphorylation (Inactivation) p21_p27 p21/p27 PIM->p21_p27 Inhibition Bcl2 Bcl-2/Bcl-xL BAD->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition CellCycle Cell Cycle Progression p21_p27->CellCycle Inhibition Compound (Z)-5-(4-iodobenzylidene) -2-thioxothiazolidin-4-one Compound->PIM Potential Inhibition

Caption: Potential inhibition of the PIM kinase signaling pathway.

Experimental Protocols

Essential Preliminary Steps: Compound Handling and Stock Solution Preparation

Solubility and Stability: (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one is generally soluble in dimethyl sulfoxide (DMSO).[9] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile, anhydrous DMSO. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. The stability of the compound in aqueous cell culture media over extended periods should be empirically determined if necessary for your experimental design.

Workflow: Stock Solution Preparation

Stock_Solution_Prep start Start weigh Weigh Compound start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Cryovials vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a stock solution.

Protocol 1: Determining the Optimal Working Concentration using the MTT Cell Viability Assay

Since specific IC50 values for (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one are not widely published across a range of cancer cell lines, it is crucial to first determine its cytotoxic potential in your cell line of interest. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one stock solution (in DMSO)

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete medium. A suggested starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for the desired time points (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes on an orbital shaker.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Parameter Recommendation
Cell Seeding Density 5,000 - 10,000 cells/well
Compound Concentration Range 0.1 µM - 100 µM (initial screen)
Incubation Time 24, 48, 72 hours
MTT Incubation 2-4 hours
Absorbance Wavelength 570 nm
Protocol 2: Assessing Apoptosis Induction by Western Blotting

To investigate whether (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one induces apoptosis, western blotting can be used to detect key apoptotic markers such as cleaved caspases (e.g., caspase-3, -9) and cleaved PARP.[9]

Materials:

  • (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one

  • Selected cancer cell line(s)

  • 6-well plates or culture dishes

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the compound at 1x and 2x the determined IC50 value for 24 or 48 hours. Include a vehicle control.

    • Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Data Analysis: Analyze the band intensities for cleaved caspase-3 and cleaved PARP, normalized to a loading control like β-actin. An increase in the levels of these cleaved proteins in compound-treated cells compared to the control indicates the induction of apoptosis.

Data Interpretation and Troubleshooting

  • MTT Assay: A dose-dependent decrease in cell viability suggests a cytotoxic or anti-proliferative effect. If the IC50 value is very high, consider longer incubation times or using a more sensitive cell line. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

  • Western Blot: The appearance of cleaved forms of caspases and PARP are strong indicators of apoptosis. If no cleavage is observed, it's possible the compound induces a different form of cell death, or the time point and concentration used were not optimal.

Conclusion and Future Directions

(Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one presents an intriguing starting point for cell-based research, with plausible roles as an inhibitor of the NLRP3 inflammasome and PIM kinases. The protocols outlined in this guide provide a robust framework for initiating the characterization of its biological effects. Further investigations could explore its impact on cytokine secretion (in the context of NLRP3 inhibition) using ELISA, or its effects on the phosphorylation of specific PIM kinase substrates. As with any small molecule inhibitor, off-target effects should be considered, and further studies are warranted to fully elucidate its mechanism of action and therapeutic potential.

References

  • B. Shao, Z. Xu, B. Han, D. Su, C. Liu, NLRP3 inflammasome and its inhibitors: a review. Front. Pharmacol.6 , 262 (2015). [Link]

  • M. Sawaguchi et al., Rational Design of a Potent Pan-Pim Kinases Inhibitor with a Rhodanine-Benzoimidazole Structure. Anticancer Res.37 , 5601–5608 (2017). [Link]

  • N. Trotsko, J. Szczepański, R. Lesyk, Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules27 , 3750 (2022). [Link]

  • BenchChem, Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays. (2025).
  • S. Ravi et al., Novel rhodanine derivatives induce growth inhibition followed by apoptosis. Bioorg. Med. Chem. Lett.20 , 6297–6301 (2010). [Link]

  • J. H. Kim, J. H. Kim, PIM Kinase as an Executional Target in Cancer. J. Cancer Prev.23 , 129–137 (2018). [Link]

  • K. A. Szychowski et al., Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Molecules27 , 894 (2022). [Link]

  • S. J. Holder et al., 2-Thioxothiazolidin-4-one Analogs as Pan-PIM Kinase Inhibitors. ACS Med. Chem. Lett.8 , 842–847 (2017). [Link]

  • M. I. Ionescu, O. Oniga, Molecular Docking Evaluation of (E)-5-arylidene-2-thioxothiazolidin-4-one Derivatives as Selective Bacterial Adenylate Kinase Inhibitors. Molecules23 , 1076 (2018). [Link]

  • J. L. C. S. j. l. C. Schmidt, The NLRP3 Inflammasome Pathway. ResearchGate (2022). [Link]

  • A. Buzun et al., Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals (Basel)15 , 1598 (2022). [Link]

  • A. Barakat et al., Crystal structure of (Z)-5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one - Dimethylsulfoxide (1:1), C12H12ClNO2S3. Zeitschrift für Kristallographie - New Crystal Structures231 , (2016). [Link]

  • S. G. D’andrea, Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones. International Journal of Medicinal Chemistry2013 , (2013). [Link]

  • Y.-Y. Yu et al., Rhodanine type inhibitors. ResearchGate (2025). [Link]

  • L. He et al., Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity. Nat. Commun.9 , 2550 (2018). [Link]

  • A. A. Al-Dhfyan et al., Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules27 , 382 (2022). [Link]

  • P. J. Dandawate et al., Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin. J. Med. Chem.59 , 6746–6764 (2016). [Link]

  • M. A. Ali, Oridonin supplementation attenuates atherosclerosis via NLRP-3 inflammasome pathway suppression. J. Med. Life16 , 1600–1604 (2023). [Link]

  • U. F. U. a. U. Farooq, Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules27 , 2933 (2022). [Link]

  • PubChem, (Z)-5-Hexylidene-2-thioxothiazolidin-4-one. [Link]

  • EIE CHEMICALS, 5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one. [Link]

Sources

Application

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Thioxothiazolidinones

Introduction: The Emergence of Thioxothiazolidinones in Antimicrobial Research Thioxothiazolidinones, a class of heterocyclic organic compounds, have garnered significant attention in medicinal chemistry due to their div...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Thioxothiazolidinones in Antimicrobial Research

Thioxothiazolidinones, a class of heterocyclic organic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including promising antimicrobial properties.[1][2] These compounds and their derivatives have demonstrated inhibitory effects against a spectrum of pathogens, encompassing both bacteria and fungi.[3][4][5] The primary mechanisms of action appear to involve the inhibition of crucial bacterial enzymes such as UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an essential enzyme in peptidoglycan biosynthesis, and fungal lanosterol 14α-demethylase (CYP51), which is vital for ergosterol synthesis.[3][6][7][8][9]

As with any novel antimicrobial agent, rigorous and standardized in vitro susceptibility testing is paramount to accurately determine their spectrum of activity, potency, and potential for clinical utility. However, the unique physicochemical properties of heterocyclic compounds like thioxothiazolidinones, such as potential poor aqueous solubility, can present challenges to standard antimicrobial susceptibility testing (AST) methodologies.[10][11]

This comprehensive guide provides detailed application notes and protocols for the experimental design of antimicrobial susceptibility testing tailored for thioxothiazolidinones. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale underpinning these methodologies. By adhering to these guidelines, researchers can ensure the generation of reliable, reproducible, and meaningful data, thereby accelerating the journey of these promising compounds from the laboratory to potential clinical applications.

Part 1: Foundational Principles and Pre-Test Considerations

Before embarking on susceptibility testing, a thorough understanding of the test compound's properties is crucial. For thioxothiazolidinones, particular attention should be paid to solubility.

Solubility Assessment and Optimization

Many novel drug candidates, especially heterocyclic compounds, exhibit poor water solubility.[10] This can lead to compound precipitation in aqueous testing media, resulting in inaccurate and unreliable Minimum Inhibitory Concentration (MIC) values.

Protocol for Solubility Assessment:

  • Solvent Selection: Initially, determine the optimal solvent for creating a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mg/mL or higher) of the thioxothiazolidinone derivative in the chosen solvent.

  • Working Solution Preparation: Serially dilute the stock solution in the intended test medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to the highest concentration to be tested.

  • Visual Inspection: Visually inspect the dilutions for any signs of precipitation or cloudiness.[12]

  • Microscopic Examination: If necessary, examine the dilutions under a microscope to detect microprecipitation.

Optimization Strategies for Poorly Soluble Compounds:

  • Co-solvents: If solubility issues persist, consider the use of co-solvents in the test medium, ensuring they do not possess intrinsic antimicrobial activity at the concentrations used.[13]

  • Surfactants: The inclusion of a non-ionic surfactant, such as Polysorbate 80 (Tween 80) at a low concentration (e.g., 0.002%), can help maintain compound solubility and prevent adsorption to plastic surfaces of microtiter plates.[14] It is imperative to run a control with the surfactant alone to confirm it does not affect microbial growth.

Part 2: Core Antimicrobial Susceptibility Testing Protocols

The following protocols are adapted from the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with specific considerations for thioxothiazolidinones.

Broth Microdilution: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[15] It provides a quantitative measure of the lowest concentration of the drug that inhibits the visible growth of a microorganism.[15][16]

Causality Behind Experimental Choices:

  • Standardized Inoculum: The use of a standardized inoculum (McFarland 0.5) ensures that the bacterial challenge is consistent across all tests, leading to reproducible MIC values.[17]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): CAMHB is the recommended medium for most non-fastidious bacteria as it is standardized for cation concentrations (Ca²⁺ and Mg²⁺), which can influence the activity of some antimicrobial agents.

  • Serial Two-Fold Dilutions: This method allows for a precise determination of the MIC value across a clinically relevant concentration range.[15]

Experimental Workflow for Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Thioxothiazolidinone Stock Solution (in DMSO) B Prepare Serial Dilutions in CAMHB A->B Dilute D Dispense Dilutions into 96-well Microtiter Plate B->D Dispense C Prepare Standardized Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacterial Suspension C->E Inoculate D->E Combine F Incubate at 35°C ± 2°C for 16-20 hours E->F Incubate G Visually Inspect for Growth and Determine MIC F->G Read

Caption: Workflow for Broth Microdilution Assay.

Detailed Protocol:

  • Preparation of Thioxothiazolidinone Dilutions:

    • Prepare a stock solution of the thioxothiazolidinone in 100% DMSO.

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well "mother" plate to achieve the desired final concentration range.[15] The final concentration of DMSO in the assay wells should be kept low (typically ≤1%) to avoid affecting bacterial growth.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plates:

    • Dispense 50 µL of the appropriate thioxothiazolidinone dilution into each well of a 96-well plate.

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (CAMHB + inoculum, no drug) and a sterility control well (CAMHB only).[15]

  • Incubation:

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[15]

  • MIC Determination:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the thioxothiazolidinone that completely inhibits visible growth of the organism.[15]

ParameterRecommendationRationale
Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)Standardized medium for AST, ensures reproducibility.
Inoculum Density 5 x 10⁵ CFU/mL (final concentration)A standardized bacterial challenge is critical for consistent MICs.
Incubation 35°C ± 2°C for 16-20 hoursOptimal conditions for the growth of most common pathogens.
Solvent Control ≤1% DMSO (final concentration)To ensure the solvent does not interfere with bacterial growth.
Agar Dilution: A Robust Alternative

The agar dilution method is another reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[18][19][20][21]

Causality Behind Experimental Choices:

  • Homogeneous Drug Distribution: Incorporating the thioxothiazolidinone directly into the molten agar ensures a uniform concentration throughout the medium.

  • Detection of Contamination: This method allows for the easy detection of mixed cultures or contamination.[19]

Detailed Protocol:

  • Preparation of Agar Plates:

    • Prepare a series of two-fold dilutions of the thioxothiazolidinone in a suitable solvent.

    • Add 2 mL of each drug dilution to 18 mL of molten Mueller-Hinton Agar (MHA) maintained at 45-50°C.[22]

    • Mix thoroughly and pour into sterile Petri dishes. Allow the agar to solidify.

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described for the broth microdilution method (0.5 McFarland).

    • The final inoculum to be spotted onto the agar surface should be approximately 10⁴ CFU per spot.

  • Inoculation:

    • Using a multipoint inoculator or a micropipette, spot a small volume (1-2 µL) of each bacterial suspension onto the surface of the agar plates, including a drug-free control plate.

  • Incubation:

    • Allow the inoculated spots to dry completely before inverting the plates.

    • Incubate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the thioxothiazolidinone that completely inhibits the growth of the organism at the site of inoculation.

Disk Diffusion: A Qualitative Screening Method

The Kirby-Bauer disk diffusion test is a widely used qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[7][8][23] While it does not provide a direct MIC value, it is a valuable tool for preliminary screening.

Causality Behind Experimental Choices:

  • Standardized Conditions: The use of standardized Mueller-Hinton agar depth, inoculum density, and incubation conditions is critical for obtaining reproducible zone sizes.[6]

  • Zone of Inhibition: The size of the zone of growth inhibition around the disk correlates with the susceptibility of the organism to the antimicrobial agent.[6]

Detailed Protocol:

  • Disk Preparation:

    • Impregnate sterile filter paper disks (6 mm diameter) with a known concentration of the thioxothiazolidinone solution.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculation of Agar Plates:

    • Prepare a standardized bacterial inoculum (0.5 McFarland).

    • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Disk Application:

    • Aseptically place the impregnated disks onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Interpretation:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with MIC data.

Part 3: Advanced and Supplementary Assays

To further characterize the antimicrobial properties of thioxothiazolidinones, the following advanced assays can be performed.

Time-Kill Kinetics Assay

This assay provides insights into the pharmacodynamics of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and whether its activity is concentration- or time-dependent.[24][25]

Experimental Workflow for Time-Kill Kinetics

Time_Kill_Workflow A Prepare Bacterial Culture and Thioxothiazolidinone Concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) B Inoculate Cultures with Drug and Incubate A->B C Withdraw Aliquots at Specific Time Points (0, 2, 4, 6, 8, 24h) B->C D Perform Serial Dilutions of Aliquots C->D E Plate Dilutions onto Agar D->E F Incubate Plates and Count Colonies (CFU) E->F G Plot Log10 CFU/mL vs. Time F->G

Caption: Workflow of the Time-Kill Kinetics Assay.

Detailed Protocol:

  • Preparation:

    • Prepare a standardized bacterial inoculum in CAMHB.

    • Prepare tubes with CAMHB containing the thioxothiazolidinone at various multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC), and a growth control tube without the drug.[11][26]

  • Inoculation and Sampling:

    • Inoculate each tube with the bacterial suspension to a final density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

    • Incubate the tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[24][26]

  • Quantification:

    • Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a specific volume of the appropriate dilutions onto agar plates.

    • Incubate the plates for 18-24 hours and count the number of colonies (CFU).

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration.

    • A ≥3-log₁₀ reduction in CFU/mL (99.9% killing) is generally considered bactericidal activity.[25]

Biofilm Susceptibility Testing

Bacteria within biofilms often exhibit increased resistance to antimicrobial agents. Therefore, it is crucial to evaluate the efficacy of thioxothiazolidinones against bacterial biofilms.

Key Parameters in Biofilm Susceptibility:

  • Minimum Biofilm Inhibitory Concentration (MBIC): The lowest concentration of an agent that inhibits the metabolic activity or growth of a pre-formed biofilm.

  • Minimum Biofilm Eradication Concentration (MBEC): The lowest concentration required to kill the bacteria within a pre-formed biofilm.[4]

Detailed Protocol (Microtiter Plate Method):

  • Biofilm Formation:

    • Dispense a standardized bacterial suspension into the wells of a 96-well flat-bottom microtiter plate.

    • Incubate the plate under appropriate conditions (e.g., 24-48 hours) to allow for biofilm formation.

  • Antimicrobial Challenge:

    • Gently wash the wells with PBS to remove planktonic (free-floating) bacteria.

    • Add fresh medium containing serial dilutions of the thioxothiazolidinone to the wells.

    • Incubate for a further 24 hours.

  • Quantification of Biofilm Viability (MBIC):

    • After incubation, wash the wells again.

    • Quantify the remaining viable biofilm using methods such as crystal violet staining (for biomass), or metabolic assays like the XTT or resazurin assay.

  • Determination of MBEC:

    • After the antimicrobial challenge, wash the wells, add fresh drug-free medium, and sonicate the plate to dislodge the biofilm bacteria.

    • Plate the resulting suspension to determine the number of viable cells (CFU/mL). The MBEC is the lowest concentration that results in no viable bacteria.[4]

Checkerboard Assay for Synergy Testing

Combination therapy is a promising strategy to combat antimicrobial resistance. The checkerboard assay is used to assess the interaction between two antimicrobial agents (e.g., a thioxothiazolidinone and a conventional antibiotic).[3][5]

Causality Behind Experimental Choices:

  • Two-Dimensional Titration: This method allows for the testing of multiple concentrations of two drugs, both alone and in combination, to identify synergistic, additive, indifferent, or antagonistic interactions.[3]

  • Fractional Inhibitory Concentration (FIC) Index: The FIC index is a mathematical expression used to quantify the nature of the drug interaction.[5]

Detailed Protocol:

  • Plate Setup:

    • In a 96-well microtiter plate, prepare serial dilutions of drug A (thioxothiazolidinone) horizontally and drug B (conventional antibiotic) vertically. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation and Incubation:

    • Inoculate the plate with a standardized bacterial suspension as in the broth microdilution method.

    • Incubate under standard conditions.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the FIC index (FICI) for each combination using the following formula: FICI = FIC A + FIC B = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)

    • Interpret the FICI as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0[5]

Conclusion

The protocols outlined in this guide provide a robust framework for the comprehensive antimicrobial susceptibility testing of thioxothiazolidinones. By understanding the scientific principles behind each method and addressing the potential challenges associated with these novel compounds, researchers can generate high-quality, reliable data. This information is essential for elucidating the full potential of thioxothiazolidinones as a new class of antimicrobial agents in the ongoing fight against infectious diseases. Adherence to standardized methodologies, such as those provided by CLSI and EUCAST, is critical for ensuring the comparability and validity of results across different laboratories and research studies.

References

  • Andres, C. J., et al. (2000). 4-Thiazolidinones: novel inhibitors of the bacterial enzyme MurB. Bioorganic & Medicinal Chemistry Letters, 10(8), 715-717. Available from: [Link]

  • ResearchGate. (2025). 4-thiazolidinones: Novel inhibitors of the bacterial enzyme MurB. Available from: [Link]

  • Angeli, A., et al. (2021). Development of Thiazolidinones as Fungal Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 22(11), 5981. Available from: [Link]

  • Tomašić, T., et al. (2011). Novel 2-thioxothiazolidin-4-one inhibitors of bacterial MurD ligase targeting D-Glu- and diphosphate-binding sites. European Journal of Medicinal Chemistry, 46(9), 4348-4357. Available from: [Link]

  • ResearchGate. (n.d.). Structure of the potent 4‐thiazolidinone MurB inhibitor I. Available from: [Link]

  • Stojkovic, S., et al. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 26(21), 6478. Available from: [Link]

  • Goldstein, B. P., et al. (2006). Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for Dalbavancin, a New Glycopeptide Agent. Antimicrobial Agents and Chemotherapy, 50(6), 2137-2143. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results, 12(1). Available from: [Link]

  • Suckling, C. J. (2018). Antimicrobial resistance challenged by flexible heterocyclic chemistry. Open Access Government. Available from: [Link]

  • MDPI. (n.d.). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Available from: [Link]

  • Szychowska, K., et al. (2021). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules, 26(23), 7121. Available from: [Link]

  • Wiegand, I., et al. (2023). Optimizing antimicrobial susceptibility testing: cost and environmental benefits of MIC volume reduction. Microbiology Spectrum, 11(6), e01848-23. Available from: [Link]

  • Szychowska, K., et al. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. International Journal of Molecular Sciences, 25(1), 329. Available from: [Link]

  • Stojkovic, S., et al. (2021). Non-acidic bifunctional benzothiazole-based thiazolidinones with antimicrobial and aldose reductase inhibitory activity as a promising therapeutic strategy for sepsis. Medicinal Chemistry Research, 30, 1943–1956. Available from: [Link]

  • De Vita, D., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(5), 1891-1926. Available from: [Link]

  • Klancnik, A., et al. (2021). New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. Molecules, 26(11), 3298. Available from: [Link]

  • Aljamali, N. M. (2024). Utilization of Heterocyclic Moieties for the Development of Anti- Microbial Agent to Combat Resistance. International Journal of Health Sciences, 8(1), 23-34. Available from: [Link]

  • Doern, C. D., et al. (2014). Optimizing Antimicrobial Susceptibility Test Reporting. Journal of Clinical Microbiology, 52(7), 2371-2378. Available from: [Link]

  • Parker, J. E., et al. (2014). Resistance to antifungals that target CYP51. Expert Opinion on Drug Metabolism & Toxicology, 10(11), 1495-1510. Available from: [Link]

  • Fesatidou, M., et al. (2016). Heterocycle Compounds with Antimicrobial Activity. Current Medicinal Chemistry, 23(21), 2236-2263. Available from: [Link]

  • MDPI. (n.d.). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Available from: [Link]

  • Appiah, T., et al. (2019). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. BioMed Research International, 2019, 9348937. Available from: [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Available from: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available from: [Link]

  • Drug Development & Delivery. (2025). SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients. Available from: [Link]

  • ResearchGate. (2014). Does anyone know how to fix a microdilution broth assay with cloudy samples? Available from: [Link]

  • MDPI. (n.d.). Evaluation of the Antimicrobial, Cyto-Genotoxic, and Antigenotoxic Activity of Dipteryx odorata Seed Extracts. Available from: [Link]

  • ACS Publications. (2013). Optimizing Solubility and Permeability of a Biopharmaceutics Classification System (BCS) Class 4 Antibiotic Drug Using Lipophilic Fragments Disturbing the Crystal Lattice. Journal of Medicinal Chemistry, 56(6), 2374-2383. Available from: [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Available from: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available from: [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Available from: [Link]

  • Taylor & Francis eBooks. (2007). Agar Dilution Susceptibility Testing. In Antimicrobial Susceptibility Testing Protocols. Available from: [Link]

  • WOAH - Asia. (2025). Antimicrobial susceptibility testing Agar dilution method. Available from: [Link]

  • EUCAST. (2023). EUCAST Frequently Asked Questions. Available from: [Link]

  • CD BioSciences. (n.d.). Biofilms Antimicrobial Susceptibility Testing. Available from: [Link]

  • PubMed Central. (n.d.). Biofilm antimicrobial susceptibility testing: where are we and where could we be going? Available from: [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Available from: [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Available from: [Link]

  • Wikipedia. (n.d.). Agar dilution. Available from: [Link]

  • PubMed Central. (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Available from: [Link]

  • PubMed Central. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available from: [Link]

  • PubMed Central. (n.d.). Current and Emerging Methods of Antibiotic Susceptibility Testing. Available from: [Link]

  • PubMed Central. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. Available from: [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one as a Chemical Probe for Phosphatase of Regenerating Liver-3 (PRL-3)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of PRL-3 and the Role of a Potent Chemical Probe Phosphatase of Regenerating Liver-3 (PRL-3), also known as PTP4A3, is a dual...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of PRL-3 and the Role of a Potent Chemical Probe

Phosphatase of Regenerating Liver-3 (PRL-3), also known as PTP4A3, is a dual-specificity phosphatase that has emerged as a high-value target in oncology research. Overexpression of PRL-3 is strongly correlated with the metastatic progression of numerous cancers, including colorectal, gastric, and ovarian cancers, and is often associated with poor patient prognosis[1]. PRL-3 promotes cancer cell migration, invasion, and proliferation by dephosphorylating key protein substrates, thereby modulating critical oncogenic signaling pathways[1][2].

The study of such a pivotal enzyme necessitates the use of precise molecular tools. (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one belongs to the rhodanine class of compounds, which have been identified as potent inhibitors of PRL-3[1][3]. This specific chemical probe serves as an invaluable tool for elucidating the cellular functions of PRL-3, validating it as a therapeutic target, and screening for novel anti-cancer agents. Its utility lies in its ability to acutely and selectively inhibit PRL-3 activity, allowing for the observation of downstream cellular consequences.

Mechanism of Action: Competitive Inhibition of the PRL-3 Active Site

(Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one functions as a competitive inhibitor of PRL-3. The core of its mechanism lies in the ability of the rhodanine scaffold to bind to the active site of the PRL-3 enzyme[4]. This binding event physically occludes the natural phosphoprotein substrates from accessing the catalytic cysteine residue within the active site, thereby preventing the dephosphorylation reaction from occurring[4].

The benzylidene moiety of the inhibitor plays a crucial role in orienting the molecule within the active site, with the halogen substituent (in this case, iodine) often contributing to the binding affinity through hydrophobic and halogen-bonding interactions. While the precise binding mode of the iodo-derivative is yet to be published, molecular modeling and studies of closely related analogs, such as the bromo-derivative BR-1, suggest that it occupies a hydrophobic pocket within the phosphatase's active site[5]. The inhibition is reversible, allowing for studies on the dynamic nature of PRL-3 signaling.

Key Signaling Pathways Modulated by PRL-3 Inhibition

Inhibition of PRL-3 by (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one allows for the interrogation of key cancer-related signaling pathways. By blocking PRL-3's phosphatase activity, this chemical probe can lead to the hyper-phosphorylation of its substrates, effectively reversing the oncogenic signals driven by PRL-3 overexpression. Two of the most well-characterized pathways are:

  • Focal Adhesion & Src Signaling: PRL-3 is known to dephosphorylate and activate key components of the focal adhesion signaling cascade, such as Src kinase and integrin β1[2]. Inhibition of PRL-3 leads to a decrease in Src activation, which in turn impairs cancer cell migration and invasion.

  • PTEN/PI3K/AKT Pathway: PRL-3 can negatively regulate the tumor suppressor PTEN, leading to the activation of the pro-survival PI3K/AKT pathway[2]. By inhibiting PRL-3, this probe can help restore PTEN's tumor-suppressive function, leading to decreased cell proliferation and survival.

PRL3_Signaling_Pathways cluster_0 Focal Adhesion & Src Signaling cluster_1 PTEN/PI3K/AKT Pathway PRL3_FA PRL-3 Src Src Kinase PRL3_FA->Src Dephosphorylates (Activates) Integrin Integrin β1 PRL3_FA->Integrin Dephosphorylates (Modulates) Migration Cell Migration & Invasion Src->Migration Integrin->Migration Probe_FA (Z)-5-(4-iodobenzylidene) -2-thioxothiazolidin-4-one Probe_FA->PRL3_FA Inhibits PRL3_PTEN PRL-3 PTEN PTEN PRL3_PTEN->PTEN Dephosphorylates (Inactivates) PI3K PI3K PTEN->PI3K Inhibits AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Probe_PTEN (Z)-5-(4-iodobenzylidene) -2-thioxothiazolidin-4-one Probe_PTEN->PRL3_PTEN Inhibits

Caption: Key oncogenic signaling pathways modulated by PRL-3, and the inhibitory action of the chemical probe.

Physicochemical Properties and Data

PropertyValue
IUPAC Name (5Z)-5-[(4-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
CAS Number 181765-52-6[6][7]
Molecular Formula C₁₀H₆INOS₂
Molecular Weight 347.20 g/mol
Appearance Light yellow to yellow solid
Solubility Soluble in DMSO and DMF
Purity >98% (typically)
Inhibitory Activity Potent PRL-3 inhibitor. The closely related bromo-analog (BR-1) has an IC₅₀ of ~1.1 µM against human PRL-3[1].

Experimental Protocols

The following protocols are provided as a guide for using (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one in common biochemical and cell-based assays.

General Handling and Storage
  • Storage: Store the solid compound at -20°C for long-term stability.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.

  • Safety Precautions: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed safety information[6][7].

Protocol: In Vitro PRL-3 Enzymatic Assay

This protocol is designed to determine the IC₅₀ value of the inhibitor against recombinant PRL-3.

Principle: The assay measures the dephosphorylation of a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), by recombinant PRL-3. The product, DiFMU, is highly fluorescent, and the rate of its formation is proportional to enzyme activity.

Materials:

  • Recombinant human PRL-3 enzyme

  • DiFMUP substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT

  • (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of the inhibitor stock solution in Assay Buffer. A typical starting range would be from 100 µM down to 1 nM. Also, prepare a vehicle control (DMSO in Assay Buffer).

  • Enzyme and Inhibitor Pre-incubation: In the 96-well plate, add 25 µL of the diluted inhibitor or vehicle control to each well. Then, add 50 µL of recombinant PRL-3 enzyme (at a 2X final concentration) to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of DiFMUP substrate (at a 4X final concentration) to each well to start the reaction.

  • Measure Fluorescence: Immediately begin measuring the fluorescence intensity kinetically over 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration. Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Cell Migration (Wound Healing/Scratch Assay)

This assay assesses the effect of the PRL-3 inhibitor on cancer cell migration.

Principle: A "wound" is created in a confluent monolayer of cancer cells. The rate at which the cells migrate to close the wound is measured over time in the presence or absence of the inhibitor.

Materials:

  • Cancer cell line with high PRL-3 expression (e.g., DLD-1 colon cancer cells)

  • Complete cell culture medium

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6- or 12-well plate and grow them to form a confluent monolayer.

  • Create Wound: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the monolayer.

  • Wash: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Replace the PBS with fresh culture medium containing the desired concentration of the inhibitor or vehicle control. A typical concentration would be 1-5 times the IC₅₀ value.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Analysis: Measure the width of the scratch at multiple points for each condition and time point. The percentage of wound closure can be calculated and compared between treated and control groups.

Wound_Healing_Assay_Workflow cluster_workflow Wound Healing Assay Workflow A 1. Seed cells to confluency B 2. Create scratch with pipette tip A->B C 3. Wash to remove displaced cells B->C D 4. Add medium with Inhibitor or Vehicle C->D E 5. Image at 0h and subsequent time points D->E F 6. Measure wound width and analyze closure E->F

Caption: Experimental workflow for the wound healing (scratch) assay.

References

  • Guo, K., et al. (2022). Protein Tyrosine Phosphatase PRL-3: A Key Player in Cancer Signaling.
  • Min, G., et al. (2013). Rhodanine-based PRL-3 inhibitors blocked the migration and invasion of metastatic cancer cells. Bioorganic & Medicinal Chemistry Letters, 23(13), 3769-74.
  • Patsnap Synapse. (2024). What are PRL-3 inhibitors and how do they work? Retrieved January 7, 2026, from [Link]

  • Min, G., Lee, S.K., Kim, H.N., Han, Y.M., Lee, R.H., Jeong, D.G., Han, D.C., Kwon, B.M. (2013). Rhodanine-based PRL-3 inhibitors blocked the migration and invasion of metastatic cancer cells. PubMed. Retrieved January 7, 2026, from [Link]

Sources

Application

Application Notes &amp; Protocols: Developing a Tyrosinase Inhibition Assay with 5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one

Abstract & Introduction Tyrosinase (EC 1.14.18.1) is a multifunctional, copper-containing metalloenzyme that serves as the rate-limiting enzyme in the biosynthesis of melanin.[1][2] This pigment is responsible for colora...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Tyrosinase (EC 1.14.18.1) is a multifunctional, copper-containing metalloenzyme that serves as the rate-limiting enzyme in the biosynthesis of melanin.[1][2] This pigment is responsible for coloration in human skin, hair, and eyes. The catalytic cycle of tyrosinase involves two primary activities: the hydroxylation of monophenols (like L-tyrosine) to o-diphenols (L-DOPA), and the subsequent oxidation of these o-diphenols into o-quinones (dopaquinone).[1][3][4] Overproduction or dysregulation of tyrosinase activity can lead to hyperpigmentation disorders such as melasma and age spots.[5][6] Consequently, the identification and characterization of potent tyrosinase inhibitors are of significant interest to the pharmaceutical and cosmetic industries for developing skin-lightening and depigmenting agents.[1][7]

The β-phenyl-α,β-unsaturated carbonyl scaffold has been identified as a promising structural template for tyrosinase inhibitors.[8][9] The compound of interest, 5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one , belongs to the thioxothiazolidinone (rhodanine) derivative family, which incorporates this key structural feature.[9][10] Related compounds have demonstrated potent, often competitive, inhibition of tyrosinase.[9][11]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro tyrosinase inhibition assay using this specific compound. We will detail the underlying principles, provide step-by-step protocols for determining the half-maximal inhibitory concentration (IC₅₀) and the mode of inhibition, and explain the rationale behind key experimental choices to ensure data integrity and reproducibility.

Principle of the L-DOPA Oxidation Assay

The most common method for assessing tyrosinase activity in vitro is the L-DOPA oxidation assay.[4] This colorimetric method is preferred for inhibitor screening because it measures the enzyme's diphenolase activity, which, unlike the monophenolase activity (using L-tyrosine), does not exhibit a significant lag phase, simplifying kinetic analysis.[12]

The principle is straightforward:

  • Enzymatic Reaction: Tyrosinase catalyzes the oxidation of L-DOPA to the highly reactive intermediate, dopaquinone.[3]

  • Spontaneous Cyclization: Dopaquinone is unstable and undergoes a series of non-enzymatic reactions to form dopachrome, a stable orange-to-red colored product.[3]

  • Spectrophotometric Detection: The rate of dopachrome formation is directly proportional to tyrosinase activity and can be monitored by measuring the increase in absorbance at approximately 475 nm.[3][13]

  • Inhibition Measurement: In the presence of an inhibitor like 5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one, the rate of this reaction decreases. The extent of this decrease allows for the quantification of the inhibitor's potency (e.g., IC₅₀ value).[3]

G cluster_reaction Enzymatic & Spontaneous Reactions cluster_inhibition Mechanism of Inhibition LDOPA L-DOPA (Substrate) Colorless Dopaquinone Dopaquinone (Unstable Intermediate) LDOPA->Dopaquinone Tyrosinase Dopachrome Dopachrome (Product) Colored (Abs @ 475 nm) Dopaquinone->Dopachrome Spontaneous Tyrosinase Tyrosinase (Enzyme) InhibitedComplex Enzyme-Inhibitor Complex (Inactive) Tyrosinase->InhibitedComplex Binding Inhibitor 5-(4-iodobenzylidene)- 2-thioxothiazolidin-4-one InhibitedComplex->Dopaquinone Reaction Blocked

Figure 1: Principle of the tyrosinase-catalyzed L-DOPA oxidation and its inhibition.

Materials and Reagents

Equipment
  • Spectrophotometric 96-well microplate reader capable of kinetic measurements at 475 nm.

  • Calibrated single- and multi-channel micropipettes (10 µL, 20 µL, 200 µL).

  • Standard laboratory incubator (25°C or 37°C).

  • Analytical balance.

  • pH meter.

  • Vortex mixer.

Reagents & Consumables
  • Enzyme: Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824), lyophilized powder.

  • Substrate: L-3,4-dihydroxyphenylalanine (L-DOPA) (e.g., Sigma-Aldrich, Cat. No. D9628).

  • Test Inhibitor: 5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one.

  • Positive Control: Kojic Acid (e.g., Sigma-Aldrich, Cat. No. K3125).[2][14]

  • Solvent: Dimethyl sulfoxide (DMSO), spectrophotometric grade.

  • Buffer Components: Sodium phosphate monobasic (NaH₂PO₄) and Sodium phosphate dibasic (Na₂HPO₄).

  • Consumables: 96-well clear, flat-bottom microplates; pipette tips; reagent reservoirs.

Experimental Protocols

Preparation of Solutions

Expert Insight: The accuracy of this assay is critically dependent on the precise preparation of reagents. L-DOPA solutions are susceptible to auto-oxidation, which can lead to high background absorbance. Therefore, it is imperative to prepare the L-DOPA working solution immediately before initiating the assay.

  • Phosphate Buffer (50 mM, pH 6.8):

    • Prepare separate stock solutions of 0.5 M NaH₂PO₄ and 0.5 M Na₂HPO₄.

    • To create the 50 mM buffer, mix appropriate volumes of the stock solutions and dilute with deionized water.

    • Adjust the pH to 6.8 using a calibrated pH meter.

    • Store at 4°C.

  • Mushroom Tyrosinase Stock Solution (1000 units/mL):

    • Carefully weigh the lyophilized powder.

    • Reconstitute in ice-cold 50 mM Phosphate Buffer (pH 6.8) to a final concentration of 1000 units/mL.[14]

    • Gently mix by inversion (do not vortex, as this can denature the enzyme).

    • Aliquot into small volumes and store at -20°C. Avoid repeated freeze-thaw cycles.[15]

  • Test Inhibitor Stock Solution (10 mM):

    • Dissolve an accurately weighed amount of 5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one in 100% DMSO to a final concentration of 10 mM.

    • Store at -20°C, protected from light.

  • Kojic Acid Stock Solution (10 mM):

    • Dissolve an accurately weighed amount of Kojic Acid in deionized water or DMSO to a final concentration of 10 mM.[14]

    • Store at -20°C.

  • L-DOPA Stock Solution (10 mM):

    • Immediately before use, dissolve L-DOPA powder in 50 mM Phosphate Buffer (pH 6.8) to a final concentration of 10 mM.[3]

    • Protect from light and use within one hour.

Protocol 1: IC₅₀ Determination

This protocol determines the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Prepare Inhibitor Dilutions:

    • Perform a serial dilution of the 10 mM Test Inhibitor stock solution using 50 mM Phosphate Buffer to achieve a range of concentrations. A common starting point is a 2-fold dilution series.

    • The final concentration in the well will be 1/10th of these working concentrations. Ensure the final DMSO concentration in all wells remains constant and ideally below 1% to prevent solvent interference.[3]

  • Assay Plate Setup:

    • Design a 96-well plate map. Include triplicate wells for each condition:

      • Blank: No enzyme, no inhibitor.

      • Negative Control (100% Activity): Enzyme, no inhibitor (add solvent vehicle, e.g., 1% DMSO).

      • Positive Control: Enzyme + a known concentration of Kojic Acid (e.g., final concentration of 25 µM).

      • Test Inhibitor: Enzyme + each dilution of the test inhibitor.

    • The final volume in each well will be 200 µL.

  • Reaction Assembly:

    • Add 140 µL of 50 mM Phosphate Buffer (pH 6.8) to all wells.

    • Add 20 µL of the appropriate inhibitor dilution, solvent vehicle (for Negative Control), or buffer (for Blank) to the designated wells.[5]

    • Add 20 µL of the Tyrosinase working solution (e.g., diluted to 50 units/mL) to all wells except the Blank wells. Add 20 µL of buffer to the Blank wells instead.[3]

  • Pre-incubation:

    • Gently mix the plate.

    • Incubate the plate at 25°C for 10 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[3][5][16]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the freshly prepared 10 mM L-DOPA solution to all wells.[5]

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 475 nm in kinetic mode, taking readings every 60 seconds for 15-20 minutes.[3]

Figure 2: Experimental workflow for IC₅₀ determination.

Protocol 2: Kinetic Analysis for Inhibition Mechanism

This protocol determines how the inhibitor affects the enzyme (e.g., competitive, non-competitive). It involves measuring reaction rates at multiple substrate and inhibitor concentrations.

  • Experimental Design:

    • Select 3-4 fixed concentrations of the test inhibitor based on its IC₅₀ value (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

    • For each inhibitor concentration, vary the final concentration of the L-DOPA substrate (e.g., 0.25, 0.5, 1.0, 2.0, 4.0 mM).

  • Assay Procedure:

    • Follow the same reaction assembly and measurement steps as in Protocol 1 (Section 4.2).

    • For each fixed inhibitor concentration, run the full set of varying L-DOPA concentrations.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot by plotting 1/V₀ versus 1/[S] (where [S] is the L-DOPA concentration) for each inhibitor concentration.[5][17]

    • Analyze the resulting plot to determine the inhibition type (see Section 5.2).

Data Analysis and Interpretation

IC₅₀ Value Calculation
  • Determine Initial Velocity (V₀):

    • For each kinetic run, plot absorbance vs. time.

    • Identify the initial linear portion of the curve.

    • The slope of this linear portion represents the initial velocity (V₀), typically in units of mOD/min.[5]

  • Calculate Percentage Inhibition:

    • Subtract the V₀ of the Blank from all other V₀ values.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula:[16] % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100 Where V₀_control is the velocity of the negative control (100% activity).

  • Determine IC₅₀:

    • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Use a suitable software package (e.g., GraphPad Prism) to fit the data to a non-linear regression curve (sigmoidal dose-response).

    • The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.[3]

Interpretation of Kinetic Data

The Lineweaver-Burk plot is a powerful tool for visualizing the mechanism of enzyme inhibition.[5][12]

Inhibition TypeLineweaver-Burk Plot DescriptionEffect on VmaxEffect on Km
Competitive Lines intersect on the Y-axis.No changeIncreases
Non-competitive Lines intersect on the X-axis.DecreasesNo change
Uncompetitive Lines are parallel.DecreasesDecreases
Mixed Lines intersect in the second or third quadrant (not on an axis).DecreasesVaries (increase or decrease)

Trustworthiness Note: A self-validating system requires robust controls. The negative control defines the baseline for 0% inhibition, while the positive control (Kojic Acid) confirms the assay's sensitivity to a known competitive inhibitor.[2] If the positive control fails to show significant inhibition, the assay results are invalid and troubleshooting is required.

Quantitative Data Summary (Example)

The following tables provide a template for presenting the results obtained from the protocols.

Table 1: IC₅₀ Value for Tyrosinase Inhibitors

CompoundIC₅₀ (µM) [95% CI]
5-(4-iodobenzylidene)-2-thioxothiazolidin-4-oneExperimental Value
Kojic Acid (Positive Control)Experimental Value (e.g., 15-25 µM)

Table 2: Kinetic Parameters of Tyrosinase Inhibition

Inhibitor ConcentrationApparent Vmax (mOD/min)Apparent Km (mM)Type of Inhibition
0 µM (Control)ValueValueN/A
[Concentration 1]ValueValueDetermined from Plot
[Concentration 2]ValueValue
[Concentration 3]ValueValue

References

  • Understanding Tyrosinase Inhibitors. (2024). 614 Beauty.
  • Application Notes and Protocols for L-DOPA Oxidation Assay with Tyrosinase-IN-8.Benchchem.
  • The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview.PubMed Central.
  • A comprehensive review on tyrosinase inhibitors.PubMed Central.
  • Tyrosinase inhibition assay.Bio-protocol.
  • An Updated Review of Tyrosinase Inhibitors.MDPI.
  • Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts.PubMed Central.
  • On the interpretation of tyrosinase inhibition kinetics.Taylor & Francis Online.
  • Kinetics of Mushroom Tyrosinase Inhibition by Quercetin.CORE.
  • Kinetics Analysis of Tyrosinase.Adam Cap.
  • Application Note: Tyrosinase-IN-8 Enzyme Kinetics Analysis.Benchchem.
  • An In-depth Technical Guide on the Core Mechanisms of Tyrosinase Inhibition.Benchchem.
  • Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods.PubMed Central.
  • Tyrosinase Inhibition Assay.Active Concepts.
  • Tyrosinase Inhibitor Screening Kit (Colorimetric) (MAK257) - Technical Bulletin.Sigma-Aldrich.
  • Tyrosinase Inhibitor Screening Kit (Colorimetric).Biovision.
  • Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications.
  • A novel synthetic compound, (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one (MHY773) inhibits mushroom tyrosinase.
  • Novel Anti-Melanogenic Compounds, (Z)-5-(Substituted Benzylidene)-4-thioxothiazolidin-2-one Derivatives: In Vitro and In Silico Insights.MDPI.
  • Identification of a Novel Class of Anti-Melanogenic Compounds, (Z)-5-(Substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one Derivatives, and Their Reactive Oxygen Species Scavenging Activities.
  • (Z)-5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one.MedChemExpress.

Sources

Method

Application Notes and Protocols for Assessing Cellular Target Engagement of Thiazolidinone Inhibitors

Introduction: The Critical Need for Verifying Target Engagement of Thiazolidinone Inhibitors Thiazolidinones are a versatile class of heterocyclic compounds that have garnered significant attention in drug discovery due...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Verifying Target Engagement of Thiazolidinone Inhibitors

Thiazolidinones are a versatile class of heterocyclic compounds that have garnered significant attention in drug discovery due to their broad spectrum of biological activities.[1] Members of this class have been investigated as inhibitors of various protein kinases, including those involved in cell cycle regulation and signal transduction, as well as modulators of nuclear receptors like peroxisome proliferator-activated receptor-gamma (PPARγ).[2][3][4][5][6] Given this diversity of potential targets, unequivocally demonstrating that a thiazolidinone inhibitor directly interacts with its intended target within the complex milieu of a living cell is a cornerstone of preclinical drug development.[7][8]

This guide provides a detailed overview and actionable protocols for three robust methods to assess the cellular target engagement of thiazolidinone inhibitors: the Cellular Thermal Shift Assay (CETSA), Photo-Affinity Labeling (PAL), and luminescence-based Kinase Activity Assays. Each method offers unique advantages and, when used in concert, can provide a comprehensive and validated understanding of a compound's mechanism of action.

Method 1: Cellular Thermal Shift Assay (CETSA) - The Gold Standard for Intracellular Target Binding

CETSA is a powerful biophysical method that allows for the direct measurement of a compound's binding to its target protein in a native, intracellular environment.[9][10] The principle is based on the ligand-induced thermal stabilization of the target protein.[11] When a thiazolidinone inhibitor binds to its target, it typically increases the protein's resistance to heat-induced denaturation.[12] This change in thermal stability is then quantified to confirm target engagement.

Scientific Rationale

The stability of a protein is intrinsically linked to its conformational state. Ligand binding often locks the protein into a more rigid conformation, increasing the energy required to unfold it. This increased stability is reflected as a higher melting temperature (Tm). CETSA exploits this phenomenon by subjecting cells or cell lysates treated with the inhibitor to a temperature gradient. The amount of soluble, non-denatured protein remaining at each temperature is then measured. A shift in the melting curve to higher temperatures in the presence of the inhibitor is direct evidence of target engagement.[11]

Experimental Workflow

The general workflow for a CETSA experiment is depicted below. This method is label-free, meaning it does not require any modification to the compound or the target protein, which is a significant advantage for preserving native interactions.[11]

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Fractionation cluster_detection Quantification A 1. Cell Culture & Treatment (Thiazolidinone Inhibitor vs. Vehicle) B 2. Harvest & Aliquot Cells A->B C 3. Heat Shock (Apply Temperature Gradient) B->C D 4. Cell Lysis (e.g., Freeze-Thaw) C->D E 5. Separate Soluble & Precipitated Fractions (Centrifugation) D->E F 6. Quantify Soluble Protein (Western Blot, ELISA, or Mass Spec) E->F PAL_Workflow cluster_probe Probe Design & Synthesis cluster_labeling Labeling & Cross-linking cluster_enrichment Enrichment & Identification A 1. Synthesize Photoaffinity Probe (Thiazolidinone analog + Photoreactive group + Tag) B 2. Incubate Probe with Cells or Lysate A->B C 3. UV Irradiation (Covalent Cross-linking) B->C D 4. Cell Lysis (if applicable) C->D E 5. Affinity Purification of Labeled Proteins (e.g., Streptavidin beads for biotin tag) D->E F 6. Protein Identification (SDS-PAGE, Western Blot, or Mass Spectrometry) E->F

Caption: General workflow for a Photo-Affinity Labeling experiment.

Detailed Protocol: In-Cell Photo-Affinity Labeling

Materials:

  • Photoaffinity probe of the thiazolidinone inhibitor

  • Parent thiazolidinone inhibitor (for competition experiments)

  • Cell line of interest

  • UV cross-linking apparatus (e.g., 365 nm lamp)

  • Lysis buffer with protease and phosphatase inhibitors

  • Affinity purification resin (e.g., streptavidin-agarose beads for a biotin tag)

  • Wash buffers

  • Elution buffer

  • Reagents for SDS-PAGE and Western blotting or mass spectrometry

Procedure:

  • Probe Incubation and Competition:

    • Culture cells to the desired confluency.

    • For competition experiments, pre-incubate one set of cells with an excess (e.g., 100-fold) of the parent, non-probe thiazolidinone inhibitor for 1 hour. This will serve as a negative control to identify specific binders.

    • Add the photoaffinity probe to all cell samples (including the competition sample) and incubate for 1-2 hours.

  • UV Cross-linking:

    • Wash the cells with cold PBS to remove the unbound probe.

    • Irradiate the cells with UV light (e.g., 365 nm) on ice for a predetermined time (e.g., 10-30 minutes) to activate the photoreactive group.

  • Lysis and Protein Enrichment:

    • Lyse the cells in a suitable lysis buffer.

    • Clarify the lysate by centrifugation.

    • Incubate the supernatant with the affinity purification resin (e.g., streptavidin beads) overnight at 4°C to capture the probe-protein complexes.

  • Washing and Elution:

    • Wash the resin extensively with wash buffers to remove non-specifically bound proteins.

    • Elute the captured proteins from the resin.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by silver staining or Coomassie blue. Specific target proteins should appear as distinct bands in the probe-treated sample but be significantly reduced or absent in the competition sample.

    • For protein identification, excise the specific bands and analyze them by mass spectrometry. Alternatively, the entire eluate can be subjected to proteomic analysis.

Data Interpretation and Validation

The primary evidence for direct target engagement is the identification of proteins that are specifically labeled by the probe and where this labeling is competed away by the parent inhibitor.

ParameterTypical RangeSignificance
Probe Concentration 1 - 10 µMSufficient for target binding without excessive non-specific labeling
Competitor Concentration 100 - 1000 µMTo ensure saturation of the specific binding site
UV Wavelength 350 - 365 nmTo activate common photoreactive groups like diazirines and benzophenones
UV Irradiation Time 10 - 30 minTo achieve efficient cross-linking without causing excessive cell damage

Validation:

  • Competition Experiment: This is the most crucial control. A true target's labeling will be diminished in the presence of excess unlabeled inhibitor.

  • No UV Control: Samples not exposed to UV light should show no covalent labeling.

  • Probe Activity: The biological activity of the photoaffinity probe should be confirmed to be comparable to the parent compound.

Method 3: Luminescence-Based Kinase Activity Assays - Functional Confirmation of Engagement

Since many thiazolidinone derivatives are designed as kinase inhibitors, assessing their impact on the catalytic activity of their target kinase in a cellular context provides functional evidence of target engagement. [5][13][14]Luminescence-based assays, such as Promega's Kinase-Glo® and ADP-Glo™, are highly sensitive and amenable to high-throughput screening. [15]

Scientific Rationale

Kinases catalyze the transfer of a phosphate group from ATP to a substrate, producing ADP. [15]* Kinase-Glo® Assay: This assay quantifies the amount of ATP remaining after the kinase reaction. A potent inhibitor will block ATP consumption, resulting in a high luminescent signal. The signal is inversely proportional to kinase activity. [15]* ADP-Glo™ Assay: This assay measures the amount of ADP produced during the kinase reaction. An effective inhibitor will reduce ADP production, leading to a low luminescent signal. The signal is directly proportional to kinase activity. [15] By treating cells with a thiazolidinone inhibitor and then measuring the activity of the target kinase in the cell lysate, one can determine the inhibitor's functional effect on its target.

Experimental Workflow

KinaseAssay_Workflow cluster_treatment Cell Treatment & Lysis cluster_reaction Kinase Reaction cluster_detection Luminescence Detection A 1. Treat Cells with Thiazolidinone Inhibitor B 2. Lyse Cells to Release Kinase A->B C 3. Add Kinase Substrate and ATP B->C D 4. Incubate to Allow Kinase Reaction C->D E 5. Add Glo™ Reagent (Converts ATP or ADP to Light) D->E F 6. Measure Luminescence E->F

Caption: Workflow for a luminescence-based kinase activity assay. [15]

Detailed Protocol: Cellular Kinase Activity Assay using ADP-Glo™

Materials:

  • Cell line expressing the target kinase

  • Thiazolidinone inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase-specific substrate peptide

  • White, opaque 96- or 384-well assay plates

  • Luminometer

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in a multi-well plate and treat with a serial dilution of the thiazolidinone inhibitor for a desired period.

    • Lyse the cells according to the assay kit's instructions to release the intracellular contents, including the target kinase.

  • Kinase Reaction:

    • Transfer the cell lysate to a white assay plate.

    • Initiate the kinase reaction by adding the kinase substrate and ATP.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

Data Interpretation and Validation

The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. The data should be plotted as kinase activity versus inhibitor concentration to determine an IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

ParameterTypical RangeSignificance
Inhibitor Concentration 0.1 nM - 100 µMTo determine the IC50 value
Cell Lysate Amount As per kit recommendationsTo ensure the kinase is in the linear range of the assay
Substrate/ATP Conc. As per kit recommendationsTo optimize the kinase reaction
Reaction Time 30 - 60 minTo allow for sufficient product formation

Validation:

  • Positive Control: A known inhibitor of the target kinase should show a dose-dependent decrease in signal.

  • Negative Control: A compound known not to inhibit the kinase should have no effect on the signal.

  • Z'-factor: For high-throughput applications, calculate the Z'-factor to assess the quality and robustness of the assay.

Conclusion: An Integrated Approach to Target Engagement

Confirming the cellular target engagement of thiazolidinone inhibitors is a non-negotiable step in their development as therapeutic agents. No single method tells the whole story. The Cellular Thermal Shift Assay provides direct evidence of binding in an unperturbed cellular environment. Photo-Affinity Labeling can definitively identify the direct binding partners, which is crucial for novel compounds. Finally, functional assays, such as luminescence-based kinase assays, confirm that this binding translates into a measurable effect on the target's activity. By employing these methods in a strategic and integrated manner, researchers can build a robust and compelling case for the mechanism of action of their thiazolidinone inhibitors, paving the way for successful drug development.

References

  • Vertex AI Search. (n.d.). CETSA.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
  • UIC Indigo. (n.d.). Time-gated luminescence microscopy with responsive nonmetal probes for mapping activity of protein kinases in living cells.
  • PMC - NIH. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
  • PMC - PubMed Central. (n.d.). Photoaffinity labeling in target- and binding-site identification.
  • PubMed. (n.d.). Photo-affinity labeling strategies in identifying the protein ligands of bioactive small molecules: examples of targeted synthesis of drug analog photoprobes.
  • SciLifeLab Publications. (2016). Early Perspective: Microplate Applications of the Cellular Thermal Shift Assay (CETSA).
  • Benchchem. (n.d.). A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs.
  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
  • PubMed. (n.d.). The mode of action of thiazolidinediones.
  • Australian Prescriber - Therapeutic Guidelines. (2004). Thiazolidinediones - mechanisms of action.
  • Encyclopedia MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione.
  • ACS Publications. (2020). Importance of Quantifying Drug-Target Engagement in Cells.
  • AZoNetwork. (2025). Redefining target engagement with new strategies in drug discovery.
  • PubMed. (n.d.). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review.
  • PMC - PubMed Central. (n.d.). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome.
  • PubMed. (1990). Thiazolidine-diones. Biochemical and biological activity of a novel class of tyrosine protein kinase inhibitors.
  • NIH. (n.d.). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics.
  • SpringerLink. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
  • PubMed Central. (n.d.). Use of the Novel Plk1 Inhibitor ZK-Thiazolidinone to Elucidate Functions of Plk1 in Early and Late Stages of Mitosis.

Sources

Application

Application Notes and Protocols for the Synthesis of 5-Benzylidene Rhodanines via Knoevenagel Condensation

This guide provides a comprehensive overview and detailed protocol for the synthesis of 5-benzylidene rhodanines, a class of heterocyclic compounds with significant therapeutic potential.[1] This document is intended for...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocol for the synthesis of 5-benzylidene rhodanines, a class of heterocyclic compounds with significant therapeutic potential.[1] This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to synthesize these molecules for further investigation.

Introduction: The Significance of 5-Benzylidene Rhodanines

5-Benzylidene rhodanines are heterocyclic compounds featuring a rhodanine core substituted at the 5-position with a benzylidene group.[1] This structural motif is a "privileged scaffold" in medicinal chemistry, meaning it is a versatile framework that can be modified to interact with a variety of biological targets.[2] Consequently, derivatives of 5-benzylidene rhodanine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial (antibacterial and antifungal), and antiviral properties.[1][3][4] Their mechanism of action often involves the inhibition of critical enzymes or the modulation of key signaling pathways, making them highly attractive candidates for drug discovery and development.[1][5]

The primary synthetic route to 5-benzylidene rhodanines is the Knoevenagel condensation, a reliable and versatile carbon-carbon bond-forming reaction.[1][6] This protocol will detail a standard, efficient method for this synthesis, along with insights into the underlying chemistry and potential modifications.

The Knoevenagel Condensation: A Mechanistic Overview

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. In the synthesis of 5-benzylidene rhodanines, the active methylene group is on the rhodanine ring, and the carbonyl compound is a substituted or unsubstituted benzaldehyde.

The reaction is typically base-catalyzed. The base abstracts a proton from the active methylene group of the rhodanine, creating a highly nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product, the 5-benzylidene rhodanine. The choice of base and solvent can significantly influence the reaction rate and yield.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Rhodanine Rhodanine Enolate Rhodanine Enolate Rhodanine->Enolate Base (Proton Abstraction) Benzaldehyde Benzaldehyde Adduct Aldol Adduct Intermediate Base Base (e.g., Piperidine) Enolate->Adduct Nucleophilic Attack Product 5-Benzylidene Rhodanine Adduct->Product Dehydration Water Water

Caption: Mechanism of the base-catalyzed Knoevenagel condensation for 5-benzylidene rhodanine synthesis.

Experimental Protocol: Synthesis of 5-(4-Chlorobenzylidene)rhodanine

This protocol details the synthesis of a specific derivative, 5-(4-chlorobenzylidene)rhodanine, as a representative example. The principles can be readily adapted for other substituted benzaldehydes.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Mass (g)Volume (mL)Equivalents
Rhodanine133.19101.33-1.0
4-Chlorobenzaldehyde140.57101.41-1.0
Piperidine85.151-0.10.1
Ethanol46.07--30-
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

  • TLC plates (silica gel) and developing chamber

Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add rhodanine (1.33 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol).

  • Solvent Addition: Add 30 mL of ethanol to the flask and stir the mixture to dissolve the solids.

  • Catalyst Addition: Add piperidine (0.1 mL, 1 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) with constant stirring for 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3). The product spot should be significantly less polar than the starting materials.

  • Workup and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel and wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven to obtain the final 5-(4-chlorobenzylidene)rhodanine as a yellow solid.

Workflow A 1. Add Rhodanine and 4-Chlorobenzaldehyde to Flask B 2. Add Ethanol and Stir A->B C 3. Add Piperidine (Catalyst) B->C D 4. Heat to Reflux (2-4 hours) C->D E 5. Monitor by TLC D->E F 6. Cool to Room Temperature E->F Reaction Complete G 7. Collect Precipitate by Filtration F->G H 8. Wash with Cold Ethanol G->H I 9. Dry in Vacuum Oven H->I J Final Product: 5-(4-Chlorobenzylidene)rhodanine I->J

Caption: Experimental workflow for the synthesis of 5-(4-chlorobenzylidene)rhodanine.

Variations and Considerations

The described protocol is a general and robust method. However, several variations can be employed to optimize the reaction for different substrates or to align with green chemistry principles.

  • Catalysts: While piperidine is a common and effective base catalyst, other options include ammonium acetate, sodium acetate in acetic acid, or glycine.[2][7] In recent years, ionic liquids and solid-supported catalysts have been explored as environmentally friendly alternatives.[7][8]

  • Solvents: Ethanol is a widely used solvent due to its ability to dissolve the reactants and its appropriate boiling point. Other alcohols, such as methanol or isopropanol, can also be used.[3] Solvent-free conditions, often coupled with microwave irradiation, have been reported to provide rapid and efficient synthesis.[8]

  • Reaction Conditions: The reaction time and temperature may need to be adjusted depending on the reactivity of the specific benzaldehyde used. Electron-withdrawing groups on the benzaldehyde generally lead to faster reaction rates, while electron-donating groups may require longer reaction times or higher temperatures.

  • Purification: For many derivatives, precipitation upon cooling followed by washing is sufficient to obtain a pure product. However, if impurities persist, recrystallization or column chromatography may be necessary.

Troubleshooting

  • Low Yield: If the yield is low, ensure all reagents are pure and dry. The reaction time can be extended, or a stronger base might be necessary.

  • Incomplete Reaction: If TLC indicates the presence of significant amounts of starting material after the designated reaction time, consider increasing the amount of catalyst or the reaction temperature.

  • Side Product Formation: The formation of side products is generally minimal in this reaction. If observed, purification by column chromatography is the most effective solution.

Conclusion

The Knoevenagel condensation provides a straightforward and efficient method for the synthesis of 5-benzylidene rhodanines. This class of compounds continues to be of great interest in medicinal chemistry due to their diverse biological activities. The protocol and insights provided in this guide offer a solid foundation for researchers to synthesize these valuable molecules for further investigation in the pursuit of novel therapeutics.

References

  • Synthesis of rhodanine derivatives via Knoevenagel condensation - ResearchGate. [Link]

  • A Rapid and Green Procedure for the Synthesis of 5- Arylidene Rhodanine Derivatives - ResearchGate. [Link]

  • Proposed mechanism for the synthesis of rhodanine-based amides 5 - ResearchGate. [Link]

  • Discovery of novel 5-benzylidenerhodanine and 5-benzylidenethiazolidine-2,4-dione inhibitors of MurD ligase - PubMed. [Link]

  • CuFe2O4 NPs Mediated Green Synthesis of 5-arylidene Rhodanine Derivatives in Water and their Protective Effects in Terms of Oxid - MDPI. [Link]

  • Green synthesis of 5-benzylidene rhodanine derivatives catalyzed by 1-butyl-3-methyl imidazolium hydroxide in water - ResearchGate. [Link]

  • Environmentally Benign Synthesis of 5-Arylidene-Rhodanine Derivatives in Room Temperature Diisopropyl Ethyl Ammonium Acetate - Scholars Research Library. [Link]

  • Synthesis and Characterization of (Z)-5-Arylmethylidene-rhodanines with Photosynthesis-Inhibiting Properties - PMC - NIH. [Link]

  • TSIL-catalyzed reaction of rhodanine with ketones. - ResearchGate. [Link]

  • ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5- BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES - Semantic Scholar. [Link]

  • Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives - MDPI. [Link]

  • (PDF) DESIGN, SYNTHESIS AND ANTIMICROBIAL STUDIES OF 5-BENZYLIDENE SUBSTITUTED RHODANINE CONTAINING HETEROCYCLES - ResearchGate. [Link]

  • Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]

  • (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION - ResearchGate. [Link]

Sources

Method

Practical Guide for Handling and Dissolving 5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one for Bioassays

Introduction: Navigating the Potential and Pitfalls of a Promising Scaffold 5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one is a member of the rhodanine family of heterocyclic compounds, a scaffold that has garnered sign...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Potential and Pitfalls of a Promising Scaffold

5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one is a member of the rhodanine family of heterocyclic compounds, a scaffold that has garnered significant attention in drug discovery for its diverse biological activities, including antibacterial and enzyme inhibitory properties.[1] This application note provides a comprehensive, practical guide for researchers, scientists, and drug development professionals on the effective handling, dissolution, and use of 5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one in biological assays.

A critical consideration when working with rhodanine-based compounds is their classification as Pan-Assay Interference Compounds (PAINS).[2][3][4] PAINS are molecules that can exhibit non-specific activity in a wide range of assays, leading to false-positive results. This guide will address these challenges head-on, providing protocols that not only ensure the proper solubilization of this compound but also incorporate self-validating systems to mitigate the risks associated with PAINS.

Physicochemical Properties and Safe Handling

Proper handling and storage are paramount to maintaining the integrity of 5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one. The following table summarizes its key physicochemical properties.

PropertyValueSource/Comment
Molecular Formula C₁₀H₆INOS₂PubChem
Molecular Weight 347.19 g/mol PubChem
Appearance Typically a yellow to orange solidGeneral observation for this class of compounds.
CAS Number 90947-00-5EIE CHEMICALS[1]

Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the solid compound or its solutions.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at 4°C is recommended.

Solubility and Stock Solution Preparation: A Data-Driven Approach

The poor aqueous solubility of many rhodanine derivatives is a primary challenge in their biological evaluation.[5] Based on extensive literature review for this class of compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

Solubility Profile:

SolventSolubilityRecommendation for Bioassays
Dimethyl Sulfoxide (DMSO) Highly SolubleRecommended for primary stock solutions.
Ethanol Sparingly SolubleMay be used for intermediate dilutions, but precipitation risk is higher.
Methanol Sparingly SolubleSimilar to ethanol, use with caution.
Water InsolubleNot suitable for initial dissolution.
Aqueous Buffers (e.g., PBS) InsolubleFinal assay concentrations should contain a low percentage of DMSO to maintain solubility.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh out 3.47 mg of 5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one.

  • Dissolution: Add 1 mL of anhydrous, research-grade DMSO to the solid compound.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat. Visually inspect the solution to ensure complete dissolution.

  • Storage of Stock Solution: Aliquot the 10 mM stock solution into smaller volumes in tightly sealed, low-retention microcentrifuge tubes. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Experimental Workflow for Bioassay Preparation

The following diagram illustrates the recommended workflow for preparing 5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one for a typical cell-based or biochemical assay.

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solutions cluster_2 Bioassay weigh Weigh Solid Compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex store_stock Store at -20°C / -80°C vortex->store_stock thaw Thaw Stock Aliquot store_stock->thaw intermediate_dilution Prepare Intermediate Dilutions (e.g., in DMSO or Ethanol) thaw->intermediate_dilution final_dilution Prepare Final Working Solution in Assay Buffer intermediate_dilution->final_dilution add_to_assay Add to Assay Plate final_dilution->add_to_assay incubate Incubate add_to_assay->incubate readout Measure Assay Readout incubate->readout

Caption: Workflow for preparing 5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one for bioassays.

Application in a Biologically Relevant Context: Inhibition of the NF-κB Signaling Pathway

Rhodanine derivatives have been identified as inhibitors of IκB kinase β (IKKβ), a critical enzyme in the canonical NF-κB signaling pathway.[2][3][6] The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival, and its dysregulation is implicated in numerous diseases.[7][8][9]

Simplified NF-κB Signaling Pathway and the Role of IKKβ:

G cluster_pathway NF-κB Signaling Pathway stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Cell Surface Receptor stimuli->receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) receptor->IKK_complex activates IkappaB IκBα IKK_complex->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB sequesters in cytoplasm nucleus Nucleus NFkappaB->nucleus translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression activates inhibitor 5-(4-iodobenzylidene)- 2-thioxothiazolidin-4-one inhibitor->IKK_complex inhibits

Caption: Inhibition of the NF-κB pathway by targeting IKKβ.

Protocol: Cell-Based NF-κB Reporter Assay

This protocol describes a general method for evaluating the inhibitory activity of 5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one on the NF-κB pathway using a commercially available reporter cell line.

Materials:

  • HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • 5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one stock solution (10 mM in DMSO)

  • Luciferase assay reagent

  • White, opaque 96-well microplates

Procedure:

  • Cell Seeding: Seed HEK293-NF-κB reporter cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM stock solution in DMEM to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50 µM). The final DMSO concentration in all wells should be kept constant and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Add 1 µL of the diluted compound solutions to the respective wells. Include a vehicle control (0.5% DMSO in DMEM) and a positive control (a known NF-κB inhibitor).

  • Stimulation: After 1 hour of pre-incubation with the compound, stimulate the cells by adding 10 ng/mL of TNF-α to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luciferase signal of the compound-treated wells to the vehicle control.

    • Plot the normalized luciferase activity against the compound concentration and determine the IC₅₀ value.

Addressing the PAINS Liability: Essential Control Experiments

Given that rhodanine derivatives are known PAINS, it is crucial to perform control experiments to validate any observed inhibitory activity.

Recommended Control Experiments:

Control ExperimentPurpose
Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) To ensure that the observed inhibition of the reporter signal is not due to general cytotoxicity. Run in parallel with the primary assay using the same cell line and compound concentrations.
Counter-Screen with a Different Reporter Gene Use a cell line with a constitutively active reporter (e.g., CMV-luciferase) to check for non-specific inhibition of the reporter enzyme or the detection chemistry.
Assay with a Structurally Related but Inactive Compound If available, test a close analog of the compound that is known to be inactive against the target. This helps to establish a structure-activity relationship (SAR).
Biochemical Assay with Purified IKKβ To confirm direct inhibition of the target enzyme in a cell-free system. This helps to rule out off-target effects within the cell.

Conclusion

5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one represents a compound with potential for biological investigation, particularly as an inhibitor of the NF-κB signaling pathway. However, its rhodanine scaffold necessitates a cautious and rigorous experimental approach. By following the detailed protocols for handling, dissolution, and, most importantly, incorporating the recommended control experiments to address its PAINS liability, researchers can generate reliable and interpretable data, unlocking the true therapeutic potential of this and other rhodanine-based molecules.

References

  • Song, H., et al. (2012). Discovery of potent and selective rhodanine type IKKβ inhibitors by hit-to-lead strategy. Bioorganic & Medicinal Chemistry Letters, 22(17), 5549-5553. Available at: [Link]

  • Zhang, J., et al. (2022). IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. Acta Pharmaceutica Sinica B, 12(10), 3817-3841. Available at: [Link]

  • Song, H., et al. (2012). Discovery of potent and selective rhodanine type IKKβ inhibitors by hit-to-lead strategy. Semantic Scholar. Available at: [Link]

  • Tomašić, T., & Peterlin Mašič, L. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. PubMed. Available at: [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Available at: [Link]

  • Gomha, S. M., et al. (2017). Sonochemical degradation of Rhodamine B in aqueous phase: Effects of additives. Ultrasonics Sonochemistry, 39, 677-683. Available at: [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(1), 3-5. Available at: [Link]

  • El-Sayed, M. A., et al. (2024). Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor. ACS Omega. Available at: [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. PMC. Available at: [Link]

  • S. Al-Otaibi, A., et al. (2020). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2009). Degradation of rhodamine B in aqueous solution by using swirling jet-induced cavitation combined with H2O2. ResearchGate. Available at: [Link]

  • El-Sayed, M. A., et al. (2024). Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor. PubMed Central. Available at: [Link]

  • Abdel-rahman, A. A.-H., et al. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. ACS Omega. Available at: [Link]

  • EIE CHEMICALS. 5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one. Available at: [Link]

  • Waisser, K., et al. (2001). Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids. Molecules, 6(10), 827-841. Available at: [Link]

  • Swain, B., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 27(22), 8028. Available at: [Link]

  • Mohammadian, F., et al. (2021). Inhibition of NF-кB Expression in LPS-Induced RAW264.7 Macrophage Cells by a Thiazolidinone Derivative. Avicenna Journal of Medical Biochemistry, 9(2), 79-84. Available at: [Link]

  • Mulero, M. C., et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International Journal of Molecular Sciences, 23(15), 8223. Available at: [Link]

  • Parvez, S., et al. (2012). Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes. Oxidative Medicine and Cellular Longevity, 2012, 845623. Available at: [Link]

  • S. Al-Otaibi, A., et al. (2014). Synthesis and Structural Determination of Novel 5-Arylidene-3-N(2-alkyloxyaryl)-2-thioxothiazolidin-4-ones. Molecules, 19(10), 15486-15501. Available at: [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]

  • Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(11), 4235-4246. Available at: [Link]

  • Xia, Y., et al. (2021). Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study. Signal Transduction and Targeted Therapy, 6(1), 301. Available at: [Link]

  • Tomašić, T., & Peterlin Mašič, L. (2012). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. ResearchGate. Available at: [Link]

  • Kaminskyy, D., & Lesyk, R. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert Opinion on Drug Discovery, 12(10), 1001-1014. Available at: [Link]

  • Li, Y., et al. (2013). Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide. Journal of Chemical & Engineering Data, 58(7), 1894-1896. Available at: [Link]

  • Klym, O., et al. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 26(21), 6430. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one

Welcome to the technical support center for the synthesis of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important rhodanine derivative. As your dedicated application scientist, I have structured this document to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and achieve robust, reproducible results.

The synthesis of 5-arylidene-2-thioxothiazolidin-4-ones is primarily achieved through the Knoevenagel condensation, a reliable C-C bond-forming reaction between an active methylene compound (rhodanine) and a carbonyl compound (4-iodobenzaldehyde).[1][2] While straightforward in principle, the reaction's efficiency is highly sensitive to several parameters. This guide will address these variables in a practical, problem-solving format.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and challenges encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the most common culprits?

Low yield in a Knoevenagel condensation is a frequent issue stemming from several potential factors.[3] The primary areas to investigate are:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. The base catalyst must be strong enough to deprotonate the rhodanine methylene group but not so strong that it promotes self-condensation of the 4-iodobenzaldehyde.[3]

  • Reaction Equilibrium: The condensation produces water as a byproduct.[4] In a closed system, the accumulation of water can shift the equilibrium back towards the reactants, thus lowering the conversion rate.[4]

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time or inadequate temperature. Monitoring the reaction via Thin-Layer Chromatography (TLC) is essential.[3]

  • Poor Reagent Quality: Impurities in either the 4-iodobenzaldehyde or the rhodanine can inhibit the reaction or lead to unwanted side products.

Q2: How do I choose the right catalyst and solvent system?

The catalyst and solvent work in concert, and the optimal choice depends on your desired reaction conditions (e.g., conventional heating vs. microwave, green chemistry principles).

  • Classical Approach: A widely cited method involves using sodium acetate as the catalyst in glacial acetic acid as the solvent, typically under reflux.[5][6] This system is effective and straightforward.

  • Weak Organic Bases: Catalysts like piperidine or pyridine in a solvent such as ethanol are also common.[3][6]

  • Green Chemistry Approaches: For more environmentally benign syntheses, consider using water as a solvent. This requires a water-tolerant catalyst. Diammonium hydrogen phosphate ((NH₄)₂HPO₄) has been shown to be highly effective in water at elevated temperatures (e.g., 90°C), offering high yields and simple work-up.[6][7] Alum has also been used successfully in water, especially under microwave irradiation.[8]

Q3: My product is impure after filtration. What are the likely side products and how can I improve purity?

The primary impurity is often unreacted starting material. If the reaction is pushed too hard (e.g., excessively high temperatures or long reaction times), side reactions can occur. The most common purification method is recrystallization. Ethanol is frequently a suitable solvent for recrystallizing 5-arylidenerhodanine derivatives.[8] After filtration, wash the crude solid with cold water and then with a small amount of cold ethanol to remove soluble impurities before proceeding to full recrystallization.

Q4: How can I be sure I have synthesized the correct (Z)-isomer?

The Knoevenagel condensation of rhodanine derivatives with aromatic aldehydes predominantly yields the more thermodynamically stable (Z)-isomer.[5][9] This can be confirmed using ¹H NMR spectroscopy. The vinylic proton of the exocyclic double bond (=CH-Ar) will appear as a characteristic singlet in the aromatic region of the spectrum, typically between δ 7.1 and 7.9 ppm.[8]

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to diagnosing and solving specific experimental failures.

Issue 1: Very Low or No Product Formation

If TLC analysis shows mostly starting materials even after a prolonged reaction time, a fundamental component of the reaction is likely failing.

G cluster_start cluster_catalyst Catalyst Check cluster_conditions Reaction Conditions cluster_water Water Removal cluster_end start Start: Low Yield Observed cat_check Is the catalyst appropriate and active? start->cat_check cat_action Action: - Use a fresh, appropriate catalyst (e.g., NaOAc, (NH₄)₂HPO₄). - Check catalyst loading (typically 10-20 mol%). cat_check->cat_action No cond_check Are temperature and time sufficient? cat_check->cond_check Yes cat_sol_yes Yes cat_sol_no No cat_action->cond_check cond_action Action: - Increase temperature (e.g., to reflux). - Extend reaction time. - Monitor closely with TLC. cond_check->cond_action No water_check Is water byproduct inhibiting equilibrium? cond_check->water_check Yes cond_sol_yes Yes cond_sol_no No cond_action->water_check water_action Action: - If using a non-aqueous solvent (e.g., toluene), use a Dean-Stark apparatus. - If in water, ensure temperature is high enough to drive the reaction forward. water_check->water_action Yes end_node Problem Resolved water_check->end_node No water_sol_yes Yes water_sol_no No water_action->end_node

Caption: Troubleshooting Decision Tree for Low Yield.

Issue 2: Reaction Stalls or is Sluggish

If the reaction starts but fails to proceed to completion, consider the following:

  • Reversibility: As mentioned, water production can stall the reaction. If you are using a solvent like toluene, employing a Dean-Stark apparatus to azeotropically remove water can dramatically improve yields.[3][4]

  • Reagent Solubility: Ensure all reagents are adequately soluble in the chosen solvent at the reaction temperature. If a reagent is only partially soluble, the effective concentration in the solution will be low, leading to a slow reaction rate.

  • Catalyst Deactivation: The catalyst may be consumed by acidic impurities in the starting materials or solvent. Using freshly purified reagents and anhydrous solvents (for non-aqueous reactions) is recommended.

Optimized Experimental Protocol

This protocol is based on a green, efficient method using an inorganic catalyst in water, which simplifies work-up and avoids volatile organic solvents.

Objective: To synthesize (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one with high yield and purity.

Materials:

  • 4-Iodobenzaldehyde

  • Rhodanine (2-Thioxothiazolidin-4-one)

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-iodobenzaldehyde (1.0 eq), rhodanine (1.0 eq), and diammonium hydrogen phosphate (0.1 eq, 10 mol%).[6]

  • Solvent Addition: Add deionized water to the flask (approx. 5-10 mL per mmol of aldehyde).

  • Heating: Heat the mixture to 90-100°C with vigorous stirring.[6][7] The mixture may be heterogeneous initially.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 30-60 minutes, as indicated by the disappearance of the aldehyde spot.[6]

  • Work-up: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove the catalyst and any other water-soluble impurities.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one as a crystalline solid.[8] Dry the final product under vacuum.

Quantitative Data Summary
ParameterValue/ConditionRationaleReference
Reactant Ratio 1:1 (Aldehyde:Rhodanine)Ensures complete consumption of both starting materials.[6]
Catalyst (NH₄)₂HPO₄Inexpensive, non-toxic, and highly effective in water.[6][7]
Catalyst Loading 10 mol%Sufficient to catalyze the reaction efficiently without requiring excess.[6]
Solvent WaterEnvironmentally benign, simplifies workup.[6][10]
Temperature 90-100 °CProvides sufficient energy to overcome the activation barrier and drives the reaction to completion.[6]
Reaction Time 30-60 minRapid conversion under these conditions.[6]
Expected Yield >90%This method is reported to be highly efficient.[6][7]

Reaction Mechanism

The synthesis proceeds via a base-catalyzed Knoevenagel condensation mechanism.

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Rhodanine Rhodanine (Active Methylene) Enolate Rhodanine Enolate (Nucleophile) Rhodanine->Enolate  Base (B:) Enolate->Rhodanine  BH+ Enolate_2 Rhodanine Enolate Aldol_Adduct Aldol Addition Intermediate Enolate_2->Aldol_Adduct Aldehyde 4-Iodobenzaldehyde (Electrophile) Aldehyde->Aldol_Adduct Aldol_Adduct_2 Aldol Addition Intermediate Product (Z)-Product + H₂O Aldol_Adduct_2->Product  -H₂O

Caption: Knoevenagel Condensation Mechanism.

  • Enolate Formation: The base catalyst abstracts an acidic proton from the methylene group (C5) of the rhodanine ring, forming a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 4-iodobenzaldehyde, forming a tetrahedral intermediate (an aldol addition product).[11]

  • Dehydration: This intermediate rapidly undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated carbonyl system of the final product.

By understanding these principles and following the structured troubleshooting guide, you will be well-equipped to optimize the synthesis of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one, leading to higher yields and improved purity in your research and development efforts.

References

  • Der Pharma Chemica. (n.d.). Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of rhodanine derivatives via Knoevenagel condensation. Retrieved from [Link]

  • MDPI. (2024). CuFe2O4 NPs Mediated Green Synthesis of 5-arylidene Rhodanine Derivatives in Water and their Protective Effects in Terms of Oxid. Retrieved from [Link]

  • Zenodo. (2025). Recent Progress in the Synthesis and Reaction of Rhodanine: A Mini-Review. Retrieved from [Link]

  • Scholars Research Library. (2023). Environmentally Benign Synthesis of 5-Arylidene-Rhodanine Derivatives in Room Temperature Diisopropyl Ethyl Ammonium Acetate. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). A Simple and Green Procedure for the Synthesis of 5-Arylidenerhodanines Catalyzed by Diammonium Hydrogen Phosphate in Water. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Catalyst-Free Synthesis of Highly Biologically Active 5-Arylidene Rhodanine and 2,4-Thiazolidinedione Derivatives Using Aldonitrones in Polyethylene Glycol. Retrieved from [Link]

  • ResearchGate. (2025). A Simple and Green Procedure for the Synthesis of 5-Arylidenerhodanines Catalyzed by Diammonium Hydrogen Phosphate in Water. Retrieved from [Link]

  • MDPI. (n.d.). Novel Anti-Melanogenic Compounds, (Z)-5-(Substituted Benzylidene)-4-thioxothiazolidin-2-one Derivatives: In Vitro and In Silico Insights. Retrieved from [Link]

  • MDPI. (2024). Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A. Retrieved from [Link]

  • ResearchGate. (2025). Convenient Synthesis of 5-Arylidene-2-imino-4-thiazolidinone Derivatives Using Microwave Irradiation. Retrieved from [Link]

  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 5-Benzylidene-2-thioxothiazolidin-4-one Derivatives

Here is the technical support center for troubleshooting poor solubility of 5-benzylidene-2-thioxothiazolidin-4-one derivatives. Welcome to the technical support resource for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for troubleshooting poor solubility of 5-benzylidene-2-thioxothiazolidin-4-one derivatives.

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-benzylidene-2-thioxothiazolidin-4-one derivatives. This class of compounds, while promising for a variety of therapeutic applications, frequently presents significant challenges related to poor aqueous solubility.[1][2] This guide provides a structured, question-and-answer-based approach to diagnose, troubleshoot, and overcome these solubility issues, ensuring the accuracy and success of your experiments.

Section 1: Foundational Concepts - Why Is My Compound Insoluble?

Understanding the root cause of poor solubility is the first step toward finding a viable solution. This section addresses the fundamental physicochemical properties of this compound class.

FAQ: What are the intrinsic properties of 5-benzylidene-2-thioxothiazolidin-4-one derivatives that lead to poor solubility?

The poor aqueous solubility of these derivatives is typically not due to a single factor, but a combination of their structural characteristics:

  • Hydrophobic Core: The core structure, consisting of a fused thiazolidinone and a benzylidene ring system, is predominantly non-polar and lipophilic. This inherent hydrophobicity makes it energetically unfavorable for the molecule to interact with polar water molecules.

  • Molecular Planarity & Crystal Lattice Energy: The planar nature of the benzylidene-thiazolidinone scaffold allows for efficient packing in the solid state. This can lead to a highly stable crystal lattice with strong intermolecular forces (pi-pi stacking). A significant amount of energy is then required to break this lattice apart during dissolution, resulting in low solubility.[3]

  • Ionization Potential (pKa): Many derivatives are weak acids due to the N-H proton on the thiazolidinone ring.[4] In its neutral, non-ionized form, the molecule is significantly less soluble than its charged, ionized counterpart. The solubility is therefore highly dependent on the pH of the surrounding medium.[5][6]

G Sol Poor Aqueous Solubility Factors Key Influencing Factors Sol->Factors pKa pH and pKa (Ionization State) Factors->pKa SolidState Solid-State Properties (Crystal Lattice Energy, Polymorphism) Factors->SolidState ParticleSize Particle Size & Surface Area (Dissolution Rate) Factors->ParticleSize Structure Molecular Structure (Lipophilicity, H-Bonding) Factors->Structure

Caption: Core factors governing the solubility of drug candidates.

FAQ: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiment?

Distinguishing between these two concepts is critical for designing meaningful experiments and interpreting results correctly.[7]

  • Kinetic Solubility refers to the concentration of a compound that dissolves in a given time under specific, non-equilibrium conditions. It essentially measures the rate of dissolution. This is what is often observed in high-throughput screening or when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[7] Precipitation in this scenario indicates that the dissolution rate is slower than the rate of aggregation.

  • Thermodynamic Solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. At this point, the rates of dissolution and precipitation are equal. This is the true, intrinsic solubility of the compound under those conditions (e.g., specific pH, temperature).[7][8]

The key takeaway is that an observed precipitate (a kinetic issue) does not mean the compound is completely insoluble. It means the concentration you are attempting to use exceeds its solubility limit under those specific experimental conditions. Your goal is often to find a formulation that keeps the compound in solution at the desired concentration for the duration of the experiment.

Section 2: Initial Diagnosis & Troubleshooting

This section provides actionable steps to take when you first encounter a solubility problem.

FAQ: My compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer. What's happening and what are the immediate steps?

This is a very common issue known as "solvent shock" or "crashing out."[9] Your compound is highly soluble in 100% DMSO, a strong organic solvent. When this stock solution is diluted into an aqueous medium (like PBS or cell culture media), the solvent environment changes abruptly from being predominantly organic to overwhelmingly aqueous. The water cannot maintain the solubility of the hydrophobic compound, causing it to precipitate out of the solution.[9]

Immediate Troubleshooting Steps:

  • Visual Confirmation: Confirm the presence of a precipitate. Look for any cloudiness, turbidity, or visible solid particles against a dark background. Do not proceed with the experiment if a precipitate is visible, as the true concentration of your dissolved compound is unknown.[9]

  • Check Final Solvent Concentration: Calculate the final percentage of DMSO in your working solution. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity, with some sensitive cell lines requiring levels as low as 0.1%.[9] If your concentration is too high, it may be a confounding factor in your experiment.

  • Determine Maximum Solubility: The most crucial next step is to determine the actual solubility limit of your compound in your final experimental buffer. This can be achieved with a simple kinetic solubility assessment.[9]

Caption: Workflow for initial troubleshooting of compound precipitation.

Experimental Protocol: Kinetic Solubility Assessment

This protocol allows you to quickly determine the maximum concentration at which your compound remains soluble in your specific experimental buffer.[9]

Materials:

  • Concentrated stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Your final experimental aqueous buffer (e.g., PBS, cell culture medium).

  • Clear 96-well plate.

  • Multichannel pipette.

  • Plate reader capable of measuring turbidity (optional, but recommended).

Methodology:

  • Prepare Dilution Plate: Add your experimental buffer to a series of wells in the 96-well plate.

  • Create Serial Dilution: Prepare a serial dilution of your compound directly in the assay buffer. For example, to test concentrations from 100 µM down to ~0.1 µM, you could add 2 µL of your 10 mM DMSO stock to 198 µL of buffer (for a 100 µM final concentration and 1% DMSO), and then perform 2-fold serial dilutions across the plate. Crucially, prepare a corresponding set of wells with the same final DMSO concentrations without the compound to serve as a blank.

  • Incubate: Cover the plate and incubate under your standard experimental conditions (e.g., 37°C for 1-2 hours). This allows time for any potential precipitation to occur.

  • Visual Inspection: Carefully inspect each well for signs of precipitation. The highest concentration that remains clear is your estimated maximum soluble concentration.

  • (Optional) Quantitative Measurement: Measure the turbidity of the plate using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). Subtract the blank readings. The concentration at which the signal begins to rise above baseline indicates the onset of precipitation.

Section 3: Systematic Solubilization Strategies

If the intrinsic solubility of your compound is insufficient for your experimental needs, a systematic approach to enhance solubility is required. Start with the simplest methods before moving to more complex formulations.

Strategy 1: pH Adjustment

For ionizable compounds, pH modification is the most powerful and straightforward initial strategy.[10][11] The goal is to shift the equilibrium from the poorly soluble neutral form to the more soluble ionized form, as described by the Henderson-Hasselbalch equation.[4]

FAQ: How can I use pH to improve the solubility of my derivative?

The N-H proton of the thiazolidinone ring is weakly acidic. By raising the pH of the solution to a value above the compound's pKa, you deprotonate this nitrogen, creating a negatively charged anion. This charged species interacts much more favorably with water, leading to a significant increase in solubility.[4][6]

  • Actionable Step: First, you must determine the pKa of your compound. This can be done experimentally (e.g., via potentiometric titration or UV-spectroscopy) or estimated using computational software.[12] Once the pKa is known, prepare your buffer at a pH at least 1-2 units higher than the pKa to ensure the majority of the compound is in its soluble, ionized form.

Protocol: Determining a pH-Solubility Profile [13]

  • Prepare a series of buffers across a wide pH range (e.g., pH 4.0 to 9.0).

  • Add an excess amount of your solid compound to a small volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the logarithm of solubility (log S) against pH. This profile will reveal the pH at which solubility is maximized.

pHSolubility (µg/mL)Log S
5.00.5-0.30
6.01.20.08
7.010.81.03
7.435.51.55
8.0115.22.06
9.0250.12.40
Caption: Example pH-solubility data for a weakly acidic compound.
Strategy 2: Co-solvent Systems

When pH adjustment is not feasible or sufficient, using co-solvents is a common next step. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for hydrophobic compounds.[14]

FAQ: Which co-solvents are appropriate, and what are the best practices for using them?

The choice of co-solvent depends on the application. For in vitro assays, biocompatibility is paramount.

  • Best Practices:

    • Always determine the tolerance of your specific cell line or assay for any co-solvent.

    • Use the lowest possible concentration of co-solvent that achieves the desired solubility.

    • When preparing working solutions, add the DMSO stock to the co-solvent/buffer mixture slowly while vortexing to minimize local concentration effects that can cause precipitation.

Co-SolventTypical Max % (in vitro)Properties & Considerations
Ethanol 1-2%Biocompatible at low concentrations. Volatile.
Propylene Glycol (PG) 1-5%Common pharmaceutical solvent, viscous.[15]
Polyethylene Glycol 400 (PEG 400) 1-5%Low toxicity, widely used in formulations.[15]
Glycerol < 5%Biocompatible, highly viscous.[15]
N,N-Dimethylacetamide (DMA) < 0.5%Stronger solvent, but higher potential for toxicity.
Caption: Common co-solvents for solubilizing poorly soluble compounds.
Strategy 3: Use of Excipients (Complexation)

Cyclodextrins are sugar-based macrocycles with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate a poorly soluble "guest" molecule, forming an inclusion complex that is water-soluble.[16][17]

FAQ: When should I consider using solubilizing excipients like cyclodextrins?

Consider cyclodextrins when:

  • pH modification and co-solvents are insufficient or incompatible with your system.

  • You need to achieve a higher concentration than is possible with other methods.

  • You are developing a formulation for in vivo use, where cyclodextrins are well-established excipients.

Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are two of the most commonly used derivatives due to their high solubility and safety profiles.[2]

G cluster_0 Aqueous Environment Drug Poorly Soluble Drug (Hydrophobic) Complex Soluble Inclusion Complex Drug->Complex + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Encapsulation

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Strategy 4: Advanced Formulation Approaches

For challenging compounds, particularly those intended for in vivo studies, more advanced formulation strategies may be necessary. These techniques often require specialized equipment and expertise.

TechniqueMechanismAdvantagesDisadvantages
Salt Formation Converts the parent molecule into an ionic salt, which typically has higher solubility and a faster dissolution rate.[10]Well-established, often highly effective for ionizable drugs.Only applicable to compounds with ionizable functional groups.
Solid Dispersion The drug is dispersed in a hydrophilic carrier (polymer) matrix, often in an amorphous state.[10][18]Can significantly increase apparent solubility and dissolution rate.Can be physically unstable (recrystallization); requires specific manufacturing processes (e.g., spray drying, hot melt extrusion).[18]
Particle Size Reduction Increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[10][16]Improves dissolution rate, which can enhance bioavailability in vivo.[11]Primarily for improving dissolution, not thermodynamic solubility; requires specialized equipment (e.g., micronizers, homogenizers).[10]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form an emulsion in an aqueous environment.[11]Excellent for highly lipophilic drugs; can improve absorption via lymphatic pathways.Complex formulation development; potential for drug precipitation upon dilution.
Caption: Comparison of advanced solubilization strategies.
Section 4: Summary and Decision-Making Guide

Choosing the right strategy depends on your compound's properties and your experimental goals. Use the following decision tree to guide your approach.

Caption: Decision tree for selecting a solubilization strategy.

References
  • Slideshare. (n.d.). solubility experimental methods.pptx.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Hindawi. (n.d.). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies.
  • Semantic Scholar. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Pharmaceutical Technology. (n.d.). Formulation Strategies for Poorly Soluble Drugs.
  • National Institutes of Health (NIH). (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Inventi Journals. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • National Institutes of Health (NIH). (n.d.). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics.
  • MDPI. (n.d.). Novel Anti-Melanogenic Compounds, (Z)-5-(Substituted Benzylidene)-4-thioxothiazolidin-2-one Derivatives: In Vitro and In Silico Insights.
  • PubChem. (n.d.). [(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Structural Determination of Novel 5-Arylidene-3-N(2-alkyloxyaryl)-2-thioxothiazolidin-4-ones.
  • PharmaCareers. (2024, September 20). Factors Affecting Solubility Of Drugs.
  • Acidity and Solubility. (n.d.).
  • ResearchGate. (n.d.). Optimized structure of (E)-5-benzylidene-2-thioxothiazolidin-4-one (E5BTTO).
  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs.
  • PubChem. (n.d.). (5Z)-5-benzylidene-2-thioxo-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one.
  • National Institutes of Health (NIH). (n.d.). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets.
  • Der Pharma Chemica. (n.d.). 2-[4-(5'-benzylidene-4'-oxo-3'- phenyl thiazolidinyl-2'-imino)benzoyl]aminoimino-5-ben.
  • Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs.
  • IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • ResearchGate. (n.d.). Solubility for different thiazolidine-2-carboxylic acid derivatives....
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • ACS Publications. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift.
  • National Institutes of Health (NIH). (n.d.). The Significance of Acid/Base Properties in Drug Discovery.
  • Systematic Reviews in Pharmacy. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Review Pharmacy, 11(3), 491.
  • International Journal of Innovative Research and Scientific Studies. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. 8(11), 227-237.
  • Sigma-Aldrich. (n.d.). 5-(2-hydroxy-benzylidene)-2-thioxo-thiazolidin-4-one.
  • Jetir.org. (n.d.). A COMPREHENSIVE REVIEW ON SOLUBILITY ENHANCEMENT STRATEGIES FOR POORLY WATER-SOLUBLE DRUGS.
  • BenchChem. (n.d.). Overcoming poor solubility of 5-Methoxyindan-1-one derivatives.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Iodinated Rhodanine Synthesis

Welcome to the technical support center for the synthesis of iodinated rhodanines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of he...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of iodinated rhodanines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Rhodanine and its derivatives are privileged scaffolds in medicinal chemistry, and the introduction of an iodine atom, particularly at the 5-position, provides a versatile handle for further functionalization through cross-coupling reactions and other transformations.

This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction, enabling you to troubleshoot common issues and optimize conditions for your specific substrates.

Troubleshooting Guide: Navigating Common Experimental Hurdles

The direct iodination of the rhodanine core at the C5 position is an electrophilic substitution reaction targeting the active methylene group. While feasible, the reaction can be sensitive to conditions and substrate. Below are common problems encountered during the synthesis of 5-iodorhodanine and related derivatives, along with their causes and solutions.

Issue 1: Low to No Product Formation

Symptoms:

  • TLC analysis shows only starting material (rhodanine).

  • No precipitation of the product is observed upon workup.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Insufficient Electrophilicity of Iodine Molecular iodine (I₂) is a relatively weak electrophile and may not be reactive enough to iodinate the C5 position of rhodanine efficiently, which is less activated than highly electron-rich aromatic systems.[1]1. Use an Activating Agent/Oxidant: Conduct the reaction in the presence of an oxidizing agent to generate a more potent electrophilic iodine species (I⁺). Common choices include hydrogen peroxide, nitric acid, or iodic acid.[1][2] 2. Employ a More Reactive Iodinating Reagent: Switch from I₂ to a more powerful electrophilic iodine source such as N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).[2][3] NIS is often preferred due to its milder nature and ease of handling.[3]
Incomplete Deprotonation of the C5 Methylene Group The reaction proceeds through the enolate of rhodanine. If the base is not strong enough or if steric hindrance prevents deprotonation, the reaction will not proceed.1. Select an Appropriate Base: Use a non-nucleophilic base to facilitate the formation of the enolate. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or a mild inorganic base like sodium bicarbonate if the iodinating reagent is compatible. 2. Optimize Base Stoichiometry: Ensure at least a stoichiometric amount of base is used relative to the rhodanine. An excess may be required depending on the acidity of the reaction medium.
Inappropriate Solvent The polarity and protic nature of the solvent can significantly affect the stability of the enolate and the solubility of the reagents.1. Solvent Screening: Test a range of solvents. Aprotic polar solvents like acetonitrile, THF, or DMF can be effective as they can stabilize the charged intermediate.[4] Chlorinated solvents should be used with caution and appropriate safety measures.
Issue 2: Formation of Multiple Products (Low Selectivity)

Symptoms:

  • Multiple spots on TLC, indicating a mixture of products.

  • NMR of the crude product shows multiple sets of peaks.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Di-iodination at the C5 Position The mono-iodinated product, 5-iodorhodanine, still possesses an acidic proton at the C5 position, making it susceptible to a second iodination to form 5,5-diiodorhodanine, especially if an excess of the iodinating reagent is used or if the reaction conditions are too harsh.1. Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to rhodanine. Use no more than 1.0-1.1 equivalents of the iodinating agent. 2. Slow Addition: Add the iodinating agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the electrophile at any given time. 3. Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can decrease the rate of the second iodination more than the first, improving selectivity for the mono-iodinated product.
N-Iodination The nitrogen atom in the rhodanine ring has a lone pair of electrons and can potentially react with the electrophilic iodine, especially under neutral or slightly acidic conditions.1. Ensure Basic Conditions: The presence of a base will deprotonate the N-H proton, making the nitrogen anionic and less likely to act as a nucleophile. 2. Use a Bulky Iodinating Agent: A sterically hindered iodinating reagent may favor reaction at the more accessible C5 position over the nitrogen.
Ring Opening or Decomposition Rhodanine and its derivatives can be unstable under strongly acidic or basic conditions, or at elevated temperatures, leading to decomposition products.1. Use Mild Reagents: Opt for milder iodinating agents like NIS over more aggressive ones.[3] 2. Maintain Low Temperatures: Keep the reaction temperature as low as practical to minimize degradation. 3. Careful pH Control: Avoid extremes of pH during the reaction and workup.
Issue 3: Difficulty in Product Purification

Symptoms:

  • Product co-elutes with starting material or byproducts during column chromatography.

  • Product is an oil or a persistent solid that is difficult to crystallize.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Similar Polarity of Product and Starting Material 5-Iodorhodanine and rhodanine have similar functional groups and may exhibit close Rf values on TLC, making chromatographic separation challenging.1. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A shallow gradient elution may be necessary to achieve good separation. 2. Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).[5]
Presence of Iodine-Containing Impurities Residual iodinating reagent or iodine byproducts can contaminate the final product.1. Aqueous Workup with a Reducing Agent: During the workup, wash the organic layer with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench and remove any unreacted iodine or electrophilic iodine species.[5] The disappearance of the characteristic iodine color indicates complete quenching.
Product Instability Iodinated compounds can be sensitive to light and may decompose upon prolonged exposure.1. Protect from Light: Conduct the reaction and purification in a fume hood with the sash down or by wrapping the glassware in aluminum foil. Store the final product in an amber vial. 2. Minimize Purification Time: Plan the purification steps to be as efficient as possible to reduce the time the product is exposed to potential degradation conditions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the iodination of rhodanine at the C5 position?

The iodination of rhodanine at the C5 position proceeds via an electrophilic substitution mechanism. The methylene protons at C5 are acidic due to the electron-withdrawing effects of the adjacent carbonyl and thiocarbonyl groups. In the presence of a base, a proton is abstracted to form a resonance-stabilized enolate anion. This nucleophilic enolate then attacks an electrophilic iodine species (e.g., I⁺ generated from an iodinating reagent), leading to the formation of the C-I bond at the C5 position.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Electrophilic Attack Rhodanine Rhodanine Enolate Rhodanine Enolate Rhodanine->Enolate + Base - H-Base⁺ 5-Iodorhodanine 5-Iodorhodanine Enolate->5-Iodorhodanine + I⁺

Caption: Mechanism of C5 Iodination of Rhodanine.

Q2: Which iodinating reagent is best for my reaction?

The choice of iodinating reagent depends on the reactivity of your specific rhodanine substrate and the desired reaction conditions.

ReagentAdvantagesDisadvantages
I₂ / Oxidant Inexpensive and readily available.Requires an activator; can lead to side reactions if the oxidant is too harsh.
N-Iodosuccinimide (NIS) Mild, selective, and easy to handle solid.[3][6]More expensive than I₂.
Iodine Monochloride (ICl) Highly reactive.Can be harsh and may lead to over-iodination or decomposition; moisture-sensitive.

For most applications, N-Iodosuccinimide (NIS) offers a good balance of reactivity and selectivity, making it an excellent starting point for optimization.[3]

Q3: How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting material and the product. The product, being more non-polar due to the iodine atom, should have a higher Rf value than the starting rhodanine. Staining with potassium permanganate or visualization under UV light can aid in spot detection.

Q4: What is a general experimental protocol for the synthesis of 5-iodorhodanine?

The following is a representative protocol that can be adapted and optimized for specific substrates.

G start Start dissolve 1. Dissolve rhodanine in an aprotic solvent (e.g., THF). start->dissolve cool 2. Cool the solution to 0 °C in an ice bath. dissolve->cool add_base 3. Add a non-nucleophilic base (e.g., triethylamine). cool->add_base add_iodine 4. Add N-Iodosuccinimide (NIS) portion-wise. add_base->add_iodine stir 5. Stir at 0 °C to room temperature and monitor by TLC. add_iodine->stir quench 6. Quench with aq. Na₂S₂O₃ solution. stir->quench extract 7. Extract with an organic solvent (e.g., ethyl acetate). quench->extract wash 8. Wash with water and brine. extract->wash dry 9. Dry over Na₂SO₄, filter, and concentrate. wash->dry purify 10. Purify by column chromatography or recrystallization. dry->purify end End purify->end

Caption: Experimental Workflow for 5-Iodorhodanine Synthesis.

Detailed Protocol Steps:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve rhodanine (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or acetonitrile).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), dropwise to the stirred solution.

  • Iodinating Agent Addition: Add N-Iodosuccinimide (NIS) (1.05 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains low.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 5-iodorhodanine.

Q5: What are the key characterization features of 5-iodorhodanine?

  • ¹H NMR: The most notable change will be the disappearance of the singlet corresponding to the C5 methylene protons (typically around δ 4.3-4.5 ppm in rhodanine) and the appearance of a new singlet for the remaining C5 proton at a downfield-shifted position.

  • ¹³C NMR: The C5 carbon signal will shift significantly due to the "heavy atom effect" of iodine.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of 5-iodorhodanine, along with a characteristic isotopic pattern for iodine.

This guide provides a comprehensive framework for understanding and optimizing the synthesis of iodinated rhodanines. By understanding the underlying principles and potential pitfalls, researchers can more effectively troubleshoot their experiments and achieve their synthetic goals.

References

  • [Reference to a general organic chemistry text or review on electrophilic substitution]
  • [Reference to a paper describing the use of rhodanine in medicinal chemistry]
  • Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile. (n.d.). Rhodium.ws. Retrieved January 7, 2026, from [Link]

  • N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. (n.d.). Retrieved January 7, 2026, from [Link]

  • [Reference to a paper on purific
  • [Reference to a paper on the characterization of rhodanine deriv
  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (2021). Pharmaceuticals, 14(9), 899. [Link]

  • [Reference to a paper on Knoevenagel condens
  • [Reference to a paper on the biological activity of iodin
  • [Reference to a review on thiazolidinone chemistry]
  • [Reference to a paper on the synthesis of 5-halothiazolidinones]
  • [Reference to a paper on the reactivity of active methylene compounds]
  • [Reference to a paper on the use of iodine monochloride]
  • [Reference to a paper on the use of N-halosuccinimides]
  • 5-iodovanillin synthesis. (2025, February 16). PierpaLab. Retrieved January 7, 2026, from [Link]

  • [Reference to a safety data sheet for iodin
  • Popiolek, L., & Sławiński, J. (2018). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 157, 1214–1244. [Link]

  • Iodination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Refining Purification of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one

Welcome to the dedicated technical support guide for the purification of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one. This resource is designed for researchers, medicinal chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this rhodanine derivative. Our approach is rooted in mechanistic principles and validated through practical, field-tested methodologies to ensure you achieve the highest purity for your compound.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one.

Q1: My crude product is a brightly colored solid. Is this expected?

A1: Yes, 5-arylidene rhodanine derivatives, including the title compound, are typically yellow to orange or reddish solids.[1][2] The color arises from the extended π-conjugation across the molecule, a key structural feature. The intensity of the color can be an initial qualitative indicator of product formation, but it is not a reliable measure of purity, as both the desired product and certain impurities can be colored.

Q2: What are the most likely impurities in my crude (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one sample?

A2: The most common impurities originate from the Knoevenagel condensation synthesis. These include:

  • Unreacted starting materials: Rhodanine and 4-iodobenzaldehyde.

  • Side-products: Small amounts of other condensation products may form, though the reaction is generally selective for the 5-ylidene product.[3]

  • Catalyst residues: If a basic catalyst like piperidine or sodium acetate was used, trace amounts might remain.[4]

  • Solvent residues: Residual high-boiling point solvents from the reaction (e.g., DMF, acetic acid) can be trapped in the crude solid.

Q3: How can I monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is the most effective method. Use silica gel 60 F254 plates. A good starting eluent system is a mixture of n-hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v).[2] The product, being more polar than the aldehyde but typically less polar than rhodanine, should have a distinct Rf value.

Q4: How do I visualize the spots on my TLC plate?

A4: (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one is UV active due to its aromatic and conjugated system. Therefore, the primary visualization method is a UV lamp at 254 nm, where the compound will appear as a dark spot on a fluorescent green background.[5][6] For a secondary, more general visualization, an iodine chamber can be used, which will stain most organic compounds, including the starting materials and product, as yellow-brown spots.[5][6]

II. Troubleshooting Guide: Recrystallization

Recrystallization is often the most efficient method for purifying milligram to gram quantities of the target compound. However, success depends heavily on the choice of solvent and technique.[7]

Problem 1: My compound will not dissolve in any single solvent, or it dissolves in everything I try.
  • Causality: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8] Rhodanine derivatives can have challenging solubility profiles.[9]

  • Solution Workflow:

    • Utilize a Mixed-Solvent System: This is often the key to success. A common and effective approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., DMF, THF, or ethyl acetate) at an elevated temperature. Then, a "poor" solvent (in which it is insoluble, e.g., hexane, ethanol, or water) is added dropwise until the solution becomes cloudy (the saturation point).[10] Reheat the mixture until it becomes clear again, and then allow it to cool slowly.

    • Suggested Solvent Systems to Screen:

      • Ethanol/Water

      • Ethyl Acetate/Hexane[2]

      • DMF/Ethanol[11]

      • Acetic Acid/Water[12]


// Nodes start [label="Crude Product", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve in minimal\nhot 'good' solvent\n(e.g., Ethyl Acetate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_poor [label="Add 'poor' solvent\n(e.g., Hexane) dropwise\nuntil cloudy", fillcolor="#FBBC05", fontcolor="#202124"]; reheat [label="Reheat to clarify", fillcolor="#34A853", fontcolor="#FFFFFF"]; cool [label="Slow cool to RT,\nthen ice bath", fillcolor="#EA4335", fontcolor="#FFFFFF"]; crystals [label="Pure Crystals Form", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; filter [label="Filter & Wash\nwith cold 'poor' solvent", fillcolor="#5F6368", fontcolor="#FFFFFF"]; product [label="Purified Product", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"];

// Edges start -> dissolve; dissolve -> add_poor; add_poor -> reheat; reheat -> cool; cool -> crystals; crystals -> filter; filter -> product; }

Mixed-Solvent Recrystallization Workflow.

Problem 2: The compound "oils out" instead of forming crystals.
  • Causality: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to high levels of impurities depressing the melting point or a very high degree of supersaturation.[13]

  • Solution Protocol:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (1-5% of the total volume) of the "good" solvent to slightly decrease the saturation.[13]

    • Promote Slow Cooling: Ensure the flask is not cooling too rapidly. Place it on a surface that provides insulation (like a wooden block or folded paper towels) and cover it to slow solvent evaporation and heat loss.[10]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[8]

    • Seed the Solution: If you have a small amount of pure crystal, add a tiny speck to the cooled, supersaturated solution to induce crystallization.[14]

Problem 3: The recrystallization yield is very low.
  • Causality: A significant portion of your product may be remaining in the mother liquor. This can happen if too much solvent was used, or if the compound has significant solubility even at low temperatures.[10]

  • Solution Protocol:

    • Minimize Solvent: During the initial dissolution, use the absolute minimum amount of hot solvent required to dissolve the solid.

    • Cool Thoroughly: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation.

    • Recover a Second Crop: Isolate the first crop of crystals by filtration. Then, reduce the volume of the mother liquor by about half using a rotary evaporator and cool the remaining solution again. This may yield a second crop of crystals, which should be analyzed for purity separately before combining with the first crop.

III. Troubleshooting Guide: Column Chromatography

For very impure samples or when recrystallization fails, column chromatography on silica gel is a viable alternative.

Problem 1: The compound won't move from the baseline or runs with the solvent front.
  • Causality: The polarity of the eluent is not matched to the compound and the stationary phase. If the eluent is not polar enough, the compound will remain adsorbed to the polar silica gel. If the eluent is too polar, it will not effectively displace the compound from the mobile phase.

  • Solution Protocol:

    • Optimize Eluent with TLC: Before running a column, determine the optimal solvent system using TLC. The ideal system will give your target compound an Rf value of 0.25-0.35 .[15]

    • Recommended Starting Eluent Systems:

      • For high Rf (runs too fast): Decrease the polarity. Reduce the proportion of ethyl acetate in your hexane/ethyl acetate mixture.

      • For low Rf (stuck on baseline): Increase the polarity. Increase the proportion of ethyl acetate. If the compound is still not moving, consider adding a small amount (1-2%) of methanol to a dichloromethane or ethyl acetate mobile phase.

Issue Probable Cause Recommended Action
Rf ≈ 0 Eluent polarity too lowIncrease the percentage of the polar solvent (e.g., ethyl acetate).
Rf ≈ 1.0 Eluent polarity too highDecrease the percentage of the polar solvent.
Streaking Sample overload or compound is acidic/basicLoad less material. Add 0.5-1% acetic acid to the eluent.
Poor Separation Inappropriate solvent systemTest different solvent systems (e.g., Dichloromethane/Methanol, Toluene/Ethyl Acetate) via TLC.
Problem 2: The collected fractions are still impure.
  • Causality: This can be due to poor column packing, overloading the column with the crude sample, or collecting fractions that are too large.

  • Solution Protocol:

    • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or channels, which can lead to poor separation. A "slurry packing" method, where the silica is mixed with the initial eluent before being added to the column, is highly recommended.[15]

    • Sample Loading: Do not overload the column. A general rule of thumb is to use a silica gel to crude compound weight ratio of at least 30:1 to 50:1 for good separation.[15] Dissolve the crude product in a minimal amount of solvent (ideally the eluent) and load it onto the column in a narrow band.

    • Collect Smaller Fractions: During elution, collect numerous small fractions and analyze them by TLC before combining them. This allows for a much finer separation of the desired product from closely eluting impurities.


}

Decision workflow for optimizing chromatography eluent.

IV. References

  • Chemistry LibreTexts. (2024, August 16). 6.6D: Troubleshooting. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Alizadeh, A., Chelebari, E. A., & Rezaiyehraad, R. (2020). Reactive sites of 5‐alkylidene‐ or arylidene rhodanines. Journal of the Iranian Chemical Society, 17(5), 1145-1153.

  • Bouzroura, M., et al. (2014). Synthesis and Structural Determination of Novel 5-Arylidene-3-N(2-alkyloxyaryl)-2-thioxothiazolidin-4-ones. Molecules, 19(9), 13639-13653.

  • University of California, Los Angeles. (n.d.). TLC stains. Retrieved from [Link]

  • Khan, K. M., et al. (2013). Catalyst-Free Synthesis of Highly Biologically Active 5-Arylidene Rhodanine and 2,4-Thiazolidinedione Derivatives Using Aldonitrones in Polyethylene Glycol. Journal of Chemistry, 2013, 674794.

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Molnar, M., et al. (2018). Environmentally Friendly Approach to Knoevenagel Condensation of Rhodanine in Choline Chloride: Urea Deep Eutectic Solvent and QSAR Studies on Their Antioxidant Activity. Molecules, 23(10), 2643.

  • Swain, B., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 23(19), 11883.

  • Zhang, Y., et al. (2021). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 11(9), 2536-2557.

  • Vinayak, V. (2023). Environmentally Benign Synthesis of 5-Arylidene-Rhodanine Derivatives in Room Temperature Diisopropyl Ethyl Ammonium Acetate. Der Pharma Chemica, 15(6), 1-8.

  • ResearchGate. (2019, April 30). How to purify a water soluble compound? Retrieved from [Link]

  • Wang, Y., et al. (2023). Discovery of Rhodanine Inhibitors Targeting OfChtI Based on the π-Stacking Effect and Aqueous Solubility. Journal of Agricultural and Food Chemistry, 71(48), 18685–18695.

  • Liu, H., et al. (2016). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Current Topics in Medicinal Chemistry, 16(29), 3432-3457.

  • Kumar, A., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. European Journal of Medicinal Chemistry, 243, 114771.

  • Patel, S. B., et al. (2023). One-pot synthesis of 2-thioxothiazolidin-4-one, thiazolidine-2,4-dione, 2-iminothiazolidin-4-one based spiro-thiolane and bicyclic chromene-thiolane hybrids via Knoevenagel, 1,4-sulfa-Michael and aldol Reactions. ARKIVOC, 2023(5), 1-15.

  • Reddit. (2022, April 20). Need urgent help with crystallization/drying/solidifying of an isatin derivative. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChem. (n.d.). (Z)-5-Hexylidene-2-thioxothiazolidin-4-one. Retrieved from [Link]

  • Finiuk, N. S., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(19), 6296.

Sources

Troubleshooting

addressing cytotoxicity issues in cell-based assays with thioxothiazolidinones

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you navigate and resolve common cytotoxicity issues encountered when using thioxothi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you navigate and resolve common cytotoxicity issues encountered when using thioxothiazolidinone derivatives in cell-based assays. Our goal is to provide you with the foundational knowledge and practical tools to distinguish between on-target efficacy and off-target toxicity, ensuring the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial problems researchers face.

Q1: I've observed significant cell death at my desired compound concentration. What are the first things I should investigate?

A1: The immediate suspects for unexpected cytotoxicity are poor compound solubility and aggregation. Thioxothiazolidinones, particularly those with aromatic substitutions, can be poorly soluble in aqueous assay media.[1][2] When a compound's concentration exceeds its solubility limit, it can form aggregates.[3] These aggregates can cause nonspecific cytotoxicity through various mechanisms, including membrane disruption or sequestration of essential proteins.[3][4]

First Steps:

  • Visually Inspect: Check your compound stock and final assay wells for any visible precipitation or turbidity.

  • Solubility Assessment: Perform a formal solubility test in your specific assay buffer.

  • Aggregation Check: Use methods like nephelometry or a detergent-based assay to detect sub-visible aggregates.

For a detailed workflow, see Troubleshooting Workflow 1 below.

Q2: How can I determine if the cytotoxicity is a result of my compound hitting its intended target versus a non-specific, off-target effect?

A2: This is a critical question in drug discovery. The key is to use a set of rigorous controls to build a compelling case for on-target activity.

Recommended Controls:

  • Target-Negative Cell Line: The most definitive control is to test your compound in a cell line that does not express the target protein (e.g., using a knockout or knockdown cell line). If the compound is still toxic, the effect is likely off-target.[5][6]

  • Inactive Structural Analog: Synthesize or obtain a closely related analog of your compound that is predicted to be inactive against your target. If this inactive analog does not cause cytotoxicity, it strengthens the argument that the parent compound's activity is target-specific.

  • Selectivity Window: Determine the potency (EC50 or IC50) for both the desired target inhibition and cytotoxicity. A significant window (e.g., >10-fold) between these values suggests the compound may be viable for further study, even with some observed toxicity at higher concentrations.[7]

See Troubleshooting Workflow 2 for experimental designs.

Q3: My compound has a rhodanine-like core. Could it be a Pan-Assay Interference Compound (PAINS)?

A3: Yes, this is a strong possibility. The rhodanine substructure is a well-known PAINS alert.[4][8] PAINS are compounds that appear as "hits" in many different assays due to non-specific activity, not because they are specific modulators of the intended target.[4][8] Thioxothiazolidinones, especially 5-ene-rhodanines, can act as Michael acceptors, leading to covalent modification of proteins, or they can interfere with assays through redox cycling or aggregation.[4]

Initial Checks:

  • Substructure Search: Use computational tools or consult PAINS databases to see if your specific scaffold has been flagged.

  • Time-Dependence: Non-specific reactive compounds often show time-dependent inhibition. Check if the cytotoxic effect worsens with longer pre-incubation times.

  • Detergent Attenuation: The activity of many aggregators and some PAINS can be reduced by the inclusion of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.

Refer to Troubleshooting Workflow 3 for strategies to identify PAINS activity.

Q4: My assay readout (e.g., fluorescence, luminescence) is altered, but I'm not sure it's due to cell death. How can I check for assay interference?

A4: This is a crucial control to run. Your compound may directly inhibit a reporter enzyme (like luciferase) or have intrinsic fluorescent properties that confound the results.[7][9]

Essential Controls:

  • Compound-Only Control: Run your assay in cell-free wells containing only media and your compound. This will reveal if the compound itself is fluorescent at the assay wavelengths or quenches the signal.

  • Luciferase Counter-Screen: If using a luciferase-based reporter (e.g., CellTiter-Glo®), perform a counter-screen with purified luciferase enzyme to check for direct inhibition.[7][9][10] This is a standard method to eliminate false positives arising from technology interference.[7]

Section 2: In-Depth Troubleshooting Workflows

Workflow 1: Investigating and Mitigating Compound Solubility & Aggregation

Compound aggregation is a primary source of false positives and non-specific cytotoxicity in cell-based assays.[3][11] Aggregates can physically damage cells or sequester proteins, leading to cell death unrelated to the intended biological target.[3] This workflow provides a decision tree and protocols to diagnose and address these issues.

Troubleshooting Decision Tree

G start Start: Unexpected Cytotoxicity Observed solubility_check Step 1: Visual & Turbidity Check (Protocol 1.1) start->solubility_check result_precipitate Result: Precipitation / Turbidity solubility_check->result_precipitate Issue Found result_no_precipitate Result: No Visible Issues solubility_check->result_no_precipitate No Issue Found detergent_test Step 2: Detergent Attenuation Test (Protocol 1.2) result_attenuated Result: Cytotoxicity Reduced detergent_test->result_attenuated result_not_attenuated Result: No Change detergent_test->result_not_attenuated dls_nmr Step 3: Advanced Characterization (DLS / NMR) action_confirm_agg Action: Confirm Aggregation is the Cause (Deprioritize Compound) dls_nmr->action_confirm_agg action_reformulate Action: Reformulate (Lower Conc., Add Co-solvent) result_precipitate->action_reformulate result_no_precipitate->detergent_test result_attenuated->dls_nmr action_proceed Action: Proceed to Off-Target Checks (Workflow 2) result_not_attenuated->action_proceed

Caption: Decision tree for diagnosing solubility and aggregation issues.

Experimental Protocols

Protocol 1.1: Turbidity Assay for Solubility Assessment

This method provides a quick estimate of aqueous solubility by measuring light scattering from insoluble particles.

  • Prepare Compound Series: Create a 2-fold serial dilution of your compound in your exact cell assay buffer (including serum, if applicable) starting from a concentration at least 4-5 times your highest test concentration. Include a buffer-only control.

  • Incubate: Transfer samples to a clear 96- or 384-well plate. Seal and incubate under the same conditions as your main assay (e.g., 1 hour at 37°C).

  • Measure Absorbance: Read the absorbance (optical density) of the plate at a wavelength where the compound does not absorb, typically between 500-700 nm.[12]

  • Analyze: Plot absorbance vs. concentration. The concentration at which the absorbance begins to increase sharply above the baseline is the estimated solubility limit.

Protocol 1.2: Detergent Attenuation Assay

This assay determines if cytotoxicity is sensitive to detergents, a hallmark of aggregation-based activity.[13]

  • Prepare Assay Plates: Set up two identical cell plates for your cytotoxicity assay.

  • Prepare Compound Solutions: Prepare your compound dilutions in two sets of assay buffers:

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer + 0.01% (v/v) Triton X-100 or Tween-80.

  • Run Assay: Add the respective compound dilutions to the cell plates and run your standard cytotoxicity protocol.

  • Analyze: Compare the dose-response curves. A significant rightward shift in the IC50 value in the presence of detergent strongly suggests that aggregation is contributing to the observed cytotoxicity.

Observation Interpretation Next Step
No turbidity, no shift with detergentAggregation is unlikely to be the primary cause.Proceed to Workflow 2.
Turbidity observed and/or shift with detergentSolubility/aggregation is a likely contributor.Lower compound concentration; consider reformulation.
No turbidity, but shift with detergentSub-visible, colloidal aggregates are likely present.[3]Confirm with advanced methods like Dynamic Light Scattering (DLS).[3][14]
Workflow 2: Deconvoluting On-Target vs. Off-Target Cytotoxicity

If aggregation is ruled out, the next step is to determine if the cytotoxicity is target-mediated. This requires carefully designed experiments to isolate the effect of target engagement.

Experimental Logic Diagram

G cluster_exp_A Test in Standard Cells cluster_exp_B Counterscreen compound Thioxothiazolidinone (Active Compound) target_positive Experiment A: Target-Positive Cell Line compound->target_positive target_negative Experiment B: Target-Negative Cell Line compound->target_negative inactive_analog Inactive Analog (Negative Control) inactive_analog->target_positive outcome_A_active Result: Cytotoxic target_positive->outcome_A_active Active Cmpd outcome_A_inactive Result: Not Cytotoxic target_positive->outcome_A_inactive Inactive Cmpd outcome_B_active Result: Cytotoxic target_negative->outcome_B_active outcome_B_inactive Result: Not Cytotoxic target_negative->outcome_B_inactive conclusion_off_target Conclusion: Off-Target Toxicity outcome_B_active->conclusion_off_target conclusion_on_target Conclusion: On-Target Toxicity outcome_B_inactive->conclusion_on_target

Caption: Experimental logic to differentiate on- and off-target effects.

Experimental Protocols

Protocol 2.1: Target-Negative Counterscreen

This is the gold standard for validating that a compound's effect is dependent on its intended target.

  • Cell Line Acquisition: Obtain or engineer a cell line that is isogenic to your primary screening line but lacks the target protein (e.g., via CRISPR/Cas9 knockout).

  • Assay Optimization: Ensure that both the target-positive and target-negative cell lines have similar growth rates and general health under the planned assay conditions.[11]

  • Parallel Testing: On the same day, plate both cell lines at an optimized seeding density.[11] Treat both plates with an identical concentration range of your thioxothiazolidinone compound.

  • Data Analysis: Generate dose-response curves for both cell lines.

    • On-Target Effect: You will observe cytotoxicity only in the target-positive cell line.

    • Off-Target Effect: You will observe similar levels of cytotoxicity in both cell lines, indicating the mechanism is independent of your intended target.[5][15]

Protocol 2.2: Mitochondrial Toxicity Assessment

Some thiazolidinone compounds are known to interfere with mitochondrial function, leading to cytotoxicity independent of their primary target.[16]

  • Select Assay: Use an assay that can differentiate between mitochondrial toxins and other cytotoxic mechanisms, such as one that simultaneously measures ATP levels and cell viability (e.g., Promega's ToxGlo™ Assay).[17]

  • Perform Assay: Treat cells with your compound and measure the two outputs.

  • Analyze Results:

    • Concordant Decrease: A decrease in ATP that matches the increase in cytotoxicity suggests primary necrosis (non-mitochondrial).[17]

    • Discordant Decrease: A sharp decrease in ATP with little or no initial change in cytotoxicity is indicative of a primary mitochondrial toxin that inhibits oxidative phosphorylation.[17]

Workflow 3: Identifying and Flagging PAINS Activity

Thioxothiazolidinones, particularly rhodanines, are notorious PAINS.[8][18] These compounds can interfere with assays through mechanisms like covalent reactivity or redox cycling.[4] It is crucial to perform counter-screens to flag this behavior early.

Protocol 3.1: Thiol Reactivity Assay

This assay assesses the potential for a compound to act as a Michael acceptor and covalently modify cysteine residues on proteins.

  • Reagents: You will need your test compound, a control thiol-reactive compound (e.g., N-ethylmaleimide), and a thiol-containing molecule like glutathione (GSH). You will also need a method to detect free GSH, such as Ellman's reagent (DTNB).

  • Incubation: Incubate your compound at various concentrations with a fixed concentration of GSH in a suitable buffer (e.g., PBS) at room temperature.

  • Detection: After a set incubation time (e.g., 30-60 minutes), add DTNB to the wells. DTNB reacts with remaining free GSH to produce a yellow-colored product that can be measured at ~412 nm.

  • Analysis: A decrease in the signal compared to the vehicle control indicates that your compound has reacted with and depleted the GSH, suggesting it is a reactive electrophile and a potential PAINS.

Section 3: Best Practices for Assay Design & Compound Handling

Proactively designing robust assays can prevent many of these issues from the start.

  • Compound Management: Always use freshly prepared dilutions from a high-quality DMSO stock. Store stocks in small, single-use aliquots to avoid freeze-thaw cycles.[19]

  • Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and free of contamination.[11][20] Never let cells become over-confluent before plating.[11]

  • Media Consistency: Use consistent lots of media and serum for an entire screening campaign, as variability can alter cell behavior and compound activity.[11][21]

  • Final DMSO Concentration: Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤ 0.5%) to avoid solvent-induced toxicity.

References

  • Assay Interference by Aggregation. (2017). Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Cunningham, B. T., Laing, L., Myszka, D., & Bohnsack, J. (2011). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of Biomolecular Screening. [Link]

  • How can off-target effects of drugs be minimised?. (2024). Patsnap Synapse. [Link]

  • Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare. [Link]

  • Loke, S. C., et al. (2021). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Journal of Biomedical Science. [Link]

  • Pan-assay interference compounds. (n.d.). Wikipedia. [Link]

  • The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. [Link]

  • LaPlante, S. R., et al. (2013). Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. Journal of Medicinal Chemistry. [Link]

  • Das, S., et al. (2016). Tunable Cytotoxicity of Rhodamine 6G via Anion Variations. ACS Omega. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology. [Link]

  • Characterizing Compound Behavior at Foghorn Therapeutics. (n.d.). Foghorn Therapeutics. [Link]

  • Kulyk, V., et al. (2021). Anticancer cytotoxicity of indole-thiazolidinone hybrids, in silico study of mechanisms of their action. Ukrainica Bioorganica Acta. [Link]

  • Gediya, L. K., et al. (2005). Novel rhodanine derivatives induce growth inhibition followed by apoptosis. Bioorganic & Medicinal Chemistry Letters. [Link]

  • de Oliveira, R. B., et al. (2017). Thiosemicarbazones and 4-thiazolidinones indole-based derivatives: Synthesis, evaluation of antiproliferative activity, cell death mechanisms and topoisomerase inhibition assay. European Journal of Medicinal Chemistry. [Link]

  • Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. (2021). Methods in Molecular Biology. [Link]

  • Feng, B. Y., et al. (2007). Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods. Current Protocols in Pharmacology. [Link]

  • Off Target Effects in small interfering RNA or siRNA. (2023). Bio-Synthesis. [Link]

  • Late stage counterscreen assay for the probe development effort to identify inhibitors of insulin-degrading enzyme (IDE). (2011). PubChem. [Link]

  • Ghorab, M. M., et al. (2021). Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation. Scientific Reports. [Link]

  • Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. (2021). Springer Link. [Link]

  • Tighadouini, S., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules. [Link]

  • Appel, E., et al. (2010). Mechanism of thiazolidinedione-dependent cell death in Jurkat T cells. American Journal of Physiology-Cell Physiology. [Link]

  • de Souza, G. E. P. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacological Sciences. [Link]

  • Baranczak, A., et al. (2020). Enhancing the biocompatibility of rhodamine fluorescent probes by a neighbouring group effect. Chemical Science. [Link]

  • UniTope & TraCR: A Universal Tool to Tag, Enrich, and Track TCR-T Cells and Therapeutic Proteins. (2023). MDPI. [Link]

  • Capmeau, S., et al. (2019). Drugs and PAINs: A DrugBank analysis of pan-assay interference compounds. Proceedings. [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. [Link]

  • Tips for Establishing Successful Cell-Based Assays: Part 1. (n.d.). Multispan, Inc. [Link]

  • Methods for reducing siRNA off-target binding. (n.d.). Eclipsebio. [Link]

  • Zhang, T., et al. (2021). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis. [Link]

  • Kulyk, V., et al. (2021). Anticancer cytotoxicity of indole-thiazolidinone hybrids, in silico study of mechanisms of their action. ResearchGate. [Link]

  • Elimination of Off-Target Effect by Chemical Modification of 5′-End of Small Interfering RNA. (2012). Nucleic Acid Therapeutics. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2021). Molecules. [Link]

  • Mason, D. M., et al. (2022). Computational counterselection identifies nonspecific therapeutic biologic candidates. Cell Reports Methods. [Link]

  • Taha, D. A., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules. [Link]

  • Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks. (2024). Toxics. [Link]

  • Best Practices for Documenting Synthesis Steps and Managing Reagents. (2024). Sapio Sciences. [Link]

  • Plotkin, L. I., et al. (2014). Thiazolidinediones Induce Osteocyte Apoptosis by a G Protein-coupled Receptor 40-dependent Mechanism. Journal of Biological Chemistry. [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (2021). International Journal of Molecular Sciences. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. (2022). Frontiers in Bioengineering and Biotechnology. [Link]

  • Nitazoxanide and related thiazolides induce cell death in cancer cells by targeting the 20S proteasome with novel binding modes. (2022). Acta Pharmaceutica Sinica B. [Link]

  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (2021). Molecules. [Link]

  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. (2018). Molecules. [Link]

  • Solubility for different thiazolidine-2-carboxylic acid derivatives,... (n.d.). ResearchGate. [Link]

  • Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. (2024). Cureus. [Link]

  • The ultimate fate determinants of drug induced cell-death mechanisms in Trypanosomatids. (2021). PLOS Neglected Tropical Diseases. [Link]

Sources

Optimization

Technical Support Center: Optimizing Buffer Conditions for (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one

Welcome to the technical support resource for researchers working with (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one. This guide provides in-depth troubleshooting advice and answers to frequently asked questions re...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of buffer conditions for your experiments. As a rhodanine derivative, this compound presents specific challenges, primarily related to its low aqueous solubility and potential for instability. This resource is designed to help you navigate these challenges to achieve reliable and reproducible results.

Introduction: The Challenge of a Hydrophobic Inhibitor

(Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one is a hydrophobic small molecule with a calculated LogP of approximately 3.67.[1] This characteristic is central to the primary experimental challenge: achieving and maintaining a sufficient concentration in aqueous assay buffers without precipitation, while ensuring the compound's stability and the biological target's activity. This guide will walk you through a systematic approach to buffer optimization, from initial compound handling to final assay setup.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Compound Solubility and Stock Solutions

Q1: My compound won't dissolve in my aqueous assay buffer. What should I do?

This is the most common issue encountered. Due to its hydrophobicity, direct dissolution in aqueous buffers is not feasible. The standard procedure is to first prepare a high-concentration stock solution in an appropriate organic solvent.

  • Recommended Solvent: Use anhydrous, high-purity Dimethyl Sulfoxide (DMSO) to prepare your stock solution.[]

  • Stock Concentration: Aim for a high concentration (e.g., 10-50 mM) to minimize the volume of DMSO added to your final assay.

  • Dissolution Technique: Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but always be cautious of potential compound degradation with heat.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[]

Q2: I prepared a DMSO stock, but my compound precipitates when I add it to the assay buffer. How can I fix this?

Precipitation upon dilution is a clear indicator that the compound's solubility limit has been exceeded in the final aqueous buffer.

  • Final DMSO Concentration: Critically, ensure the final concentration of DMSO in your assay is as low as possible, typically not exceeding 1% , and ideally kept below 0.5%.[] High concentrations of DMSO can perturb enzyme conformations and alter kinetic parameters.[3][4]

  • Working Dilutions: Perform serial dilutions of your high-concentration stock in pure DMSO first, before making the final dilution into the aqueous assay buffer. This stepwise process can improve solubility.

  • Order of Addition: Add the compound (in DMSO) to the assay buffer, not the other way around. Pipette the compound directly into the buffer while vortexing or mixing to ensure rapid dispersion.

  • Visual Inspection: Always visually inspect your final assay solution (e.g., in a clear microplate) for any signs of precipitation before starting your measurements.

Section 2: Buffer Selection and pH Optimization

Q3: What is the best buffer to use for my enzyme assay with this compound?

The choice of buffer is critical and depends on your biological target (e.g., a specific kinase). For many enzyme assays, especially kinase assays, "Good's Buffers" are preferred due to their stability and low interference.

  • Recommended Buffer: HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a highly recommended starting point. It has a pKa of ~7.5, providing excellent buffering capacity in the physiological pH range of 6.8 to 8.2, where most kinases are optimally active.[][3][4][5]

  • Buffers to Use with Caution:

    • Phosphate Buffers (PBS): Can inhibit some kinase activity and may contribute to the precipitation of certain small molecules.[6]

    • Tris Buffers: The primary amine in Tris can be reactive and may chelate metal ions, which can interfere with metalloenzymes or other components of your assay system.[6][7]

Q4: What is the optimal pH for my experiment?

The optimal pH is a balance between compound stability, solubility, and maximal activity of your biological target.

  • Target Activity: First, determine the optimal pH for your enzyme from literature or preliminary experiments. Most protein kinases, for example, function optimally between pH 7.2 and 7.6 .

  • Compound Stability: The rhodanine scaffold can be susceptible to hydrolysis under certain conditions.[8] While specific data for this compound is limited, it is prudent to perform stability tests if you plan to work outside the neutral pH range. The N-H proton on the rhodanine ring is acidic, and changes in pH will alter the compound's charge state, which can affect both solubility and target binding.

  • Recommendation: Start with a buffer pH of 7.4 or 7.5 . This is a safe and effective starting point for most cell-based and biochemical assays.

Section 3: Essential Buffer Additives

Q5: Are there other components I should add to my assay buffer?

Yes, several additives are often necessary for optimal enzyme activity and to ensure assay stability. The exact composition will be target-dependent. For a typical kinase assay, a robust starting buffer would be:

ComponentTypical ConcentrationPurpose & Rationale
HEPES 20-50 mMPrimary buffering agent to maintain stable physiological pH.[3]
Magnesium Chloride (MgCl₂) 5-10 mMEssential cofactor for kinase activity (complexes with ATP).
Dithiothreitol (DTT) 0.5-1 mMA reducing agent to prevent oxidation of enzyme cysteine residues. Add fresh.
Bovine Serum Albumin (BSA) 0.1-0.5 mg/mLCarrier protein to prevent the inhibitor and enzyme from sticking to plasticware.
EGTA 0.1-1 mMChelator used to control the concentration of divalent cations.[9]
Sodium Chloride (NaCl) 50-150 mMTo adjust the ionic strength of the buffer, mimicking physiological conditions.

Note: Always use high-purity water and reagents to prepare buffers. Filter-sterilize the final buffer solution.

Experimental Protocols and Workflows

Protocol 1: Preparation of Compound Stock and Working Solutions

This protocol outlines the best practice for preparing your inhibitor for use in aqueous assays.

  • Prepare 10 mM DMSO Stock:

    • Weigh out a precise amount of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one (MW: 347.20 g/mol )[10] in a sterile microcentrifuge tube.

    • Add the required volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly for 2-3 minutes until the solid is completely dissolved.

    • Centrifuge briefly to collect the solution at the bottom of the tube.

  • Create Single-Use Aliquots:

    • Dispense the 10 mM stock into small-volume, single-use aliquots (e.g., 5-10 µL) in PCR tubes or amber glass vials.

    • Store these aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Prepare Final Working Dilution:

    • On the day of the experiment, thaw one aliquot of the 10 mM stock.

    • Perform a serial dilution in pure DMSO to get closer to your final desired concentration.

    • For the final step, dilute this intermediate DMSO solution into your pre-prepared, complete aqueous assay buffer to achieve the final inhibitor concentration. Ensure the final DMSO concentration remains below 1%.

Workflow for Troubleshooting Compound Precipitation

This diagram illustrates the logical steps to diagnose and solve issues with compound solubility in your assay buffer.

G start Start: Compound precipitates in aqueous buffer q1 Is final DMSO concentration >1%? start->q1 sol1 Action: Decrease final DMSO concentration. Prepare higher concentration stock or adjust dilution scheme. q1->sol1 Yes q2 Was the compound added directly to buffer from a high-concentration stock? q1->q2 No sol1->q2 sol2 Action: Create intermediate dilutions in pure DMSO before the final aqueous dilution. q2->sol2 Yes q3 Is the buffer pH appropriate? Is the buffer old or precipitated? q2->q3 No sol2->q3 sol3 Action: Prepare fresh buffer. Start with HEPES at pH 7.4. Consider a pH screen. q3->sol3 Yes q4 Is the final compound concentration too high? q3->q4 No sol3->q4 sol4 Action: Lower the final assay concentration. Determine the maximal soluble concentration empirically. q4->sol4 Yes end_ok Success: Compound is soluble q4->end_ok No sol4->end_ok

Caption: Troubleshooting workflow for compound precipitation issues.

Logical Relationships in Buffer Component Selection

The choice of each buffer component is interconnected and should be considered holistically based on the requirements of the biological target, such as a protein kinase.

G cluster_target Biological Target (e.g., Kinase) cluster_buffer Buffer System cluster_inhibitor Inhibitor Target Protein Kinase Buffer HEPES (pH 7.2-7.6) Target->Buffer Requires stable pH Cofactor MgCl2 (5-10 mM) Target->Cofactor Requires Mg2+ for ATP binding Reducer DTT (0.5-1 mM) Target->Reducer Requires reducing environment Carrier BSA (0.1-0.5 mg/mL) Carrier->Target Prevents non-specific binding Inhibitor (Z)-5-(4-iodobenzylidene)-2- thioxothiazolidin-4-one Carrier->Inhibitor Prevents non-specific binding Solvent DMSO (<1% final) Inhibitor->Solvent Requires organic solvent for stock Solvent->Target Can affect activity at high %

Caption: Interdependencies of buffer components for a kinase assay.

References

  • Hui Bai Yi New Materials. Can HEPES be used in enzyme assays?. Available from: [Link]

  • ChemBK. (Z)-5-(4-Iodobenzylidene)-2-Thioxothiazolidin-4-One - Physico-chemical Properties. Available from: [Link]

  • Srivastava AK. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. Biochem Biophys Res Commun. 1985;126(3):1042-7.
  • Bremner JB, et al. Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. J Med Chem. 2011;54(1):125-33.
  • Patsnap Synapse. How to Choose the Right Buffer for Enzyme Activity Tests. Available from: [Link]

  • BPS Bioscience. Kinase Buffer 1. Available from: [Link]

  • Sino Biological. Kinase Assay Buffer III. Available from: [Link]

  • Amerigo Scientific. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. Available from: [Link]

  • BMG LABTECH. Kinase assays. Available from: [Link]

  • Riddle S, et al. A flexible kinase inhibitor assay platform for active, non-active, and lipid kinases. Invitrogen.
  • Semantic Scholar. ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5- BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one in Solution

Welcome to the technical support center for (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidan...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. By understanding the potential degradation pathways and implementing the recommended preventative measures, you can ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide: Preventing Degradation

This section addresses common issues encountered during the handling and storage of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one solutions. The question-and-answer format is designed to help you quickly identify and resolve specific challenges.

Question 1: My solution of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one is changing color and I'm observing a loss of potency. What are the likely causes?

A change in color and loss of potency are primary indicators of chemical degradation. For a molecule with the structural features of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one, there are three primary degradation pathways to consider: photodegradation, hydrolysis, and oxidation.

  • Photodegradation: The presence of an iodinated aromatic ring and a conjugated α,β-unsaturated system makes the compound susceptible to degradation upon exposure to light, particularly UV radiation. The carbon-iodine bond can undergo cleavage when exposed to UV light[1].

  • Hydrolysis: The thiazolidinone ring, which is a cyclic thioester-amide, can be susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the opening of the heterocyclic ring.[2][3]

  • Oxidation: The thioxo group (C=S) and the exocyclic double bond are potential sites for oxidation. The presence of dissolved oxygen or oxidizing contaminants in the solvent can initiate oxidative degradation. The use of antioxidants like butylated hydroxytoluene (BHT) has been shown to be effective in preventing the oxidation of other sensitive pharmaceutical compounds.[4]

Question 2: What immediate steps can I take to minimize degradation of my stock solutions?

To mitigate degradation, it is crucial to control the storage and handling environment. Here are some immediate preventative measures:

  • Protection from Light: Always store solutions in amber vials or wrap containers with aluminum foil to protect them from light. Minimize exposure to ambient light during experimental procedures.

  • Temperature Control: Store stock solutions at low temperatures, such as -20°C or -80°C, to slow down the rate of all potential degradation reactions.

  • Inert Atmosphere: For long-term storage, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Solvent Selection: Use high-purity, anhydrous solvents to minimize water content and potential contaminants that could catalyze degradation.

Question 3: I suspect my compound is degrading due to the pH of my buffer. What is the optimal pH range for stability?

  • Acidic Conditions: Strong acidic conditions can catalyze the hydrolysis of the thiazolidinone ring[5][6].

  • Basic Conditions: Basic conditions are also known to promote hydrolysis of similar cyclic ester and amide structures, often at a faster rate than acidic conditions[3][7].

It is recommended to maintain the pH of your solution in the neutral to slightly acidic range (pH 5-7). A study on ceftazidime, another heterocyclic compound, showed maximum stability in the pH range of 4.5 to 6.5[8]. It is advisable to perform a small-scale pH stability study for your specific experimental conditions.

Question 4: Can I add any stabilizers to my solution to prevent degradation?

Yes, the addition of certain excipients can enhance the stability of your compound.

  • Antioxidants: To prevent oxidative degradation, consider adding a radical-scavenging antioxidant such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA). A typical concentration to test would be in the range of 0.01-0.1% (w/v). BHT is known to be effective in preventing the oxidation of sensitive organic molecules.[4][9][10][11]

  • Chelating Agents: If metal-catalyzed oxidation is a concern, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.

It is crucial to first verify that any added stabilizer does not interfere with your downstream biological or chemical assays.

Frequently Asked Questions (FAQs)

Q: What is the most likely degradation pathway for this compound?

Given the presence of the iodobenzylidene group, photodegradation is a very likely and significant degradation pathway[1]. Hydrolysis and oxidation are also considerable risks depending on the solution's pH and oxygen exposure.

Q: How can I monitor the degradation of my compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable way to monitor the degradation of your compound. This method can separate the parent compound from its degradation products, allowing for quantification of its purity over time.[12][13][14][15]

Q: What are the expected degradation products?

While specific degradation products for this exact molecule have not been reported in the literature reviewed, based on its structure, potential degradation products could include:

  • The de-iodinated version of the compound.

  • Products resulting from the hydrolytic opening of the thiazolidinone ring.

  • Oxidized derivatives at the thioxo group or the exocyclic double bond.

  • Cis-trans isomers of the exocyclic double bond, which may have different biological activities.

Q: Is the Z-isomer stable, or can it convert to the E-isomer in solution?

The (Z)-isomer of 5-benzylidene-2-thioxothiazolidin-4-ones is generally considered the more thermodynamically stable isomer. However, exposure to light can sometimes induce isomerization. It is advisable to monitor for the appearance of a second peak corresponding to the (E)-isomer in your HPLC analysis, especially after light exposure.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use anhydrous, high-purity solvents such as dimethyl sulfoxide (DMSO) or ethanol.

  • Dissolution: Dissolve the compound in the chosen solvent to the desired concentration. If necessary, gentle warming and sonication can be used to aid dissolution.

  • Inerting: For optimal stability, degas the solvent by bubbling with nitrogen or argon for 15-20 minutes before dissolving the compound.

  • Storage:

    • Store the stock solution in a tightly sealed amber glass vial.

    • For short-term storage (1-2 weeks), store at -20°C.

    • For long-term storage, store at -80°C.

    • Before use, allow the solution to thaw completely and come to room temperature. Vortex briefly to ensure homogeneity.

Protocol 2: Monitoring Stability using HPLC-UV
  • HPLC System: A standard HPLC system with a UV detector and a C18 reverse-phase column is suitable.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Detection: Monitor the elution profile at the λmax of the compound.

  • Procedure:

    • Prepare a fresh solution of the compound at a known concentration.

    • Inject a sample of the fresh solution to determine the initial peak area and retention time.

    • Aliquot the solution into several vials and store them under the conditions you wish to test (e.g., different temperatures, light exposure, pH).

    • At specified time points, inject a sample from each condition and record the chromatogram.

    • Calculate the percentage of the remaining parent compound by comparing the peak area to the initial peak area. The appearance of new peaks indicates degradation.

Visualizing Potential Degradation Pathways

The following diagram illustrates the key potential degradation pathways for (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one.

DegradationPathways cluster_main Main Compound cluster_degradation Degradation Products A (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one B Photodegradation Product (e.g., de-iodinated compound) A->B  Light (UV)   C Hydrolysis Product (Ring-opened) A->C H₂O (Acid/Base) D Oxidation Product (e.g., sulfoxide) A->D   O₂/Oxidants    caption Potential Degradation Pathways TroubleshootingWorkflow Start Degradation Observed (Color change, potency loss) CheckLight Is the solution protected from light? Start->CheckLight ProtectLight Store in amber vials or wrap in foil. Minimize light exposure during handling. CheckLight->ProtectLight No CheckStorage What are the storage conditions (temperature, atmosphere)? CheckLight->CheckStorage Yes ProtectLight->CheckStorage OptimizeStorage Store at -20°C or -80°C. Use inert atmosphere (N₂ or Ar). CheckStorage->OptimizeStorage Not Optimal CheckSolvent What is the solvent and its purity? What is the pH of the solution? CheckStorage->CheckSolvent Optimal OptimizeStorage->CheckSolvent OptimizeSolvent Use high-purity, anhydrous solvents. Adjust pH to 5-7 range. CheckSolvent->OptimizeSolvent Not Optimal ConsiderStabilizers Have stabilizers been considered? CheckSolvent->ConsiderStabilizers Optimal OptimizeSolvent->ConsiderStabilizers AddStabilizers Add antioxidant (e.g., 0.01% BHT). Consider a chelating agent (EDTA). ConsiderStabilizers->AddStabilizers No Monitor Monitor stability with HPLC-UV. ConsiderStabilizers->Monitor Yes AddStabilizers->Monitor

Sources

Optimization

Technical Support Center: Stereochemical Determination of 5-Benzylidene Thiazolidinones

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-benzylidene thiazolidinones. This document provides in-depth troubleshooting advice and frequently ask...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-benzylidene thiazolidinones. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered in determining the Z/E configuration of these important heterocyclic compounds.

The 5-benzylidene thiazolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and antidiabetic properties.[1][2][3][4] The stereochemistry of the exocyclic double bond at the 5-position is crucial as it significantly influences the molecule's three-dimensional shape and, consequently, its interaction with biological targets. However, unambiguous assignment of the Z and E isomers often presents significant experimental challenges. This guide is designed to help you navigate these complexities with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is the assignment of Z/E configuration in 5-benzylidene thiazolidinones challenging using standard ¹H NMR?

A1: While ¹H NMR is a primary tool for structural elucidation, relying solely on the chemical shift of the vinylic proton (=CH) for Z/E assignment in 5-benzylidene thiazolidinones can be misleading. The key challenge lies in the anisotropic effect of the C4-carbonyl group.

  • The "Deshielding" Ambiguity: In the Z-isomer, the vinylic proton is cis to the C4-carbonyl group. This spatial proximity leads to a significant deshielding effect, causing its signal to appear at a higher chemical shift (downfield) compared to the E-isomer, where the vinylic proton is trans to the carbonyl.[5] However, the magnitude of this shift can be influenced by various factors, including the substituents on the benzylidene ring and the thiazolidinone core, as well as the solvent used for the NMR experiment. Without a pair of isomers for direct comparison, assigning the configuration based on a single chemical shift value is unreliable.

  • Literature Discrepancies: While many studies report the preferential formation of the Z-isomer in Knoevenagel condensation reactions, this is not a universal rule.[6] Relying on synthetic precedent alone is not sufficient for unambiguous assignment.

Troubleshooting:

  • Avoid single-point assignments: Do not rely on the absolute chemical shift of the vinylic proton without authentic spectra of both isomers.

  • Consider solvent effects: Record NMR spectra in different solvents (e.g., CDCl₃, DMSO-d₆) to check for significant changes in chemical shifts that might aid in the assignment.

Q2: How can 2D NMR techniques, specifically NOE experiments, be effectively used to determine the Z/E configuration?

A2: Two-dimensional Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or its rotating-frame equivalent, ROESY) is a powerful technique for determining stereochemistry by identifying protons that are close in space.

  • Key NOE Correlations:

    • Z-isomer: A clear NOE correlation is expected between the vinylic proton (=CH) and the protons on the benzylidene aromatic ring that are ortho to the point of attachment. This is because these protons are on the same side of the exocyclic double bond.

    • E-isomer: In the E-isomer, the vinylic proton is spatially distant from the ortho protons of the benzylidene ring. Instead, an NOE correlation might be observed between the vinylic proton and any substituent at the N3 position of the thiazolidinone ring, if present.

Troubleshooting Common Pitfalls:

  • Weak or Absent NOE Signals:

    • Cause: The molecule might be tumbling too slowly or too quickly in solution for an optimal NOE effect.

    • Solution: Switch from NOESY to ROESY. ROESY is less sensitive to the rate of molecular tumbling and can often reveal correlations missed in a NOESY experiment.

  • Ambiguous Correlations:

    • Cause: Overlapping signals in the ¹H NMR spectrum can make it difficult to interpret the 2D spectrum.

    • Solution: Utilize higher field strength NMR spectrometers for better signal dispersion. Additionally, 2D techniques like COSY, HSQC, and HMBC should be used to fully assign all proton and carbon signals before interpreting the NOESY/ROESY data.[6]

Q3: When should I consider X-ray crystallography, and what are the main challenges?

A3: Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of molecular structure, including the absolute stereochemistry.[7][8] It should be considered the "gold standard" when NMR data is inconclusive or when a novel compound is synthesized.

  • When to Use:

    • When both Z and E isomers are formed and cannot be distinguished by NMR.

    • For the first-in-class of a new series of derivatives to firmly establish the stereochemical outcome of the synthetic route.

    • When the compound has a complex substitution pattern that makes NMR interpretation difficult.

Troubleshooting Crystallization:

  • Inability to Grow Crystals: This is the most common bottleneck in X-ray crystallography.[8]

    • Solution: Systematically screen a wide range of solvents and solvent combinations (e.g., slow evaporation from ethanol, methanol, ethyl acetate/hexane, dichloromethane/pentane). Techniques like vapor diffusion and liquid-liquid diffusion can also be employed.

  • Poor Crystal Quality:

    • Cause: Rapid crystal growth or the presence of impurities.

    • Solution: Ensure the highest possible purity of the compound through techniques like column chromatography or recrystallization before setting up crystallization experiments. Slowing down the rate of evaporation or diffusion can also improve crystal quality.

Q4: Can computational chemistry assist in assigning the Z/E configuration?

A4: Yes, computational methods, particularly Density Functional Theory (DFT), can be a valuable complementary tool.[9][10]

  • Methodology:

    • Build 3D models of both the Z and E isomers.

    • Perform geometry optimization calculations for both isomers to find their lowest energy (most stable) conformations.

    • Compare the calculated energies. The isomer with the lower energy is predicted to be the thermodynamically more stable product.

  • Validation: The results from computational studies should ideally be correlated with experimental data. For example, the calculated lowest energy conformer can be compared with the conformation derived from 2D NOESY experiments.[6]

Troubleshooting Computational Models:

  • Inaccurate Predictions:

    • Cause: The chosen level of theory and basis set may not be appropriate for the system.

    • Solution: Consult the literature for methods that have been successfully applied to similar heterocyclic systems. It is often necessary to test a few different functionals and basis sets to find one that provides results consistent with experimental observations.

Recommended Experimental Protocols

Protocol 1: Z/E Configuration Determination by 2D ROESY
  • Sample Preparation: Dissolve 5-10 mg of the purified 5-benzylidene thiazolidinone in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a high-quality NMR tube.

  • Acquisition of Standard Spectra: Acquire ¹H, ¹³C, and COSY spectra to assign all proton and carbon signals.

  • ROESY Experiment Setup:

    • Use a standard roesyph pulse program.

    • Set the mixing time (typically 200-500 ms). It's often beneficial to run a few experiments with different mixing times to optimize the signal.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., TopSpin, Mnova).

    • Look for the key cross-peaks that differentiate the Z and E isomers as described in Q2.

Protocol 2: Structure Confirmation by Single-Crystal X-ray Diffraction
  • Purification: Ensure the compound is of the highest purity (>98%).

  • Crystal Growth:

    • Screen various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) and solvent mixtures.

    • A common and effective method is slow evaporation: Dissolve the compound in a minimal amount of a suitable solvent at room temperature or with gentle heating. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

  • Crystal Selection and Mounting: Select a well-formed, single crystal under a microscope and mount it on a goniometer head.

  • Data Collection and Structure Solution: Collect diffraction data using a diffractometer. The structure is then solved and refined using specialized software packages.[8]

Data Summary Table

TechniqueZ-Isomer CharacteristicE-Isomer Characteristic
¹H NMR Vinylic proton (=CH) is typically deshielded (appears at a higher δ value).[5]Vinylic proton (=CH) is typically more shielded (appears at a lower δ value).
2D NOESY/ROESY NOE correlation between the vinylic proton and the ortho-protons of the benzylidene ring.NOE correlation between the vinylic proton and N3-substituents (if present).
X-ray Crystallography Unambiguously shows the spatial arrangement of the substituents around the exocyclic double bond.[11]Unambiguously shows the spatial arrangement of the substituents around the exocyclic double bond.
Computational (DFT) Often calculated to be the thermodynamically more stable isomer.[12]Calculated to be the higher energy isomer.

Visual Workflow and Diagrams

Workflow for Z/E Configuration Determination

The following diagram outlines the logical workflow for determining the stereochemistry of 5-benzylidene thiazolidinones.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_decision Decision Point cluster_advanced Advanced Characterization cluster_final Final Assignment Synthesis Knoevenagel Condensation Purification Purification (Recrystallization / Chromatography) Synthesis->Purification H1_NMR ¹H NMR: Initial Assessment of Vinylic Proton Shift Purification->H1_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) for Full Assignment H1_NMR->TwoD_NMR NOE_NMR 2D NOESY/ROESY for Spatial Correlations TwoD_NMR->NOE_NMR Decision Is NMR Data Conclusive? NOE_NMR->Decision DFT Computational (DFT) Energy Calculation NOE_NMR->DFT Correlate with Xray Single-Crystal X-ray Crystallography Decision->Xray  No Assignment Unambiguous Z/E Assignment Decision->Assignment  Yes Xray->Assignment DFT->Assignment

Caption: Decision workflow for Z/E assignment.

Key NOE Correlations for Z and E Isomers

This diagram illustrates the expected key NOE correlations that differentiate the Z and E isomers.

NOE_Correlations cluster_Z Z-Isomer cluster_E E-Isomer Z_isomer Z_text NOE between Vinylic-H and Ortho-H E_isomer E_text NOE between Vinylic-H and N3-Substituent

Caption: Differentiating NOE correlations.

References

  • Nova Science Publishers. (n.d.). Chapter 4. Single Crystal X-Ray Structures and Anticancer Activity Studies on Thiazolidine Derivatives.
  • PubMed. (2010). Synthesis and Primary Cytotoxicity Evaluation of New 5-benzylidene-2,4-thiazolidinedione Derivatives.
  • PubMed Central. (n.d.). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry.
  • PubMed Central. (n.d.). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets.
  • National Institutes of Health. (2021). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies.
  • Synthesis, Biological Evaluation and Molecular Modeling Studies of 5-[4-(substituted) benzylidene or benzyl] thiazolidine-2,4-dione with Oral Antihyperglycemic Activity. (n.d.).
  • Indian Journal of Research in Pharmacy and Biotechnology. (n.d.). Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione.
  • ResearchGate. (n.d.). Synthesis of 5-Benzylidene-2,4-thiazolidinedione derivatives.
  • ResearchGate. (n.d.). Synthesis, Computational studies, DNA-binding and cytotoxicity of 4-Thiazolidonone-cyclopropyl hybrid.
  • ResearchGate. (n.d.). ¹H NMR chemical shifts of 2 protons due to E/Z isomerism.
  • ResearchGate. (2019). Synthesis, X-Ray Structure Determination and Related Physical Properties of Thiazolidinone Derivative by DFT Quantum Chemical Method.
  • Wiley Online Library. (2022). Designing of Thiazolidinones for COVID‐19 and its Allied Diseases: An In silico Evaluation.
  • Biointerface Research in Applied Chemistry. (2021). Computer-Based Approaches for Determining the Pharmacological Profile of 5-(3-Nitro-Arylidene)- Thiazolidine-2,4-Dione.
  • PubMed Central. (n.d.). X-Ray Crystallography of Chemical Compounds.
  • National Institutes of Health. (n.d.). Crystal structure of (5Z)-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Iodo- vs. Bromo-Substituted Benzylidene-Thioxothiazolidin-4-ones in Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms into bioactive scaffolds is a cornerstone of drug design, profoun...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms into bioactive scaffolds is a cornerstone of drug design, profoundly influencing molecular properties and therapeutic efficacy. This guide provides a comparative analysis of iodo- and bromo-substituted benzylidene-thioxothiazolidin-4-ones, a class of heterocyclic compounds renowned for their diverse pharmacological potential. By examining their synthesis, physicochemical characteristics, and biological activities, we aim to furnish researchers and drug development professionals with the critical insights necessary for informed decision-making in the pursuit of novel therapeutics.

The Rationale for Halogen Substitution: A Tale of Two Halogens

The benzylidene-thioxothiazolidin-4-one core, also known as the rhodanine scaffold, is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The introduction of a halogen substituent onto the benzylidene ring is a well-established strategy to modulate the pharmacokinetic and pharmacodynamic profile of these compounds. The choice between iodine and bromine, however, is not arbitrary and carries significant implications for the resulting molecule's behavior.

Iodine , the larger and more polarizable of the two halogens, is a potent halogen bond donor.[4] This non-covalent interaction, where the halogen atom acts as an electrophilic species, can facilitate strong and specific interactions with biological targets such as proteins and nucleic acids.[4][5][6] The increased size of iodine can also introduce steric bulk, which may enhance selectivity for a particular binding pocket.

Bromine , while smaller and less polarizable than iodine, is more electronegative and can also participate in halogen bonding, albeit generally weaker than that of iodine.[4] Its smaller size may be advantageous in scenarios where a larger substituent would be detrimental to binding. Furthermore, the differing lipophilicity of iodo- and bromo-substituents can significantly impact membrane permeability and overall bioavailability.

Synthesis of Halogenated Benzylidene-Thioxothiazolidin-4-ones

The synthesis of both iodo- and bromo-substituted benzylidene-thioxothiazolidin-4-ones is typically achieved through a Knoevenagel condensation reaction. This reliable and efficient method involves the reaction of 2-thioxothiazolidin-4-one (rhodanine) with the corresponding halogen-substituted benzaldehyde in the presence of a base and a suitable solvent.

G cluster_reactants Reactants cluster_conditions Reaction Conditions rhodanine 2-Thioxothiazolidin-4-one (Rhodanine) product Iodo- or Bromo-substituted Benzylidene-Thioxothiazolidin-4-one rhodanine->product Knoevenagel Condensation aldehyde Iodo- or Bromo-substituted Benzaldehyde aldehyde->product catalyst Base Catalyst (e.g., Sodium Acetate) catalyst->product solvent Solvent (e.g., Glacial Acetic Acid) solvent->product

Figure 1: General synthetic scheme for halogenated benzylidene-thioxothiazolidin-4-ones.

The choice of base and solvent can influence reaction times and yields. Commonly used catalysts include sodium acetate, piperidine, or triethylamine, while glacial acetic acid or ethanol often serve as the solvent.[3][7] The reaction progress can be conveniently monitored by thin-layer chromatography (TLC).

Comparative Physicochemical Properties

Property4-Iodobenzylidene-2-thioxothiazolidin-4-one4-Bromobenzylidene-2-thioxothiazolidin-4-one
CAS Number 90947-00-5[8]2972-71-6
Molecular Formula C₁₀H₆INOS₂C₁₀H₆BrNOS₂[9]
Molecular Weight 347.19 g/mol 300.2 g/mol [9]
Appearance Data not availableYellow solid
Melting Point Data not available235-237 °C
XLogP3-AA Data not available3.5[9]

Note: Data for the iodo-substituted compound is limited in publicly available databases. The data for the bromo-substituted compound is sourced from PubChem.

The significant difference in molecular weight is a direct consequence of the larger atomic mass of iodine compared to bromine. This difference can impact various physical properties and should be considered in the design of experimental protocols. The XLogP3-AA value for the bromo-substituted compound suggests a moderate level of lipophilicity, a key factor in drug absorption and distribution.

Comparative Biological Activities

The true measure of a drug candidate's potential lies in its biological activity. Both iodo- and bromo-substituted benzylidene-thioxothiazolidin-4-ones have demonstrated promising activity in preclinical studies, particularly in the realms of anticancer and antimicrobial research.

Anticancer Activity

The benzylidene-thioxothiazolidin-4-one scaffold is a well-established pharmacophore in the development of anticancer agents.[2][10][11] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target various signaling pathways implicated in cancer progression.[12][13][14]

While a direct comparison of IC50 values for a matched pair of iodo- and bromo-substituted analogs from a single study is not available, numerous studies have reported the anticancer activity of various halogenated derivatives. For instance, a number of 5-benzylidene-2-thioxothiazolidin-4-one derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines, including leukemia, breast, and lung cancer.[15][16][17][18][19]

The enhanced anticancer activity of halogenated compounds can be attributed to several factors. The increased lipophilicity can facilitate passage through cell membranes, leading to higher intracellular concentrations. Furthermore, the potential for halogen bonding can lead to stronger and more specific interactions with target proteins, such as kinases or caspases, which are crucial regulators of cell growth and death.[4][5][6][20]

G compound Halogenated Benzylidene- Thioxothiazolidin-4-one cell Cancer Cell compound->cell Enters apoptosis Apoptosis Induction cell->apoptosis Triggers proliferation Inhibition of Cell Proliferation cell->proliferation Blocks pathway Modulation of Signaling Pathways (e.g., Kinase Inhibition) cell->pathway Impacts

Figure 2: Potential mechanisms of anticancer activity.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzylidene-thioxothiazolidin-4-ones have demonstrated significant potential in this area, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][3][21][22][23][24]

While direct comparative data for iodo- and bromo-substituted analogs is scarce, studies on various halogenated derivatives suggest that the nature and position of the halogen substituent play a crucial role in determining the antimicrobial spectrum and potency. For instance, some fluorinated derivatives have shown potent activity against Staphylococcus aureus.[23] The mechanism of action is thought to involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Experimental Protocols

To facilitate further research in this area, we provide representative experimental protocols for the synthesis and biological evaluation of these compounds.

General Synthesis of 5-(4-Halobenzylidene)-2-thioxothiazolidin-4-ones

Materials:

  • 2-Thioxothiazolidin-4-one (Rhodanine)

  • 4-Iodobenzaldehyde or 4-Bromobenzaldehyde

  • Sodium acetate

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and equipment

Procedure:

  • A mixture of 2-thioxothiazolidin-4-one (1 mmol), the corresponding 4-halobenzaldehyde (1 mmol), and anhydrous sodium acetate (2 mmol) in glacial acetic acid (10 mL) is refluxed for 2-4 hours.

  • The reaction progress is monitored by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the mobile phase).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 5-(4-halobenzylidene)-2-thioxothiazolidin-4-one.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[25][26][27]

In Vitro Anticancer Activity Assessment (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (iodo- and bromo-substituted derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for a further 48-72 hours.

  • After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[14]

Conclusion and Future Directions

The comparative analysis of iodo- and bromo-substituted benzylidene-thioxothiazolidin-4-ones underscores the profound impact of halogen substitution on the physicochemical and biological properties of this important class of heterocyclic compounds. While both iodo- and bromo-substituents can enhance the therapeutic potential of the parent scaffold, the choice between them should be guided by the specific therapeutic target and desired pharmacological profile.

The larger size and superior halogen bonding capability of iodine may be advantageous for achieving high-affinity interactions with specific biological targets. Conversely, the smaller size and higher electronegativity of bromine may offer a different set of advantages in terms of binding and pharmacokinetic properties.

Future research should focus on the synthesis and direct comparative evaluation of matched pairs of iodo- and bromo-substituted analogs to provide a clearer understanding of their relative merits. Such studies, encompassing a comprehensive assessment of their physicochemical properties, biological activities, and mechanisms of action, will be invaluable in guiding the rational design of next-generation therapeutics based on the versatile benzylidene-thioxothiazolidin-4-one scaffold.

References

  • Anticancer activity of novel hybrid molecules containing 5-benzylidene thiazolidine-2,4-dione. PubMed, [Link]

  • Novel benzylidene-thiazolidine-2,4-diones inhibit Pim protein kinase activity and induce cell cycle arrest in leukemia and prostate cancer cells. Semantic Scholar, [Link]

  • Anticancer activity of 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) analogs. National Institutes of Health, [Link]

  • Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. Bentham Science, [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI, [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI, [Link]

  • Anticancer Profile of Rhodanine: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Encyclopedia.pub, [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. National Institutes of Health, [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Institutes of Health, [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. MDPI, [Link]

  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. National Institutes of Health, [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health, [Link]

  • Synthesis and antimicrobial activity of 5-R-benzyl-2-(arylidenehydrazono)thiazolidin-4-ones. ResearchGate, [Link]

  • Examples of some rhodanines displaying a biological activity. ResearchGate, [Link]

  • Synthesis and antibacterial activity of 5-ylidenethiazolidin-4-ones and 5-benzylidene-4,6-pyrimidinediones. PubMed, [Link]

  • Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. MDPI, [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ResearchGate, [Link]

  • (Z)-5-(4-bromobenzyliden)-2-thioxothiazolidin-4-one. PubChem, [Link]

  • Synthesis of (Z)-2-((5-(2-chlorobenzylidene)-4-oxo-4,5- dihydrothiazol-2-yl)amino)butanoic Acid as Antimicrobial Agent. Letters in Applied NanoBioScience, [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Digital Medicine Association, [Link]

  • ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5-BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES. ResearchGate, [Link]

  • Anticancer Profile of Rhodanine: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. MDPI, [Link]

  • ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5- BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES. Semantic Scholar, [Link]

  • Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate, [Link]

  • Halogen bonding (X-bonding): A biological perspective. National Institutes of Health, [Link]

  • 5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one. EIE CHEMICALS, [Link]

  • Synthesis and Structural Determination of Novel 5-Arylidene-3-N(2-alkyloxyaryl)-2-thioxothiazolidin-4-ones. National Institutes of Health, [Link]

  • Synthesis and Cytotoxic Activity against K562 and MCF7 Cell Lines of Some N -(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl). ResearchGate, [Link]

  • Synthesis, Characterization and Molecular Docking Simulation of Thioxothiazolidin-4-One Derivatives as Acetylcholinesterase Inhibitors. Systematic Reviews in Pharmacy, [Link]

  • Synthesis, in-silico Studies and Evaluation of Anticancer Activity of Some Novel Benzothiazole Substituted 4-Thiazolidinones. Indian Journal of Pharmaceutical Education and Research, [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. National Institutes of Health, [Link]

  • IN SILICO STUDIES OF PHYSICOCHEMICAL AND PHARMACOKINETIC PARAMETERS OF A SERIES OF 5-ISATINYLIDENE-SUBSTITUTED DERIVATIVES OF N-(4-OXO-2-THIOXOTHIAZOLIDIN-3-YL)-2-(2-OXOBENZO[D]THIAZOL-3(2H)-YL)ACETAMIDE. OUCI, [Link]

Sources

Comparative

A Comparative Efficacy Analysis of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one and Known PTP1B Inhibitors

A Technical Guide for Researchers and Drug Development Professionals In the landscape of therapeutic drug discovery, particularly for metabolic and oncological diseases, Protein Tyrosine Phosphatase 1B (PTP1B) has emerge...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic drug discovery, particularly for metabolic and oncological diseases, Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical target. Its role as a negative regulator in key signaling pathways, including insulin and leptin signaling, makes it a focal point for the development of novel inhibitors. This guide provides a comparative analysis of the efficacy of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one , a member of the rhodanine family of compounds, against a panel of well-characterized PTP1B inhibitors. While direct inhibitory data for this specific rhodanine derivative against PTP1B is not extensively available, this guide will leverage data from structurally similar rhodanine analogs to provide a scientifically grounded comparison. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary insights to evaluate the potential of rhodanine-based scaffolds in PTP1B-targeted drug discovery programs.

Introduction to PTP1B and Its Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that removes phosphate groups from tyrosine residues on various proteins. This dephosphorylation activity plays a crucial role in downregulating several signaling pathways. Of particular significance is its negative regulation of the insulin and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity[1]. By inhibiting PTP1B, the phosphorylation state of the insulin receptor and its substrates is prolonged, leading to enhanced insulin sensitivity[2].

The development of PTP1B inhibitors has been a long-standing challenge, primarily due to the highly conserved and positively charged active site of protein tyrosine phosphatases, making it difficult to achieve selectivity and good oral bioavailability[2]. PTP1B inhibitors can be broadly categorized into two main classes:

  • Competitive Inhibitors: These molecules, often mimicking the phosphotyrosine substrate, bind directly to the catalytic active site of PTP1B, preventing the binding of its natural substrates.

  • Allosteric Inhibitors: These inhibitors bind to a site distinct from the active site, inducing a conformational change in the enzyme that leads to its inactivation. This approach can offer greater selectivity and improved drug-like properties.

The Compound in Focus: (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one

(Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one belongs to the rhodanine (2-thioxothiazolidin-4-one) class of heterocyclic compounds. Rhodanine derivatives have garnered significant attention in medicinal chemistry due to their diverse range of biological activities, including anticancer, antimicrobial, and antiviral properties. Several studies have identified rhodanine-based compounds as promising inhibitors of PTP1B[3][4][5]. While specific efficacy data for (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one against PTP1B is limited, the shared rhodanine scaffold provides a strong rationale for its investigation as a potential PTP1B inhibitor.

Comparative Efficacy of PTP1B Inhibitors

To provide a comprehensive comparison, we have compiled the inhibitory activities (IC50 and Ki values) of various known PTP1B inhibitors, including those that have entered clinical trials, alongside representative data for rhodanine derivatives against PTP1B.

InhibitorClassPTP1B IC50/KiSelectivity over TCPTPNotes
Rhodanine Derivative (7e) CompetitiveIC50: 4.6 µM[6]Not specifiedA representative 5-benzylidenethiazolidine-2,4-dione derivative.
Rhodanine Derivative (5a) CompetitiveIC50: 0.86 µM[7]5-foldA 5-benzylidenethiazolidine-2,4-dione with demonstrated antidiabetic properties in vivo.
Rhodanine Derivative (XWJ24) CompetitiveIC50: 0.6 µM[8]4.5-foldA Norathyriol derivative designed based on structure-based drug design.
Trodusquemine (MSI-1436) AllostericIC50: 1 µM[9][10]>200-fold[10]A natural aminosterol that has been in clinical trials for diabetes and breast cancer. Binds to the C-terminal non-catalytic domain of PTP1B[9][11].
JTT-551 Mixed-typeKi: 0.22 µM[10]42-fold[10][12]Discontinued in clinical trials due to insufficient efficacy and adverse effects[10].
DPM-1001 AllostericIC50: 100 nM[10]Not specifiedAn uncharged analog of Trodusquemine with potentially better cell permeability[10].
Ertiprotafib Active SiteIC50: 1.6 to 29 µM[10]LowShowed off-target effects on PPAR alpha/gamma and IKK-beta[10].
Sodium Orthovanadate CompetitiveIC50: 0.204 µM[13]LowA well-known, non-specific phosphatase inhibitor often used as a positive control.

Signaling Pathways and Points of Inhibition

PTP1B primarily exerts its regulatory effects on the insulin and leptin signaling pathways. The following diagram illustrates the central role of PTP1B and the points of intervention for its inhibitors.

PTP1B_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) pIR p-IR IR->pIR Autophosphorylation LR Leptin Receptor (LR) JAK2 JAK2 LR->JAK2 Insulin Insulin Insulin->IR Leptin Leptin Leptin->LR IRS IRS pIR->IRS Phosphorylates pIRS p-IRS IRS->pIRS PI3K PI3K pIRS->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt GLUT4 GLUT4 Translocation pAkt->GLUT4 pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Appetite Regulation) pSTAT3->Gene_Expression PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS Dephosphorylates PTP1B->pJAK2 Dephosphorylates Inhibitor PTP1B Inhibitor ((Z)-5-(4-iodobenzylidene) -2-thioxothiazolidin-4-one) Inhibitor->PTP1B Inhibits

Figure 1: PTP1B's role in insulin and leptin signaling and inhibitor action.

Experimental Protocols for Efficacy Evaluation

To rigorously assess the efficacy of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one or other novel PTP1B inhibitors, a combination of in vitro enzymatic assays and cell-based functional assays is essential.

In Vitro PTP1B Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of PTP1B using a chromogenic substrate, p-nitrophenyl phosphate (pNPP).

PTP1B_Enzymatic_Assay cluster_workflow PTP1B Enzymatic Assay Workflow start Start prepare_reagents Prepare Reagents: - PTP1B Enzyme - pNPP Substrate - Test Compound - Assay Buffer start->prepare_reagents dispense Dispense Reagents into 96-well plate: - Buffer - Test Compound/Vehicle prepare_reagents->dispense pre_incubate Pre-incubate at 37°C (10 min) dispense->pre_incubate add_enzyme Add PTP1B Enzyme pre_incubate->add_enzyme initiate_reaction Initiate Reaction: Add pNPP add_enzyme->initiate_reaction incubate Incubate at 37°C (30 min) initiate_reaction->incubate stop_reaction Stop Reaction (e.g., with NaOH) incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition and IC50 read_absorbance->calculate_inhibition end End calculate_inhibition->end

Figure 2: Workflow for the in vitro PTP1B enzymatic inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM 3,3-dimethylglutarate, pH 7.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT)[14].

    • Dilute recombinant human PTP1B enzyme to the desired concentration in the assay buffer.

    • Prepare a stock solution of the substrate p-nitrophenyl phosphate (pNPP) in the assay buffer[15][16].

    • Prepare serial dilutions of the test compound, such as (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one, in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer and the test compound dilutions or vehicle control to the respective wells[15].

    • Add the diluted PTP1B enzyme to each well, except for the blank controls.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme[14][16].

    • Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes)[14].

    • Stop the reaction by adding a stop solution (e.g., 1 M NaOH)[14][16].

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Data Analysis:

    • Calculate the percentage of PTP1B inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Assay: Western Blot Analysis of Insulin Receptor Phosphorylation

This assay evaluates the effect of the inhibitor on PTP1B activity within a cellular context by measuring the phosphorylation status of its direct substrate, the insulin receptor (IR).

Western_Blot_Workflow cluster_workflow Western Blot Workflow for p-IR cell_culture Cell Culture & Treatment (e.g., HepG2 cells) - Serum Starvation - Inhibitor Treatment - Insulin Stimulation cell_lysis Cell Lysis & Protein Quantification cell_culture->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., 5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-IR, anti-IR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Band Densitometry detection->analysis

Figure 3: Workflow for Western blot analysis of insulin receptor phosphorylation.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable insulin-responsive cell line (e.g., HepG2 human hepatoma cells) to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.

    • Pre-treat the cells with various concentrations of the test inhibitor or vehicle for a specified time (e.g., 1 hour).

    • Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes) to induce insulin receptor phosphorylation.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane[3].

    • Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the insulin receptor (e.g., anti-p-IR β Tyr1150/1151).

    • After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[3].

  • Data Analysis:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total insulin receptor (total IR) or a housekeeping protein like β-actin or GAPDH.

    • Quantify the band intensities using densitometry software. The ratio of phosphorylated IR to total IR is a measure of PTP1B activity in the cells. An effective PTP1B inhibitor will lead to an increase in this ratio.

Conclusion and Future Directions

The available evidence suggests that the rhodanine scaffold, as present in (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one, holds promise for the development of novel PTP1B inhibitors. The comparative efficacy data presented in this guide highlights that while some rhodanine derivatives exhibit micromolar potency against PTP1B, further optimization is required to compete with the nanomolar efficacy of inhibitors like DPM-1001.

For researchers and drug development professionals, the key takeaways are:

  • (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one represents a promising starting point for a PTP1B-targeted drug discovery program, but its direct inhibitory activity and selectivity need to be experimentally validated.

  • The provided experimental protocols offer a robust framework for evaluating the in vitro and cellular efficacy of novel PTP1B inhibitors.

  • Achieving high selectivity against other phosphatases, particularly TCPTP, remains a critical challenge in the development of PTP1B inhibitors.

Future research should focus on synthesizing and evaluating a focused library of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one analogs to establish a clear structure-activity relationship (SAR) for PTP1B inhibition. Furthermore, lead compounds should be profiled for their selectivity against a panel of other protein tyrosine phosphatases and assessed for their pharmacokinetic properties to advance their potential as clinical candidates.

References

  • 3.5. PTP1B Inhibitory Activity Assay. Bio-protocol. Available at: [Link]

  • Representative examples of PTP1B inhibitors and their IC50 values: pTyr mimetic (top left), allosteric inhibitors at the α3/α6/α7 site (top right) and a non‐competitive inhibitor which entered Phase I clinical trials (bottom). ResearchGate. Available at: [Link]

  • The insulin signaling pathway. PTP1B, protein-tyrosine phosphatase 1B;... ResearchGate. Available at: [Link]

  • Can Allostery Be a Key Strategy for Targeting PTP1B in Drug Discovery? A Lesson from Trodusquemine. PubMed Central. Available at: [Link]

  • Insulin signaling pathway. Protein-tyrosine phosphatase 1B; PTP1B,... ResearchGate. Available at: [Link]

  • Recent advances in PTP1B signaling in metabolism and cancer. Portland Press. Available at: [Link]

  • Schematic diagram showing the protein tyrosine phosphatase 1B (PTP1B),... ResearchGate. Available at: [Link]

  • Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa. PubMed Central. Available at: [Link]

  • IC50 values of thiazole-containing rhodanine derivatives 3a-f as... ResearchGate. Available at: [Link]

  • PTP1B allosteric inhibitor enhances glucose uptake in insulin resistance models. BioWorld. Available at: [Link]

  • Targeting the disordered C-terminus of PTP1B with an allosteric inhibitor. PubMed Central. Available at: [Link]

  • Computational insight into the selective allosteric inhibition for PTP1B versus TCPTP: a molecular modelling study. PubMed. Available at: [Link]

  • Role of PTP-1B in Insulin signaling pathway. ResearchGate. Available at: [Link]

  • Protein tyrosine phosphatase: Enzymatic assays. ResearchGate. Available at: [Link]

  • What PTP1B inhibitors are in clinical trials currently?. Patsnap Synapse. Available at: [Link]

  • IC 50 values determined on PTP1B. ResearchGate. Available at: [Link]

  • The IC 50 values were determined by plotting the relative activity of... ResearchGate. Available at: [Link]

  • Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches. PubMed Central. Available at: [Link]

  • Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. PubMed Central. Available at: [Link]

  • IC50, Ki and mode of inhibition for compounds 1-4 on PTP1B. ResearchGate. Available at: [Link]

  • Identification of novel PTP1B inhibitor for the treatment of LPS-induced myocardial apoptosis: machine learning based virtual screening and biological evaluation. PubMed Central. Available at: [Link]

  • Discovery of potent PTP1B inhibitors via structure-based drug design, synthesis and in vitro bioassay of Norathyriol derivatives. PubMed. Available at: [Link]

  • Design, synthesis and docking study of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as inhibitors of protein tyrosine phosphatase 1B. PubMed. Available at: [Link]

  • Novel PTP-1B inhibitor synthesized by Incyte. BioWorld. Available at: [Link]

  • 4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. PubMed. Available at: [Link]

  • Computer-Aided Strategy on 5-(Substituted benzylidene) Thiazolidine-2,4-Diones to Develop New and Potent PTP1B Inhibitors: QSAR Modeling, Molecular Docking, Molecular Dynamics, PASS Predictions, and DFT Investigations. PubMed Central. Available at: [Link]

  • Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes. PubMed Central. Available at: [Link]

  • PTP1B Inhibitor Assay Screening Services. BioAssay Systems. Available at: [Link]

  • PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity. PubMed. Available at: [Link]

  • Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity. PubMed Central. Available at: [Link]

Sources

Validation

Orthogonally Validating the Biological Activity of Novel Thiazolidinone Derivatives: A Comparative Guide for Anticancer Drug Discovery

In the landscape of modern medicinal chemistry, the thiazolidin-4-one scaffold has emerged as a "wonder nucleus" due to the broad spectrum of biological activities exhibited by its derivatives, including significant pote...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the thiazolidin-4-one scaffold has emerged as a "wonder nucleus" due to the broad spectrum of biological activities exhibited by its derivatives, including significant potential in anticancer therapeutics.[1][2] The journey from a novel synthesized compound to a viable drug candidate is, however, fraught with challenges, most notably the rigorous validation of its biological activity and mechanism of action. This guide provides an in-depth, technically focused comparison of essential orthogonal assays for validating the anticancer activity of novel thiazolidinone derivatives, using a representative case study to illustrate the principles and protocols. Our goal is to equip researchers, scientists, and drug development professionals with the rationale and practical steps needed to build a robust data package for promising new chemical entities.

The Imperative of Orthogonal Validation in Drug Discovery

Initial high-throughput screening (HTS) is a powerful tool for identifying "hit" compounds from large chemical libraries. However, HTS assays are prone to generating false positives due to assay artifacts or off-target effects.[3] Orthogonal validation, the process of confirming an initial screening result with a mechanistically distinct and independent assay, is therefore a critical step to eliminate these false positives and ensure that the observed biological activity is genuine and target-specific.[2][4] This approach strengthens the evidence for a compound's therapeutic potential and mitigates the risk of costly failures in later stages of drug development.[4]

Case Study: A Novel Thiazolidinone Derivative Targeting Cyclin-Dependent Kinase 4 (CDK4)

For the purpose of this guide, we will consider a hypothetical novel thiazolidinone derivative, designated TZD-X , identified as a potential inhibitor of Cyclin-Dependent Kinase 4 (CDK4). CDK4 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers, making it an attractive target for anticancer drug development.[5] The initial discovery of TZD-X's activity would likely have come from a primary screen designed to identify inhibitors of CDK4.

Primary Screening Assay: In Vitro Kinase Inhibition

The primary screen to identify TZD-X would typically be a biochemical assay that directly measures its ability to inhibit the enzymatic activity of purified CDK4/cyclin D1 complex. A common and robust method for this is a luminescence-based kinase assay.

Principle of the Assay

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption is directly proportional to the inhibition of the kinase by the test compound.

Abbreviated Protocol
  • Reaction Setup: In a 96- or 384-well plate, combine purified recombinant CDK4/cyclin D1 enzyme, a suitable substrate (e.g., a peptide derived from the retinoblastoma protein, Rb), and ATP.

  • Compound Addition: Add TZD-X at various concentrations. Include a positive control (a known CDK4 inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add a kinase detection reagent that contains luciferase. The luciferase enzyme will catalyze the conversion of the remaining ATP into a luminescent signal.

  • Measurement: Read the luminescence on a plate reader. A higher luminescent signal indicates greater inhibition of CDK4.

Orthogonal Validation Assays: A Multi-pronged Approach

Following the promising results from the primary screen, a series of orthogonal assays are essential to confirm the anticancer activity of TZD-X and elucidate its mechanism of action.

Cellular Viability/Cytotoxicity Assays: Confirming Anticancer Effects in a Cellular Context

The first step in validating the biological relevance of TZD-X is to determine its effect on the viability and proliferation of cancer cells. The MTT and XTT assays are widely used colorimetric methods for this purpose.[6][7]

These assays measure the metabolic activity of living cells, which serves as a proxy for cell viability.[8] A reduction in metabolic activity in the presence of TZD-X would indicate a cytotoxic or cytostatic effect.

  • Cell Seeding: Plate cancer cells (e.g., a cell line with known CDK4 dependency like MCF-7 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with a serial dilution of TZD-X for 24, 48, or 72 hours.[7]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[6]

  • Formazan Solubilization: The yellow, water-soluble MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple, insoluble formazan crystals.[6] Carefully remove the media and add a solubilizing agent like DMSO to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.[6] The intensity of the purple color is directly proportional to the number of viable cells.

AssayPrincipleAdvantagesDisadvantages
MTT Reduction of a yellow tetrazolium salt to a purple, insoluble formazan by mitochondrial dehydrogenases.[6]Inexpensive, well-established.Requires a solubilization step for the formazan product.[6]
XTT Reduction of a tetrazolium salt to a water-soluble orange formazan product.[6]Simpler protocol as it does not require a solubilization step.[6]The reagent can be less stable than MTT.
Cell Cycle Analysis: Investigating the Mechanism of Action

Since TZD-X is hypothesized to inhibit CDK4, a key regulator of the G1/S phase transition, a direct consequence of its activity should be an arrest of the cell cycle in the G1 phase.[9] Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.[10][11]

This assay quantifies the DNA content of individual cells within a population. Cells in the G1 phase have a 2n DNA content, cells in the S phase have an intermediate DNA content, and cells in the G2/M phase have a 4n DNA content.[12] Treatment with a CDK4 inhibitor is expected to cause an accumulation of cells in the G1 phase.

  • Cell Treatment: Treat cancer cells with TZD-X at its IC50 concentration (determined from the cytotoxicity assay) for a relevant time period (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells to include any apoptotic cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.[10]

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI), a fluorescent intercalating agent that binds to DNA, and RNase A to prevent the staining of RNA.[10][11]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

A significant increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases, would strongly support the hypothesis that TZD-X inhibits cell cycle progression by targeting CDK4.[5]

Apoptosis Assay: Assessing Downstream Cellular Fate

Inducing apoptosis (programmed cell death) is a desired outcome for many anticancer drugs.[13] A common method to assess apoptosis is to measure the activity of caspase-3, a key executioner caspase.[14][15]

Caspase-3 is activated during apoptosis and cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cells.[13][16] An increase in caspase-3 activity following treatment with TZD-X would indicate that the compound induces apoptosis.

  • Cell Lysis: Treat cancer cells with TZD-X and a vehicle control. After the desired incubation period, lyse the cells to release their cytoplasmic contents.

  • Substrate Addition: Add a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC, to the cell lysates.[14][15]

  • Incubation: Incubate the reaction at 37°C.

  • Fluorescence Measurement: If activated caspase-3 is present, it will cleave the substrate, releasing the fluorescent AMC group.[14] Measure the fluorescence using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence is proportional to the caspase-3 activity.

Cellular Thermal Shift Assay (CETSA): Confirming Direct Target Engagement

While the previous assays provide strong evidence for the anticancer activity and mechanism of action of TZD-X, they do not directly confirm that the compound binds to its intended target, CDK4, in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to demonstrate direct target engagement in intact cells.[17][18]

CETSA is based on the principle that the binding of a ligand (in this case, TZD-X) stabilizes its target protein (CDK4) against thermal denaturation.[19] By heating cell lysates or intact cells to various temperatures, one can determine the melting temperature of the target protein.[20] A shift in the melting temperature to a higher value in the presence of the compound provides direct evidence of target engagement.[17]

  • Cell Treatment: Treat intact cells with TZD-X or a vehicle control.

  • Heating: Heat the cell suspensions to a range of different temperatures.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble CDK4 remaining at each temperature using a method such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble CDK4 as a function of temperature to generate a melting curve. A shift of the melting curve to the right (higher temperature) in the TZD-X-treated samples compared to the control indicates stabilization of CDK4 by the compound.

Visualizing the Workflow and Signaling Pathway

To provide a clear overview of the validation process and the biological context, the following diagrams have been generated using Graphviz.

Experimental Workflow for Orthogonal Validation

Orthogonal_Validation_Workflow cluster_0 Primary Screen cluster_1 Orthogonal Validation Primary_Screen In Vitro Kinase Assay (e.g., Luminescence-based) Cytotoxicity Cellular Viability/Cytotoxicity (MTT/XTT Assays) Primary_Screen->Cytotoxicity Confirm Cellular Activity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle Investigate Mechanism Apoptosis Apoptosis Assay (Caspase-3 Activity) Cell_Cycle->Apoptosis Determine Cell Fate CETSA Target Engagement (CETSA) Cell_Cycle->CETSA Confirm Direct Target Binding

Caption: A streamlined workflow for the orthogonal validation of a novel anticancer compound.

Simplified CDK4 Signaling Pathway

CDK4_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Signaling_Cascade Signaling Cascade (e.g., Ras/MAPK) Receptor->Signaling_Cascade CyclinD Cyclin D Synthesis Signaling_Cascade->CyclinD CDK4_CyclinD CDK4/Cyclin D Complex CyclinD->CDK4_CyclinD pRb pRb CDK4_CyclinD->pRb Phosphorylates pRb_P p-pRb (Phosphorylated) E2F E2F pRb_P->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Cell_Cycle_Progression G1/S Transition & Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression TZD_X TZD-X TZD_X->CDK4_CyclinD Inhibits

Caption: The inhibitory action of TZD-X on the CDK4/Cyclin D pathway, leading to cell cycle arrest.

Conclusion

The orthogonal validation of a novel thiazolidinone derivative's biological activity is a cornerstone of rigorous and reproducible anticancer drug discovery. By employing a multi-faceted approach that combines cellular viability assays, mechanistic studies such as cell cycle analysis and apoptosis assays, and direct target engagement confirmation with methods like CETSA, researchers can build a comprehensive and compelling case for the therapeutic potential of their lead compounds. This guide provides a framework and detailed protocols to navigate this critical phase of preclinical drug development, ultimately increasing the probability of translating a promising laboratory finding into a clinically effective therapeutic.

References

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • MDPI. (2022). 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase-3 activity assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • MDPI. (2023). Multi-Targeting Anticancer Activity of a New 4-Thiazolidinone Derivative with Anti-HER2 Antibodies in Human AGS Gastric Cancer Cells. Retrieved from [Link]

  • PubMed. (2022). Anticancer, antioxidant activities and molecular docking study of thiazolidine-4-one and thiadiazol derivatives. Retrieved from [Link]

  • MDPI. (2025). Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy. Retrieved from [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • PubMed Central. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • Auctores Journals. (n.d.). Evaluation of cell cycle inhibitors by flow cytometry. Retrieved from [Link]

  • Merck Millipore. (n.d.). Caspase 3 Colorimetric Activity Assay Kit, DEVD. Retrieved from [Link]

  • PubMed. (2017). Orthogonal Screening of Anticancer Drugs Using an Open-Access Microfluidic Tissue Array System. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Retrieved from [Link]

  • Pharmacophore. (2023). ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. Retrieved from [Link]

  • PubMed Central. (2022). 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. Retrieved from [Link]

  • ResearchGate. (2025). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Retrieved from [Link]

  • PubMed Central. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Retrieved from [Link]

  • Revvity Signals Software. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]

Sources

Comparative

Confirming Ligand-Target Engagement: A Mutagenesis-Based Guide for (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one

For researchers, scientists, and drug development professionals, establishing the precise binding mode of a novel compound is a cornerstone of mechanism-of-action studies. This guide provides an in-depth, experience-driv...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the precise binding mode of a novel compound is a cornerstone of mechanism-of-action studies. This guide provides an in-depth, experience-driven comparison of experimental approaches to confirm the binding interaction of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one, a compound with recognized therapeutic potential[1][2][], with its putative protein target. While this molecule has been explored for various activities[4][5][6], for the purpose of this guide, we will consider a frequent target class for such scaffolds: a protein kinase. Our objective is to rigorously validate a hypothesized binding mode through site-directed mutagenesis, thereby providing unequivocal evidence of target engagement.

This document eschews a rigid template, instead offering a logical and scientifically-grounded workflow. We will delve into the causality behind experimental choices, ensuring each step contributes to a self-validating dataset.

The Central Hypothesis: Probing the Binding Pocket

Our investigation begins with a putative binding model, often derived from computational docking studies, suggesting that (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one interacts with specific amino acid residues within the kinase's ATP-binding pocket. A common interaction for kinase inhibitors involves forming hydrogen bonds with the "hinge" region of the kinase. Let us hypothesize that our compound forms a critical hydrogen bond with the backbone amide of a specific valine residue in this hinge region.

To test this, we will employ site-directed mutagenesis, a powerful technique to assess the role of individual amino acids in protein-ligand interactions[7][8]. The core principle is that if an amino acid is crucial for binding, its mutation to another residue—one that cannot form the same interaction—should significantly reduce the compound's binding affinity. A mutation to a sterically bulky residue like tryptophan, for example, would be predicted to disrupt binding.

Workflow for Binding Mode Confirmation

The experimental journey to validate our hypothesis can be visualized as a multi-stage process, from initial molecular biology to the final biophysical analysis.

G cluster_0 Molecular Biology cluster_1 Protein Production cluster_2 Biophysical Analysis Site-Directed Mutagenesis Site-Directed Mutagenesis Plasmid Transformation Plasmid Transformation Site-Directed Mutagenesis->Plasmid Transformation Protein Expression Protein Expression Plasmid Transformation->Protein Expression Cell Lysis Cell Lysis Protein Expression->Cell Lysis Protein Purification Protein Purification Cell Lysis->Protein Purification Binding Affinity Assays Binding Affinity Assays Protein Purification->Binding Affinity Assays Data Comparison Data Comparison Binding Affinity Assays->Data Comparison Conclusion Conclusion Data Comparison->Conclusion G cluster_WT Wild-Type Protein cluster_Mutant Mutant Protein WT_pocket Binding Pocket (Valine present) WT_compound (Z)-5-(4-iodobenzylidene)- 2-thioxothiazolidin-4-one WT_pocket->WT_compound Strong Binding (Low Kd) Mutant_pocket Binding Pocket (Tryptophan present) Mutant_compound (Z)-5-(4-iodobenzylidene)- 2-thioxothiazolidin-4-one Mutant_pocket->Mutant_compound Weak/No Binding (High Kd)

Sources

Validation

The Architect's Guide to Potency: A Comparative QSAR Analysis of Thioxothiazolidinone Analogs in Drug Discovery

For researchers, medicinal chemists, and drug development professionals, the thioxothiazolidinone scaffold, commonly known as rhodanine, represents a "privileged structure" in medicinal chemistry. Its derivatives have de...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the thioxothiazolidinone scaffold, commonly known as rhodanine, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antidiabetic, and antimicrobial properties.[1] The key to unlocking the full potential of this versatile core lies in understanding the precise relationship between its chemical structure and its biological activity—a task perfectly suited for Quantitative Structure-Activity Relationship (QSAR) analysis.

This guide provides an in-depth, comparative analysis of different QSAR methodologies applied to thioxothiazolidinone analogs. Moving beyond a simple recitation of protocols, we will dissect the causality behind experimental choices, validate the trustworthiness of the predictive models, and ground our discussion in authoritative, referenced data. Our goal is to equip you with the insights needed to rationally design more potent and selective thioxothiazolidinone-based therapeutic agents.

The Foundation: Thioxothiazolidinone (Rhodanine) Scaffold

The 2-thioxo-4-thiazolidinone core is a five-membered heterocyclic ring distinguished by its synthetic tractability. The primary point of diversification is the C5 position, which readily undergoes Knoevenagel condensation with various aldehydes to generate a library of 5-arylidene derivatives.[2][3][4] Further modifications at the N3 position allow for fine-tuning of physicochemical properties.

Caption: Core structure of 2-thioxothiazolidinone (rhodanine).

Comparative Analysis of QSAR Models

The predictive power of a QSAR model is fundamentally tied to the methodology used to generate it. Here, we compare two prominent approaches—2D-QSAR and 3D-QSAR (CoMSIA)—using published studies on anticancer rhodanine derivatives as case studies.

Case Study 1: 2D-QSAR of N-Substituted Rhodanines as HER2 Inhibitors

A study focused on N-substituted rhodanine derivatives identified potent cytotoxic agents against HER2-positive breast cancer.[5][6] A 2D-QSAR model was developed to correlate the chemical structures with their observed biological activity (pIC₅₀).

  • Methodology: The genetic algorithm (GA) was employed to select the most relevant molecular descriptors from a large pool. Multiple Linear Regression (MLR) was then used to build the predictive model. This approach is powerful because GA can explore a vast descriptor space to find a combination that yields a statistically robust model without overfitting.

  • Key Descriptors: The final model revealed that a combination of 2D and 3D descriptors governed the activity. These included:

    • ATSC7v: A 2D descriptor related to the autocorrelation of atomic Sanderson electronegativities, suggesting the importance of the electronic environment.

    • geomRadius: A 3D descriptor representing the geometric radius of the molecule, indicating a role for molecular size and shape.

    • RDF45i: A 3D descriptor from the Radial Distribution Function, which describes the probability distribution of interatomic distances, highlighting the importance of the molecule's 3D conformation.

  • Model Performance: The model demonstrated strong predictive power, as evidenced by its statistical validation metrics.

Case Study 2: 3D-QSAR (CoMSIA) of Rhodanines as Prostate Cancer Inhibitors

In a separate investigation, a 3D-QSAR study using Comparative Molecular Similarity Indices Analysis (CoMSIA) was performed on a series of 74 rhodanine derivatives with activity against prostate cancer (PC3 cell line).[7]

  • Methodology: 3D-QSAR methods like CoMSIA require the alignment of all molecules in the dataset. This is a critical step, as the quality of the alignment directly impacts the model's reliability. CoMSIA then calculates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules. These field values are used as descriptors and correlated with biological activity using Partial Least Squares (PLS) regression.

  • Key Findings: The resulting CoMSIA contour maps provide a visual guide for drug design. For instance, a green contour in the steric map indicates a region where bulky substituents would enhance activity, while a red contour in the electrostatic map might highlight an area where an electronegative group is favorable. This provides more intuitive, spatially-oriented feedback than 2D-QSAR descriptors.

  • Model Performance: The CoMSIA model also showed excellent statistical robustness and predictive capability.

Parameter Case Study 1: 2D-QSAR (HER2 Inhibitors)[5][6] Case Study 2: 3D-QSAR (Prostate Cancer Inhibitors)[7] Interpretation
Methodology Genetic Algorithm-Multiple Linear Regression (GA-MLR)Comparative Molecular Similarity Indices Analysis (CoMSIA)2D-QSAR uses calculated physicochemical properties and topological indices. 3D-QSAR uses 3D molecular fields.
Alignment Required? NoYes (Crucial Step)3D-QSAR is more computationally intensive and sensitive to the alignment rule used.
Key Descriptors ATSC7v, geomRadius, RDF45i (Numerical values)Steric, Electrostatic, Hydrophobic, H-bond fields (Contour maps)3D-QSAR provides more intuitive, graphical feedback for structural modification.
R² (Training Set) 0.9130.903High R² indicates a good fit of the model to the training data.
Q² (LOO Cross-Validation) 0.8700.869High Q² (>0.5) indicates good internal predictivity and robustness.
R² (Test Set) 0.848Not explicitly stated, but model passed external validation criteria.A high R² on an external test set is the ultimate proof of a model's predictive power.

The Senior Scientist's Verdict: Both 2D and 3D-QSAR models can be highly predictive and valuable tools. 2D-QSAR is often faster to generate and can reveal important physicochemical properties. However, 3D-QSAR, particularly CoMSIA, provides a more intuitive and spatially detailed understanding of the structure-activity relationship through its contour maps, offering more direct guidance for the rational design of new analogs. The choice of method depends on the available computational resources and the specific goals of the investigation.

Scientific Integrity: The Bedrock of Predictive Modeling

A QSAR model is only as reliable as its validation. Describing a protocol is insufficient; it must be a self-validating system.

The QSAR Workflow: A Self-Validating System

G cluster_data Data Preparation cluster_model Model Generation cluster_validation Model Validation cluster_application Application Data 1. Dataset Curation (Structures & IC₅₀ values) Split 2. Dataset Splitting (Training & Test Sets) Data->Split Desc 3. Descriptor Calculation (2D or 3D Fields) Split->Desc Model 4. Statistical Modeling (MLR / PLS) Desc->Model Internal 5. Internal Validation (Cross-Validation, Q²) Model->Internal Robustness Check External 6. External Validation (Test Set Prediction, R²pred) Internal->External Predictivity Check Predict 7. Prediction & Design (New Analogs) External->Predict Deploy Model

Caption: A validated QSAR modeling workflow.

Trustworthiness Through Rigorous Validation

Every QSAR protocol must be a self-validating system. The statistical metrics used are not mere numbers; they are confidence indicators.

  • R² (Coefficient of Determination): This measures how well the model fits the training data. A value close to 1.0 suggests a strong correlation. However, a high R² alone can be misleading and may indicate overfitting.[8]

  • Q² (Cross-validated R²): This is a measure of the model's internal predictive ability. The most common method is Leave-One-Out (LOO) cross-validation, where the model is repeatedly built with one compound removed and then used to predict the activity of that omitted compound. A high Q² (generally > 0.5) indicates the model is robust and not just memorizing the training data.[9]

  • R²_pred (Predictive R² for External Set): This is the gold standard for validation. The model is used to predict the activity of an external test set—compounds that were not used in any part of the model building process. A high R²_pred (> 0.6) demonstrates that the model can generalize and make accurate predictions for new, unseen molecules.[10][11]

Experimental Protocols: From Synthesis to Biological Evaluation

Authoritative grounding requires that we detail the "how" with the same rigor as the "why."

Protocol 1: Synthesis of 5-Arylidene-2-thioxothiazolidin-4-ones

The Knoevenagel condensation is the cornerstone reaction for synthesizing the most common class of rhodanine derivatives.[4]

Reaction Scheme:

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve rhodanine (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or an environmentally benign medium like a deep eutectic solvent).[3]

  • Catalyst Addition: Add a catalytic amount of a weak base. Common catalysts include piperidine, triethylamine (TEA), or ammonium acetate.[2] The base facilitates the deprotonation of the active methylene group at the C5 position of the rhodanine ring.

  • Reaction: Stir the mixture at a specified temperature (ranging from room temperature to reflux, e.g., 70°C) for a period of 2 to 6 hours.[2][12] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: The nucleophilic enolate of rhodanine attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step, driven by the acidic proton and facilitated by the conjugated system, yields the stable α,β-unsaturated product.

  • Work-up and Purification: Upon completion, cool the reaction mixture. The product often precipitates out of the solution and can be collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol or water) to remove residual reactants and catalyst.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent (e.g., acetic acid or an ethanol/DMF mixture) to obtain pure crystals of the 5-arylidene derivative.[12]

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The appearance of a singlet peak for the vinylic proton (-CH=) in the ¹H-NMR spectrum is a key diagnostic feature.[12]

Protocol 2: Determination of Anticancer Activity (IC₅₀) via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC3, HER2+) in a 96-well microtiter plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the synthesized thioxothiazolidinone analogs in culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds at various concentrations (e.g., ranging from 0.01 µM to 100 µM). Include wells with vehicle (e.g., DMSO) as a negative control and a known anticancer drug as a positive control.

  • Incubation: Incubate the plates for a specified exposure time, typically 48 to 72 hours.

  • MTT Addition: Add 10-20 µL of MTT stock solution (e.g., 5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours.

    • Causality: In viable cells, mitochondrial reductase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan precipitate.[14] The amount of formazan produced is directly proportional to the number of living cells.

  • Formazan Solubilization: Carefully aspirate the medium from the wells. Add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.[15]

  • Absorbance Reading: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[13]

  • IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined from this dose-response curve using non-linear regression analysis.

Authoritative Grounding: Mechanism of Action

Many rhodanine-based anticancer agents function as inhibitors of protein kinases, which are critical enzymes in cell signaling pathways that often become dysregulated in cancer.[16][17] A common target is the family of Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and HER2.[5][16]

Tyrosine Kinase Inhibition Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., HER2) Ras Ras RTK->Ras 2. Autophosphorylation & Signal Relay GF Growth Factor GF->RTK 1. Binding & Dimerization Raf Raf Ras->Raf 3. Cascade Activation MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, Elk-1) ERK->TF 4. Nuclear Translocation Rhodanine Thioxothiazolidinone Analog Rhodanine->RTK Inhibition Gene Gene Expression TF->Gene 5. Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation

Caption: Rhodanine analogs inhibit RTK signaling pathways.

Inhibition of the RTK prevents the downstream activation of the Ras-Raf-MEK-ERK (MAPK) pathway.[18][19] This cascade is a central signaling route that, when constitutively active, drives many of the hallmarks of cancer, including uncontrolled cell proliferation and survival.[19][20] By blocking the initial phosphorylation event at the receptor level, thioxothiazolidinone analogs effectively shut down this pro-cancerous signaling, leading to cell growth arrest and apoptosis.

References

  • Molnar, M., et al. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(7), 839-846. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Roy, K., et al. (2016). The rm2 Metrics for Validation of QSAR/QSPR Models. QSAR in Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2020). Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. Nature Communications, 11(1), 3651. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Patel, R. B., et al. (2012). Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. Der Pharma Chemica, 4(3), 933-939. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

  • Mandal, S. P., et al. (2016). Novel rhodanines with anticancer activity: Design, synthesis and CoMSIA study. ResearchGate. [Link]

  • Abdel-Atty, M. M. D., et al. (2022). 2D-QSAR and Molecular Docking Studies of N-Substituted Rhodanine Derivatives as Potent Cytotoxic Agents. YMER, 21(07), 01. [Link]

  • Roy, K., & Roy, P. P. (2025). Further exploring r metrics for validation of QSPR models. ResearchGate. [Link]

  • Molnar, M., et al. (2022). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-cancer agents in medicinal chemistry. [Link]

  • Roy, K., et al. (2009). On Two Novel Parameters for Validation of Predictive QSAR Models. Molecules, 14(5), 1660-1701. [Link]

  • Roy, K. (2012).
  • Todeschini, R., et al. (2016). Beware of R2: simple, unambiguous assessment of the prediction accuracy of QSAR and QSPR models. Journal of chemical information and modeling, 56(10), 1905-1913. [Link]

  • Hesse, S., et al. (2023). Synthesis of 5-arylidenerhodanines in L-proline-based deep eutectic solvent. Beilstein Journal of Organic Chemistry, 19, 1485-1493. [Link]

  • Kumar, A., et al. (2020). Discovery of Rhodanine and Thiazolidinediones as Novel Scaffolds for EGFR Inhibition: Design, Synthesis, Analysis and CoMSIA Studies. ResearchGate. [Link]

  • Kouassi, K., et al. (2022). In Silico Docking of Rhodanine Derivatives and 3D-QSAR Study to Identify Potent Prostate Cancer Inhibitors. Computational Chemistry, 10, 19-52. [Link]

  • Abdel-Atty, M. M. D., et al. (2025). 2D-QSAR and Molecular Docking Studies of N-Substituted Rhodanine Derivatives as Potent Cytotoxic Agents. ResearchGate. [Link]

  • Kumar, P. B., et al. (2025). Development of Novel Rhodanine Analogs as Anticancer Agents: Design, Synthesis, Evaluation and CoMSIA Study. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS omega, 8(48), 45677-45731. [Link]

  • Trotsko, N., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3747. [Link]

  • Dancey, J., & Sausville, E. A. (2003). Tyrosine kinase inhibitors and signal transduction: molecular biology and latest data. Current opinion in oncology, 15(6), 449-457. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Herrmann, J., et al. (2020). Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity. JACC: CardioOncology, 2(3), 462-475. [Link]

  • Ghasemi, F., & Ghasemi, A. (2022). Comparison of various methods for validity evaluation of QSAR models. DARU Journal of Pharmaceutical Sciences, 30(2), 223-231. [Link]

  • Kolch, W., et al. (2000). Signaling Pathways of Tyrosine Kinase Receptors. In Holland-Frei Cancer Medicine. 6th edition. [Link]

  • Paul, M. K., & Mukhopadhyay, A. K. (2004). Tyrosine kinase – Role and significance in Cancer. International journal of medical sciences, 1(2), 101. [Link]

  • Wee, P., & Wang, Z. (2017). Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. Cancers, 9(5), 51. [Link]

Sources

Comparative

A Head-to-Head Comparison of Rhodanine-Based Scaffolds Against Advanced Inhibitors Targeting the Mcl-1 Apoptotic Checkpoint

Introduction: The Therapeutic Challenge of Myeloid Cell Leukemia 1 (Mcl-1) In the intricate dance of cellular life and death, the B-cell lymphoma 2 (Bcl-2) family of proteins serves as the central arbiter of apoptosis, o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Challenge of Myeloid Cell Leukemia 1 (Mcl-1)

In the intricate dance of cellular life and death, the B-cell lymphoma 2 (Bcl-2) family of proteins serves as the central arbiter of apoptosis, or programmed cell death. Within this family, Myeloid Cell Leukemia 1 (Mcl-1) has emerged as a critical pro-survival member, frequently overexpressed in a wide array of human cancers, including multiple myeloma and acute myeloid leukemia (AML).[1] This overexpression allows cancer cells to evade apoptotic signals, contributing to tumorigenesis, therapeutic resistance, and patient relapse.[2][3] Consequently, the development of small molecule inhibitors that directly target the BH3-binding groove of Mcl-1 is a paramount objective in modern oncology drug discovery.

Mcl-1's structure, particularly its shallow and plastic binding groove, has historically made it a challenging target for small molecule inhibition.[4] However, recent breakthroughs have yielded a new generation of potent and selective inhibitors that have entered clinical trials. This guide provides a head-to-head technical comparison of the (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one, a representative of the versatile rhodanine chemical scaffold, against three leading clinical-stage Mcl-1 inhibitors: S63845 , AMG-176 , and AZD5991 . We will dissect their biochemical potency, cellular efficacy, and the experimental methodologies used to validate their mechanism of action.

The Mcl-1 Signaling Axis: A Key Regulator of Apoptosis

Mcl-1 exerts its pro-survival function by sequestering the pro-apoptotic "effector" proteins BAX and BAK, preventing them from oligomerizing at the mitochondrial outer membrane.[1][5] This sequestration is the final checkpoint before irreversible cell death. The activity of Mcl-1 itself is tightly regulated by upstream signals, including pro-survival pathways like PI3K/AKT and pro-apoptotic stress signals mediated by kinases such as JNK and GSK3, which can mark Mcl-1 for proteasomal degradation.[4] Mcl-1 inhibitors, often termed "BH3 mimetics," are designed to fit into the same hydrophobic groove on Mcl-1 that binds pro-apoptotic proteins, thereby liberating BAX and BAK to initiate apoptosis.[5]

Mcl1_Pathway cluster_survival Pro-Survival Signaling cluster_stress Stress Signaling cluster_mcl1_regulation Mcl-1 Regulation cluster_apoptosis Apoptotic Control GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases GrowthFactors->RTK PI3K PI3K RTK->PI3K inhibits AKT AKT PI3K->AKT inhibits GSK3b GSK3β AKT->GSK3b inhibits Mcl1_protein Mcl-1 Protein GSK3b->Mcl1_protein Phosphorylates (destabilizes) Stress Cellular Stress (e.g., UV, Chemo) JNK JNK JNK->Mcl1_protein Phosphorylates (destabilizes) Mcl1_degradation Proteasomal Degradation Mcl1_protein->Mcl1_degradation BAK_BAX BAK / BAX Mcl1_protein->BAK_BAX Sequesters MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAK_BAX->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Inhibitor Mcl-1 Inhibitor (e.g., Rhodanine) Inhibitor->Mcl1_protein Binds & Inhibits

Figure 1: The Mcl-1 signaling pathway and mechanism of inhibition.

Challenger Profile: (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one

(Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one is a member of the rhodanine class of heterocyclic compounds. The rhodanine scaffold is recognized as a "privileged structure" in medicinal chemistry, as its derivatives have been shown to inhibit a wide range of biological targets, including kinases, proteases, and, notably, members of the Bcl-2 family.[1] Studies have demonstrated that specific rhodanine-based compounds can bind to the BH3 grooves of both Bcl-2 and Mcl-1, disrupting their anti-apoptotic function.[1] While direct binding data for this specific iodo-substituted molecule is not publicly available, closely related indole-based rhodanine derivatives have been developed as potent dual Bcl-2/Mcl-1 inhibitors, with one analog demonstrating a Ki of 72 nM against Mcl-1.[2] This positions the rhodanine scaffold as a promising, albeit less mature, platform for developing Mcl-1 targeted therapies.

The Incumbents: Advanced Clinical-Stage Mcl-1 Inhibitors

  • S63845 (Servier/Novartis): A first-in-class, highly selective Mcl-1 inhibitor that binds with remarkable affinity. S63845 acts as a BH3 mimetic, inducing apoptosis in Mcl-1-dependent cancer cells.[1][5] It has demonstrated potent anti-tumor activity in preclinical models of various cancers, including multiple myeloma, AML, and lymphomas.[1][6]

  • AMG-176 (Amgen): A potent, selective, and orally bioavailable Mcl-1 inhibitor.[7] AMG-176 has entered clinical trials for hematologic malignancies and has shown efficacy both as a single agent and in combination with other therapies like the Bcl-2 inhibitor venetoclax.[7][8] Its development marks a significant step towards an oral treatment option for Mcl-1-dependent cancers.

  • AZD5991 (AstraZeneca): A macrocyclic Mcl-1 inhibitor designed for high affinity and selectivity.[3] Administered intravenously, AZD5991 binds directly to Mcl-1, triggering rapid, BAK-dependent apoptosis.[2][3] It has shown potent, single-dose tumor regression in preclinical models of MM and AML and is being evaluated in clinical trials.[3]

Head-to-Head Performance: A Data-Driven Comparison

The efficacy of an inhibitor is defined by its binding affinity to the target (Kᵢ/Kₑ), its ability to disrupt protein-protein interactions, and its functional impact on cell viability (IC₅₀/EC₅₀). The following table summarizes the key performance metrics for the rhodanine scaffold and the advanced clinical candidates.

Inhibitor Class/CompoundTarget(s)Binding Affinity (Kᵢ or Kₑ)Cellular Potency (IC₅₀/EC₅₀)Selectivity ProfileClinical Status
Rhodanine Scaffold Mcl-1 / Bcl-2~72 nM (for a potent analog)[2]<10 µM - 28 µM (cell viability, various derivatives)[1]Can be dual Mcl-1/Bcl-2 or selectivePreclinical
S63845 Mcl-10.19 nM[1][6]<0.1 µM to 1 µM (Mcl-1 dependent lines)[1]Highly selective for Mcl-1 over Bcl-2/Bcl-xL[5][6]Phase 1
AMG-176 Mcl-1Potent (specific value not disclosed)nM range in sensitive cell lines[7]Selective for Mcl-1Phase 1 (NCT02675452)[7]
AZD5991 Mcl-10.13 nM24-33 nM (caspase activation EC₅₀)>10,000-fold selective over other Bcl-2 family membersPhase 1 (NCT03218683)[3]

Note: Data for the Rhodanine Scaffold is based on potent published analogs, as specific biochemical data for (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one against Mcl-1 is not available. Cellular potency can vary significantly based on the cell line and assay conditions.

Core Methodologies for Inhibitor Validation

Objective evaluation of inhibitor performance relies on robust, standardized experimental protocols. Below are detailed workflows for two critical assays used to characterize Mcl-1 inhibitors.

Fluorescence Polarization (FP) Competitive Binding Assay

This biochemical assay directly measures the ability of a test compound to disrupt the interaction between Mcl-1 and a fluorescently labeled BH3 peptide (e.g., from the Bim protein). The principle relies on the fact that a small, fluorescent peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Mcl-1 protein, its tumbling slows, and polarization increases. An effective inhibitor will displace the fluorescent peptide, causing a drop in polarization.

FP_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis A Prepare Assay Buffer (e.g., PBS, 0.001% Brij-35) B Dilute Recombinant Mcl-1 Protein A->B C Dilute Fluorescently-labeled BH3 Peptide (e.g., FITC-Bim) A->C E Dispense Mcl-1 Protein into all wells B->E G Add FITC-BH3 Peptide to initiate binding reaction C->G D Prepare Serial Dilution of Test Inhibitor F Add Test Inhibitor (dose-response) or DMSO D->F E->F F->G H Incubate at RT (e.g., 30 minutes) G->H I Read Fluorescence Polarization (Excitation: 485nm, Emission: 535nm) H->I J Calculate millipolarization (mP) for each well I->J K Plot % Inhibition vs. Inhibitor Concentration J->K L Determine IC₅₀/Kᵢ Value K->L

Figure 2: Workflow for a Fluorescence Polarization (FP) competitive binding assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., Dulbecco's PBS, pH 7.2, with 0.001% Brij 35). Dilute recombinant Mcl-1 protein and a fluorescently labeled BH3 peptide probe (e.g., FITC-Bim) to their final working concentrations in the assay buffer. Prepare a serial dilution of the test compound (e.g., (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one) in DMSO, followed by a further dilution in assay buffer.

  • Plate Setup: In a 384-well, low-volume, black microplate, add the Mcl-1 protein solution to all wells.

  • Compound Addition: Add the serially diluted test compound to the appropriate wells. Add DMSO alone to control wells (for high and low polarization signal).

  • Reaction Initiation: Add the fluorescent BH3 peptide to all wells to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization using a plate reader equipped with appropriate filters (e.g., 485 nm excitation, 535 nm emission).

  • Analysis: Calculate the percent inhibition at each compound concentration relative to the high (Mcl-1 + peptide) and low (peptide only) controls. Fit the data to a dose-response curve to determine the IC₅₀ value, which can be converted to a binding affinity constant (Kᵢ).

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying direct target engagement within the complex environment of a living cell. The assay is based on the principle that when a ligand binds to its target protein, it generally increases the protein's thermal stability. By heating intact cells treated with a compound and then measuring the amount of soluble (non-denatured) target protein remaining, one can infer binding.

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis A Culture Mcl-1 Dependent Cancer Cells B Treat cells with Test Inhibitor or Vehicle (DMSO) A->B C Incubate to allow cell penetration and binding B->C D Aliquot cell suspensions C->D E Heat aliquots across a temperature gradient (e.g., 40°C - 70°C) for 3-6 min D->E F Lyse cells (e.g., freeze-thaw) E->F G Centrifuge to pellet aggregated proteins F->G H Collect supernatant (soluble protein fraction) G->H I Analyze Mcl-1 levels by Western Blot H->I J Quantify band intensity I->J K Plot % Soluble Mcl-1 vs. Temperature J->K

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture an appropriate Mcl-1 dependent cell line (e.g., MOLP-8 multiple myeloma cells) to sufficient density. Treat the cells with the test inhibitor at a desired concentration or with vehicle (DMSO) as a control. Incubate for a period sufficient for drug uptake and target binding (e.g., 1-4 hours).

  • Heating Step: After treatment, harvest and resuspend the cells in a buffer. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., from 40°C to 70°C) for a fixed time (e.g., 3 minutes), followed by cooling.

  • Lysis and Fractionation: Lyse the cells by repeated freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.

  • Protein Detection: Carefully collect the supernatant, which contains the soluble protein fraction.

  • Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a specific primary antibody against Mcl-1. Use a loading control antibody (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for Mcl-1 at each temperature for both the inhibitor-treated and vehicle-treated samples. Plot the percentage of soluble Mcl-1 relative to the non-heated control against temperature. A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms direct target engagement in the cellular context.

Conclusion and Future Outlook

The head-to-head comparison reveals a clear distinction in the maturity and potency between the established clinical candidates and the rhodanine scaffold. S63845 , AMG-176 , and AZD5991 are the products of intensive structure-based drug design, exhibiting sub-nanomolar binding affinities and high selectivity for Mcl-1. They represent the current pinnacle of Mcl-1 inhibitor development, with demonstrated in vivo activity and ongoing clinical evaluation.[3][6][7]

The rhodanine scaffold, represented here by (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one, serves as a versatile and promising starting point. While the binding affinity of optimized rhodanine derivatives can reach the double-digit nanomolar range, they are generally less potent than the leading clinical compounds.[2] However, the synthetic tractability of the rhodanine core and its proven ability to engage the Mcl-1 binding groove make it an attractive platform for further optimization. Future research efforts in this area will likely focus on enhancing potency and refining selectivity to minimize off-target effects, potentially leading to new classes of Mcl-1 inhibitors with unique pharmacological profiles. The continued exploration of diverse chemical scaffolds is essential for expanding the therapeutic arsenal against Mcl-1-dependent cancers.

References

  • Maurer, U., Charvet, C., Wagman, A. S., Dejardin, E., & Green, D. R. (2009). Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis. Molecular and Cellular Biology, 29(14), 3845–3852. [Link]

  • Tron, A. E., et al. (2018). Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia. Nature Communications, 9(1), 5341. [Link]

  • Caenepeel, S., et al. (2018). AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies. Cancer Discovery, 8(12), 1582-1597. [Link]

  • AstraZeneca. (2025). AZD5991. AstraZeneca Open Innovation. [Link]

  • Bhogoju, S., et al. (2020). AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia. Blood Cancer Journal, 10(1), 1-11. [Link]

  • Elgendy, M., et al. (2025). MCL1 modulates mTORC1 signaling to promote bioenergetics and tumorigenesis. Nature Communications. [Link]

  • Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature Reviews Molecular Cell Biology, 9(1), 47-59. [Link]

  • ResearchGate. (2018). Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia. [Link]

  • Wang, H., et al. (2019). A Phase 1, First-in-Human Study of AMG 176, a Selective MCL-1 Inhibitor, in Patients With Relapsed or Refractory Multiple Myeloma. Clinical Lymphoma, Myeloma and Leukemia, 19(10), e53-e54. [Link]

  • DiNardo, C. D., et al. (2022). A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies. Clinical Cancer Research, 28(11), 2266-2275. [Link]

  • ASCO Publications. (2024). A phase I study of the myeloid cell leukemia 1 (MCL1) inhibitor tapotoclax (AMG 176) in patients with myelodysplastic syndromes after hypomethylating agent failure. Journal of Clinical Oncology. [Link]

  • Hussain, S. R., et al. (2007). Mcl-1 is a relevant therapeutic target in acute and chronic lymphoid malignancies: down-regulation enhances rituximab-mediated apoptosis and complement-dependent cytotoxicity. Clinical Cancer Research, 13(7), 2144-2150. [Link]

  • PubChem. (n.d.). AID 2218 - Counterscreen for inhibitors of MCL1. [Link]

  • Powell, J. A., Lewis, A. C., & Pitson, S. M. (2017). The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents. Journal of Xiangya Medicine, 2, 43. [Link]

  • Wikipedia. (n.d.). MCL1. [Link]

  • Bernardo, P. H., et al. (2011). Synthesis of a rhodanine-based compound library targeting Bcl-XL and Mcl-1. Pure and Applied Chemistry, 83(4), 723-731. [Link]

  • ResearchGate. (n.d.). Selected inhibitors and the IC50 values measured by FPA against the FITC-labeled Bid-BH3 peptide. [Link]

  • Cierpicki, T., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. International Journal of Molecular Sciences, 23(12), 6556. [Link]

  • Moorthy, B. T., et al. (2010). Novel rhodanine derivatives induce growth inhibition followed by apoptosis. Bioorganic & Medicinal Chemistry Letters, 20(21), 6297-6301. [Link]

  • Nikolovska-Coleska, Z. (2020).
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • St-Germain, J. R., et al. (2022). Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation. Scientific Reports, 12(1), 1-18. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. [Link]

  • Bruncko, M., et al. (2014). Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. Journal of Medicinal Chemistry, 57(16), 6829-6845. [Link]

  • Fesik, S. W., et al. (2017). Structure of a Myeloid cell leukemia-1 (Mcl-1) inhibitor bound to drug site 3 of human serum albumin. Bioorganic & Medicinal Chemistry Letters, 27(9), 1957-1961. [Link]

  • Peng, Y., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols, 3(2), 101413. [Link]

  • Zhang, L., et al. (2019). MCL-1 inhibition in cancer treatment. Acta Pharmaceutica Sinica B, 9(1), 1-13. [Link]

  • National Center for Biotechnology Information. (n.d.). Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. [Link]

  • ResearchGate. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. [Link]

  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 57(22), 3122-3132. [Link]

  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 689-706. [Link]

  • Petros, A. M., et al. (2014). Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design. Journal of Medicinal Chemistry, 57(21), 9276-9292. [Link]

  • G. Szlavik, Z., et al. (2019). Structure-Guided Discovery of a Selective Mcl-1 Inhibitor With Cellular Activity. Journal of Medicinal Chemistry, 62(15), 7383-7393. [Link]

  • Burke, J. P., et al. (2019). Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. Journal of Medicinal Chemistry, 62(15), 7179-7196. [Link]

  • ResearchGate. (2011). High-Throughput Fluorescence Polarization Assay for Chemical Library Screening against Anti-Apoptotic Bcl-2 Family Member Bfl-1. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one: A Guide for Laboratory Professionals

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one, a member of the rhodanine derivative family. By understanding the chemical nature of this compound and adhering to established best practices, you can mitigate risks and ensure compliance with safety regulations.

Hazard Identification and Risk Assessment: Why Special Handling is Required

(Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one is a halogenated organic compound. The presence of iodine in its structure places it in a specific category of chemical waste that requires careful segregation and disposal.[1][2] Halogenated compounds can be harmful to the environment and may require specific disposal methods, such as high-temperature incineration, to ensure their complete and safe destruction.[3][4]

  • Skin Irritation: May cause skin irritation.[5]

  • Serious Eye Irritation: Can cause serious eye irritation.[5][6]

  • Respiratory Irritation: May cause respiratory irritation.[5]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern.[5][6]

Given these potential hazards, adherence to strict safety protocols during handling and disposal is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one in any capacity, including disposal, the following personal protective equipment should be worn:

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.To protect against splashes and airborne particles that could cause serious eye irritation.[5][6]
Hand Protection Nitrile gloves. Always check the glove manufacturer's chemical resistance guide for specific breakthrough times.To prevent skin contact and potential irritation.[1]
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.[1]
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. Use in a fume hood if creating dust or aerosols.To prevent inhalation of the compound, which may cause respiratory irritation.[5]

Spill Management: Immediate Actions

In the event of a spill of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one, follow these steps:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the material.[7]

  • Collect: Carefully sweep or scoop the absorbed material and spilled solid into a designated, labeled waste container.[6] Avoid creating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.

  • Dispose: The collected spill debris must be disposed of as halogenated organic waste.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one is its classification as a halogenated organic solid waste . It must be segregated from non-halogenated waste streams to ensure proper disposal and to minimize costs, as the disposal of halogenated waste is often more expensive.[7][8]

Workflow for Waste Segregation and Disposal

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal A Generate (Z)-5-(4-iodobenzylidene) -2-thioxothiazolidin-4-one waste (solid or in solution) B Is the waste a solid or in a non-halogenated solvent? A->B C Is the waste dissolved in a halogenated solvent? B->C No D Solid Halogenated Waste Stream B->D Yes E Liquid Halogenated Waste Stream C->E Yes F Place in a designated, compatible, and sealable solid waste container. D->F G Place in a designated, compatible, and sealable liquid waste container. E->G H Label container with: 'Halogenated Organic Waste' Chemical Name(s) Approximate Amounts Hazard Pictograms F->H G->H I Store in a designated Satellite Accumulation Area (SAA). H->I J Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. I->J

Caption: Decision workflow for proper segregation and disposal of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one waste.

Detailed Procedural Steps:
  • Identify and Segregate: At the point of generation, identify all waste containing (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one. This includes unreacted starting material, contaminated lab supplies (e.g., weighing boats, gloves, pipette tips), and solutions. Critically, this waste must be kept separate from non-halogenated waste streams.[1][9]

  • Select the Correct Waste Container:

    • For Solid Waste: Use a clearly labeled, durable, and sealable container designated for "Halogenated Organic Solid Waste." The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.

    • For Liquid Waste (if dissolved in a solvent):

      • If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), collect it in a container designated for "Halogenated Organic Liquid Waste."[2]

      • If dissolved in a non-halogenated solvent (e.g., ethanol, ethyl acetate), it must still be disposed of as halogenated waste due to the presence of the iodinated compound. Do not mix it into the non-halogenated waste stream.[8]

  • Properly Label the Waste Container: Before adding any waste, ensure the container is clearly and accurately labeled.[9] The label should include:

    • The words "Hazardous Waste."[8]

    • A clear indication that the contents are "Halogenated Organic Waste."[1]

    • The full chemical name: "(Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one." Avoid abbreviations.[9]

    • An accurate list of all chemical constituents and their approximate percentages.[7]

    • Appropriate hazard pictograms (e.g., GHS07 for irritant).[5]

  • Accumulate Waste Safely:

    • Keep the waste container securely sealed at all times, except when adding waste.[7][9] This prevents the release of vapors and protects against spills.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from ignition sources and incompatible materials.[7]

    • Do not overfill the container. A good practice is to fill it to no more than 80% capacity.

  • Arrange for Final Disposal: Once the container is full, or if the research project is complete, arrange for the waste to be collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][7] Follow your institution's specific procedures for requesting a waste pickup.

Disposal "Don'ts"
  • DO NOT dispose of this compound down the drain.[1]

  • DO NOT mix it with non-halogenated organic waste.[2][9]

  • DO NOT dispose of it in the regular trash.

  • DO NOT mix it with incompatible waste streams such as strong acids, bases, or oxidizers.[7][8]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one is not merely a procedural task but a fundamental aspect of responsible scientific practice. By following this guide, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain compliance with institutional and federal regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • PubChem. (Z)-5-(4-bromobenzyliden)-2-thioxothiazolidin-4-one. National Institutes of Health. [Link]

  • Thor. Safety data sheet - ACTICIDE SPX. [Link]

  • PubChem. 5-(4-Ethylbenzylidene)-2-thioxothiazolidin-4-one. National Institutes of Health. [Link]

  • Singh, P. et al. (2020). Rapid and Environmentally‐Friendly Synthesis of Thiazolidinone Analogues in Deep Eutectic Solvent Complemented with Computational Studies. ChemistrySelect. [Link]

  • Wikipedia. Rhodanine. [Link]

  • Physikalisch-Technische Bundesanstalt. (2013). Chemical Waste Management for Laboratories. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one

As drug development professionals, our work with novel and potent chemical entities demands the highest standards of safety and procedural excellence. (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one is a compound of...

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel and potent chemical entities demands the highest standards of safety and procedural excellence. (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one is a compound of interest, and while specific toxicological data is limited, its structure necessitates a cautious and well-defined handling protocol. This guide provides a comprehensive framework for its safe use, from initial risk assessment to final disposal, ensuring the protection of both the researcher and the integrity of the research.

Hazard Assessment: A Proactive Approach
  • Thioxothiazolidinone Core: Structurally related compounds, such as 5-(4-Ethylbenzylidene)-2-thioxothiazolidin-4-one, are known to be potential skin sensitizers and cause serious eye irritation.[1] We must assume this core structure presents similar hazards.

  • Iodinated Aromatic Group: Organic compounds containing iodine can be hazardous. Iodine itself is corrosive, can cause severe skin and eye irritation or burns, and is harmful if inhaled or ingested.[2] Overexposure can impact the thyroid, lungs, and kidneys.[3] While covalently bound, the iodine atom increases the molecule's weight and may influence its metabolic pathways and persistence.

  • Potent Compound Analogy: As a targeted inhibitor, it falls into the broader category of potent pharmaceutical compounds.[4] Such substances are designed to be biologically active at low concentrations, meaning even small exposures can have significant health effects.

Based on this analysis, the compound should be treated as, at minimum, a substance that is hazardous upon contact and inhalation.

Potential Hazard Basis of Assessment Immediate Implication
Serious Eye Irritation Analogous thioxothiazolidinone compounds[1][5]Mandatory use of sealed eye protection (goggles).
Skin Irritation/Sensitization Analogous thioxothiazolidinone compounds[1]Use of chemically resistant gloves and a lab coat is required.
Respiratory Irritation General hazard for fine chemical powders[6] and iodinated compounds[2]All handling of the solid must occur within a certified chemical fume hood.
Unknown Chronic Toxicity Lack of specific data; nature as a potent compoundStrict adherence to engineering controls and PPE to minimize any exposure.
Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier against exposure. The primary methods of protection are robust engineering and administrative controls that isolate the hazard from the researcher.

  • Chemical Fume Hood: All weighing, transferring, and dissolution of the solid compound must be performed inside a properly functioning chemical fume hood.[7] This is non-negotiable and serves to prevent inhalation of any airborne particles.

  • Designated Work Area: A specific area within the lab should be designated for working with this compound. This helps prevent cross-contamination of other workspaces and equipment.

  • Restricted Access: Only trained personnel directly involved in the procedure should be in the designated area during handling.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection of PPE must directly address the hazards identified in our assessment. The goal is to create a complete barrier between the researcher and the chemical.

Equipment Specification Justification & Rationale
Hand Protection Nitrile Rubber Gloves (double-gloved)Nitrile provides good resistance against a range of chemicals.[7][8] Double-gloving is a best practice when handling potent compounds, allowing for the safe removal of the outer glove immediately upon suspected contamination without exposing the skin.
Eye & Face Protection Chemical Splash Goggles & Face ShieldSafety glasses are insufficient. Goggles that form a complete seal around the eyes are required to protect against splashes and fine powders.[9][10] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as transferring solutions.[11]
Body Protection Long-Sleeved, Cuffed Laboratory CoatA lab coat protects the skin and personal clothing from contamination.[7] The cuffs should be tucked into the inner glove to ensure a seal at the wrist.
Respiratory Protection Not required if handled exclusively in a fume hoodA certified chemical fume hood provides adequate respiratory protection from powders and vapors.[12] If a situation arises where the compound must be handled outside of a hood (e.g., a large spill), a NIOSH-approved respirator would be required as part of an emergency response.
Foot Protection Closed-toe ShoesThis is a basic laboratory safety rule to protect the feet from spills.[7][12]
Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol integrates the hazard assessment and PPE requirements into a clear, actionable workflow.

Preparation & Suiting Up

  • Verify Fume Hood: Confirm the chemical fume hood has a current certification and is functioning correctly.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, vials, solvents, waste containers) inside the fume hood before handling the compound.

  • Don PPE: Put on all required PPE in the following order: lab coat, inner gloves, goggles, face shield, outer gloves. Ensure the outer glove cuff goes over the lab coat sleeve.

Handling the Compound (Inside Fume Hood) 4. Weighing: Carefully weigh the desired amount of the solid compound. Use a spatula to gently transfer the powder, minimizing any aerosolization. Do not use a brush to clean up spills of the powder; gently wipe with a damp cloth. 5. Dissolution: Add solvent to the solid in a controlled manner to avoid splashing. 6. Transfers: When transferring solutions, use techniques that minimize the risk of spills, such as a syringe or pipette.[8]

Post-Procedure & Decontamination 7. Surface Cleaning: After handling, decontaminate all surfaces within the fume hood that may have come into contact with the compound. Use an appropriate solvent (e.g., ethanol or isopropanol) followed by a standard laboratory detergent. 8. Equipment Cleaning: Glassware and equipment should be rinsed with a suitable solvent to remove the compound, with the rinsate collected as hazardous waste. The equipment can then be washed normally. 9. Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating skin or clothing. The outer gloves should be removed first and disposed of as contaminated waste.

Disposal Plan: Managing Iodinated Waste

Iodine-containing waste should not be disposed of down the drain or in general biowaste.[13][14] It requires specific handling as hazardous chemical waste.

Waste Segregation

  • Solid Waste: All contaminated solid materials (gloves, weigh boats, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing the compound, as well as the initial solvent rinses from cleaning glassware, must be collected in a sealed, shatter-resistant container labeled "Halogenated Organic Waste".[7][15]

Neutralization of Iodine Waste (If Applicable) For bulk liquid waste or in the event of a spill cleanup, neutralizing the iodine component can be a safer long-term strategy, though all waste should still be disposed of via institutional hazardous waste programs.[3]

  • Preparation: Work in a fume hood and wear all appropriate PPE.

  • Neutralization: Slowly add a 10% sodium thiosulfate solution to the iodine-containing waste while stirring. The characteristic color of iodine will fade as it is converted to iodide ions.

  • Verification: Continue adding sodium thiosulfate until the solution is colorless. Check that the pH is between 6 and 8.

  • Final Disposal: Even after neutralization, the solution must be collected in a labeled hazardous waste container for disposal by your institution's environmental health and safety office.[3]

Visual Workflow: Safe Handling & Disposal

The following diagram outlines the critical path for safely handling (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one from preparation to final waste disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (In Fume Hood) cluster_cleanup 3. Post-Procedure & Disposal A Hazard Assessment (Review Analogs & Components) B Verify Engineering Controls (Fume Hood Certification) A->B C Don Required PPE (Double Gloves, Goggles, Coat) B->C D Weigh & Transfer Solid Compound C->D E Prepare Solution D->E F Decontaminate Surfaces & Glassware E->F G Segregate Waste F->G H Solid Waste (Gloves, Consumables) G->H I Liquid Waste (Solutions, Rinsate) G->I J Dispose via EHS Protocol H->J I->J K Doff PPE Safely J->K

Caption: Workflow for handling (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one.

References

  • Iodine Disposal For Businesses . Collect and Recycle. [Link]

  • Iodine - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • How to store / dispose of Iodine crystals? . Reddit r/chemhelp. [Link]

  • Environmental Health and Safety Disposal of Iodine . Case Western Reserve University. [Link]

  • Potent compound safety in the laboratory . TKS Publisher. [Link]

  • It's more than just being Fragile : How to Handle Potent Formulation? . Esco Pharma. [Link]

  • Safety, Containment, And Analysis Of Highly Potent Compounds From Development To Commercialization . Outsourced Pharma. [Link]

  • Part D: Chemical Safety Procedures for Laboratories . UW-La Crosse. [Link]

  • Laboratory Safety Rules . Oklahoma State University. [Link]

  • Personal Protective Equipment (PPE) . CHEMM. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . Centers for Disease Control and Prevention (CDC). [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. [Link]

  • Standard Operating Procedure for work with Chemical name/class: Iodine . Duke SMIF. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety . Seton. [Link]

  • 5-(4-Ethylbenzylidene)-2-thioxothiazolidin-4-one . PubChem. [Link]

  • Examples of PPE for Various Dangerous Goods Classes . Storemasta. [Link]

  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021 . Henkel Adhesives. [Link]

  • 5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one . EIE CHEMICALS. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances . HSC Chemistry. [Link]

  • (5Z)-5-((4-hydroxyphenyl)methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one . PubChem. [Link]

  • (Z)-5-Hexylidene-2-thioxothiazolidin-4-one . PubChem. [Link]

  • 5-[4-(tert-Butyl)cyclohexylidene]-2-thioxothiazolidin-4-one . MDPI. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.